molecular formula C15H13NO3 B028408 (-)-Ketorolac CAS No. 66635-92-5

(-)-Ketorolac

货号: B028408
CAS 编号: 66635-92-5
分子量: 255.27 g/mol
InChI 键: OZWKMVRBQXNZKK-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Ketorolac is the pharmacologically active enantiomer of the racemic nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. This high-purity compound is an invaluable tool for researchers investigating the specific mechanisms and effects of selective cyclooxygenase-1 (COX-1) inhibition. Unlike the racemic mixture, (S)-Ketorolac allows for precise study of stereoselective binding and activity, providing critical insights into the role of COX-1 in pain and inflammatory pathways without the confounding variable of the (R)-enantiomer. Its primary research applications include elucidating the biochemistry of prostaglandin synthesis, modeling inflammatory conditions in vitro and in vivo, and advancing the field of chiral pharmacology by studying how enantiomeric purity influences pharmacokinetics, efficacy, and side-effect profiles. This compound is essential for any rigorous scientific inquiry aimed at understanding NSAID action at a molecular level and for the development of novel, targeted anti-inflammatory therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317534
Record name (-)-Ketorolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66635-92-5
Record name (-)-Ketorolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66635-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Ketorolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Ketorolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOROLAC, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3TJ0A81K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Stereospecific Synthesis of (-)-Ketorolac: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (-)-Ketorolac, the S-enantiomer responsible for the potent analgesic and anti-inflammatory activity of this non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity of Ketorolac resides primarily in the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production to enhance therapeutic efficacy and potentially reduce side effects associated with the less active (R)-enantiomer.[1][2] This document details prominent and effective strategies, including enzymatic kinetic resolution and asymmetric organocatalysis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate comparison and implementation in a research and development setting.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly approached through two main strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired enantiomer. This guide focuses on the most well-documented and innovative methods in both categories.

Enzymatic Kinetic Resolution of Racemic Ketorolac

Enzymatic kinetic resolution is a widely adopted method that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For Ketorolac, Lipase B from Candida antarctica (CALB) has proven to be a highly effective biocatalyst for this purpose.[3] The process typically involves the enantioselective esterification of racemic Ketorolac, where the enzyme preferentially catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.

A significant advancement in this area is the use of mechanoenzymatic techniques, which employ mechanical force (e.g., ball milling) to activate the biocatalytic transformation. This solvent-free or low-solvent approach offers advantages in terms of sustainability and reaction efficiency.[4]

Quantitative Data for Enzymatic Kinetic Resolution

MethodEnzymeKey ParametersConversionEnantiomeric Excess (e.e.) of this compoundReference
Enantioselective EsterificationImmobilized CALBOctanol, Microwave Irradiation (3h)~50%>99%[3]
Mechanoenzymatic EsterificationImmobilized CALBMethanol (B129727), Ball Milling~46%>83%[3][4]
Mechanoenzymatic HydrolysisImmobilized CALBRacemic Ketorolac n-propyl ester, Water->99% (for the corresponding acid)[3][4]

Experimental Protocol: Mechanoenzymatic Kinetic Resolution via Enantioselective Esterification

This protocol is based on the dual mechanoenzymatic kinetic resolution method using Candida antarctica Lipase B.[4]

  • Preparation: A milling jar (e.g., agate, 5 mL capacity) is charged with racemic Ketorolac (rac-1) and immobilized Candida antarctica Lipase B (CALB, Novozym 435, typically 30 mg).

  • Reagent Addition: An esterifying agent, such as methanol (e.g., 2 equivalents), is added to the mixture. A liquid-assisted grinding (LAG) additive (e.g., methyl tert-butyl ether, MTBE) may be used to improve reaction kinetics.

  • Milling: The reaction vessel is subjected to mechanical milling in a ball mill at a specified frequency (e.g., 25-30 Hz) for a predetermined time (e.g., 1-3 hours).

  • Work-up and Separation: After the reaction, the solid mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The enzyme is removed by filtration. The filtrate contains the unreacted (S)-Ketorolac and the newly formed (R)-Ketorolac methyl ester.

  • Purification: The (S)-Ketorolac is separated from the (R)-ester by standard chromatographic techniques (e.g., column chromatography). The enantiomeric excess of the recovered (S)-Ketorolac is determined by chiral HPLC analysis.

Logical Workflow for Enzymatic Kinetic Resolution

G racemic_ketorolac Racemic (±)-Ketorolac milling Mechanoenzymatic Reaction (Ball Milling) racemic_ketorolac->milling calb Immobilized CALB + Alcohol calb->milling mixture Mixture: (S)-Ketorolac (R)-Ketorolac Ester milling->mixture separation Chromatographic Separation mixture->separation s_ketorolac (-)-S-Ketorolac (>99% e.e.) separation->s_ketorolac Unreacted r_ester (+)-R-Ketorolac Ester separation->r_ester Esterified hydrolysis Hydrolysis r_ester->hydrolysis r_ketorolac (+)-R-Ketorolac hydrolysis->r_ketorolac

Caption: Workflow for the mechanoenzymatic kinetic resolution of Ketorolac.

Asymmetric Organocatalytic Synthesis

Direct asymmetric synthesis offers a more atom-economical approach to this compound by creating the desired stereocenter in a controlled manner. A notable method involves an organocatalytic formal (3+2)-cycloaddition reaction. This strategy utilizes a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, to activate an α,β-unsaturated aldehyde, which then reacts stereoselectively with a pyrrole-based hydrazone.[5]

This approach builds the core pyrrolizine structure of Ketorolac while simultaneously setting the crucial stereocenter with high enantioselectivity. Subsequent transformations of the cycloadduct yield the final this compound product.

Quantitative Data for Asymmetric Organocatalytic Synthesis

CatalystReactantsSolventYieldEnantiomeric Excess (e.e.)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen-Hayashi type)Pyrrole-based hydrazone, α,β-Unsaturated aldehydeTolueneHighExcellent (>95%)[5][6]

Experimental Protocol: Organocatalytic Asymmetric (3+2)-Cycloaddition

This protocol is based on the synthesis of the 2,3-dihydro-1H-pyrrolizine core, a key intermediate for this compound.[5][6]

  • Reactant Preparation: A solution of the pyrrole-based hydrazone (1.2 equivalents) in the chosen solvent (e.g., toluene, 0.4 mL) is prepared in a reaction vessel.

  • Catalyst Addition: The organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (e.g., 20 mol%), and any co-catalyst or additive (e.g., acetic acid, 40 mol%) are added.

  • Initiation of Reaction: The α,β-unsaturated aldehyde (1.0 equivalent) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., 24 hours).

  • Purification and Analysis: Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica (B1680970) gel to isolate the cycloadduct. The yield and enantiomeric excess are determined by chiral HPLC analysis.

  • Conversion to this compound: The resulting cycloadduct undergoes subsequent chemical transformations, including unmasking of the hydrazone moiety and functional group manipulations, to afford the final this compound product.

Signaling Pathway for Organocatalytic Synthesis

G cluster_0 Catalytic Cycle catalyst Chiral Amine Catalyst enal α,β-Unsaturated Aldehyde iminium Chiral Iminium Ion (LUMO Lowered) enal->iminium + Catalyst iminium->catalyst - Aldehyde Product cycloaddition Stereoselective (3+2)-Cycloaddition iminium->cycloaddition hydrazone Pyrrole-based Hydrazone (HOMO Raised) hydrazone->cycloaddition cycloadduct Enantioenriched Pyrrolizine Intermediate cycloaddition->cycloadduct transformations Further Transformations cycloadduct->transformations ketorolac This compound transformations->ketorolac

Caption: Catalytic cycle for the asymmetric synthesis of the Ketorolac core.

Conclusion

The stereospecific synthesis of this compound is achievable through multiple effective strategies. Enzymatic kinetic resolution, particularly when enhanced by mechanoenzymatic techniques, offers a robust method for separating the desired S-enantiomer with very high enantiopurity from a racemic mixture. Asymmetric organocatalysis presents a more direct and atom-economical route, enabling the construction of the chiral center with excellent stereocontrol from achiral precursors. The choice of methodology will depend on factors such as scalability, cost of reagents and catalysts, and the desired overall process efficiency. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement a suitable stereospecific synthesis for this compound.

References

Chiral Separation of Ketorolac Enantiomers by High-Performance Liquid Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of ketorolac (B1673617) enantiomers using High-Performance Liquid Chromatography (HPLC). Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers. The pharmacological activity of ketorolac primarily resides in the (S)-enantiomer, making the stereospecific analysis crucial for pharmacokinetic, metabolic, and quality control studies.

Core Principles of Chiral Separation by HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment. In HPLC, this is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The differential interaction between the enantiomers and the chiral selector leads to the formation of transient diastereomeric complexes with different energy levels, resulting in different retention times and, consequently, their separation.

Experimental Methodologies and Data

A variety of chiral stationary phases have been successfully employed for the resolution of ketorolac enantiomers. The most common approaches involve direct separation on protein-based, polysaccharide-based, and macrocyclic glycopeptide columns.

Method 1: Protein-Based Chiral Stationary Phase (α1-Acid Glycoprotein)

Protein-based CSPs, particularly those utilizing α1-acid glycoprotein (B1211001) (AGP), are effective for the enantioselective analysis of ketorolac.[1][2] The separation mechanism involves a combination of ionic, hydrophobic, and hydrogen bonding interactions between the acidic ketorolac enantiomers and the chiral binding sites on the protein.

Experimental Protocol:

ParameterCondition
Column Chiral AGP, 100 x 4.0 mm, 5 µm
Mobile Phase 0.1 M Sodium Phosphate Buffer (pH 4.5): Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 322 nm
Injection Volume 50 µL
Column Temperature 25°C

Quantitative Data:

ParameterValue
Retention Time (R-ketorolac) ~6.5 min
Retention Time (S-ketorolac) ~8.7 min
Resolution (Rs) ~2.2
Linearity Range 0.02–10 µg/mL for each enantiomer
Limit of Quantification (LOQ) 0.02 µg/mL for each enantiomer
Method 2: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity.[3] These phases separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Experimental Protocol:

ParameterCondition
Column Chiralcel OJ-H, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Formic Acid (100:0.1, v/v)
Flow Rate 1.0 mL/min
Detection UV at 313 nm
Column Temperature 25°C

Quantitative Data:

ParameterValue
Selectivity (α) 2.43
Resolution (Rs) 9.04
Method 3: Macrocyclic Glycopeptide Chiral Stationary Phases

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), offer robust and versatile platforms for chiral separations in both reversed-phase and polar organic modes.[4] The separation mechanism is complex, involving ionic interactions, hydrogen bonding, and inclusion in the macrocyclic cavity.

Experimental Protocol (Reversed-Phase):

ParameterCondition
Column Astec CHIROBIOTIC® TAG
Mobile Phase Acetonitrile/10 mM Ammonium Acetate (pH 4.1)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Quantitative Data:

ParameterValue
Retention Time (Enantiomer 1) 7.800 min
Retention Time (Enantiomer 2) 9.421 min

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the chiral HPLC separation of ketorolac enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_ketorolac Racemic Ketorolac Standard/Sample dissolution Dissolve in Mobile Phase racemic_ketorolac->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc_system HPLC System filtration->hplc_system Inject Sample chiral_column Chiral Column (e.g., AGP, Chiralcel) hplc_system->chiral_column detector UV Detector chiral_column->detector data_acquisition Data Acquisition System detector->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of Enantiomers peak_integration->quantification

Caption: General workflow for chiral HPLC analysis of ketorolac.

G cluster_method_dev Method Development Logic start Define Separation Goal (Baseline Resolution) select_csp Select Chiral Stationary Phase (e.g., Protein, Polysaccharide) start->select_csp initial_mobile_phase Select Initial Mobile Phase (e.g., Buffered Aqueous-Organic) select_csp->initial_mobile_phase optimize_mp Optimize Mobile Phase (pH, Organic Modifier %) initial_mobile_phase->optimize_mp optimize_mp->select_csp No optimize_flow Optimize Flow Rate optimize_mp->optimize_flow Resolution Adequate? optimize_flow->optimize_mp No optimize_temp Optimize Temperature optimize_flow->optimize_temp Acceptable Backpressure? optimize_temp->optimize_mp No validate Validate Method (Linearity, Precision, Accuracy) optimize_temp->validate Optimal Separation? validate->optimize_mp No end Final Method validate->end Validation Passed?

Caption: Logical workflow for method development in chiral HPLC.

Indirect Method for Chiral Separation

An alternative to direct chiral separation is the indirect method, which involves derivatizing the ketorolac enantiomers with a chiral derivatizing agent to form diastereomers.[5][6] These diastereomers can then be separated on a standard achiral HPLC column.

Experimental Protocol (Indirect Method):

  • Derivatization: React racemic ketorolac with a chiral amine, such as (+)-R-1-(1-naphthyl)ethylamine, to form diastereomeric amides.

  • HPLC Analysis:

    • Column: Standard C18 or silica (B1680970) column.

    • Mobile Phase: A non-polar mobile phase, such as ethyl acetate-hexane, is typically used for normal-phase separation of the diastereomers.

    • Detection: UV detection.

This approach can be effective but requires a chirally pure derivatizing agent and careful control of the reaction conditions to avoid kinetic resolution or racemization.

Conclusion

The chiral separation of ketorolac enantiomers by HPLC is a well-established and critical analytical technique. The choice of the chiral stationary phase is the most important factor in achieving a successful separation. Protein-based, polysaccharide-based, and macrocyclic glycopeptide CSPs have all demonstrated excellent performance in resolving the enantiomers of ketorolac. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists to develop and implement robust and reliable methods for the enantioselective analysis of this important pharmaceutical compound.

References

An In-Depth Technical Guide to the Binding Affinity of (-)-Ketorolac for Cyclooxygenase-1 (COX-1) vs. Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and inhibitory activity of (-)-Ketorolac, the pharmacologically active S-enantiomer of Ketorolac (B1673617), for the cyclooxygenase enzymes COX-1 and COX-2. This document details the quantitative binding data, experimental methodologies used for its determination, and the relevant biological pathways.

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic properties. It is administered as a racemic mixture of (-)S and (+)R enantiomers. The majority of its analgesic and anti-inflammatory effects, as well as its side effects, are attributed to the S-enantiomer, this compound, through the inhibition of the COX enzymes.[1] The R-enantiomer is significantly less active, exhibiting over 100-fold weaker inhibition of both COX-1 and COX-2.[2][3]

Data Presentation: Quantitative Binding Affinity

The inhibitory potency of Ketorolac and its enantiomers against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The data compiled from various in vitro studies are summarized below.

CompoundEnzymeEnzyme SourceIC50Selectivity (COX-1/COX-2)
Racemic Ketorolac COX-1Human Recombinant0.02 µM6-fold for COX-1
COX-2Human Recombinant0.12 µM
(-)-S-Ketorolac COX-2Sheep Placenta (Purified)0.9 µM>88-fold for S-enantiomer
COX-2Human Monocytes2-25 nM100 to 500-fold more potent than R-enantiomer
(+)-R-Ketorolac COX-2Sheep Placenta (Purified)> 80 µM

Note: The data indicates that while (-)-S-Ketorolac is the active enantiomer, racemic Ketorolac exhibits a preference for inhibiting COX-1 over COX-2.[4][5] The potency of the S-enantiomer can vary depending on the experimental system used.[6]

Experimental Protocols

The determination of COX inhibitory activity involves various in vitro assays. The primary methodologies cited in the literature for assessing Ketorolac's binding affinity are detailed below.

1. Purified Enzyme Inhibition Assay

This method assesses the direct inhibitory effect of a compound on highly purified recombinant enzymes.

  • Enzymes: Human recombinant COX-1 and COX-2 are commonly used to ensure relevance to human physiology.[4][5] Other sources include purified COX-1 from ram seminal vesicles and COX-2 from sheep placenta.[6]

  • Assay Principle: The assay measures the production of Prostaglandin E2 (PGE2) from the substrate, arachidonic acid.

  • Procedure:

    • Varying concentrations of the test compound (e.g., Ketorolac) are pre-incubated with the purified COX-1 or COX-2 enzyme in an appropriate buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as Enzyme Immunoassay (EIA) or ELISA.[4][5]

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Whole Blood Assay

This assay provides a more physiologically relevant environment as it measures COX activity within blood cells.

  • Principle: This assay differentiates between COX-1 and COX-2 activity by measuring the production of their respective primary products in different blood cell populations. COX-1 activity is measured by thromboxane (B8750289) B2 (TXB2) production in clotting whole blood (from platelets), while COX-2 activity is measured by PGE2 production in lipopolysaccharide (LPS)-stimulated whole blood (from monocytes).

  • Procedure (for COX-2):

    • Heparinized whole blood is incubated with LPS to induce COX-2 expression in monocytes.

    • The test compound is added at various concentrations.

    • The blood is incubated to allow for PGE2 production.

    • Plasma is separated, and PGE2 levels are quantified by EIA or a similar method.[6]

  • Procedure (for COX-1):

    • Fresh whole blood is allowed to clot in the presence of the test compound.

    • During clotting, platelets are activated, leading to COX-1-mediated TXB2 production.

    • The serum is collected, and TXB2 levels are measured.

3. Fluorometric Screening Assay

Commercially available kits offer a high-throughput method for screening COX inhibitors.

  • Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX enzymes. A probe included in the kit produces a fluorescent signal proportional to the amount of PGG2.[7]

  • Procedure:

    • The test inhibitor is added to a reaction mixture containing the COX enzyme (typically recombinant), a COX probe, and a cofactor.

    • The reaction is initiated by the addition of arachidonic acid.

    • The fluorescence (e.g., at λEx = 535 nm / λEm = 587 nm) is measured kinetically.[7]

    • The rate of increase in fluorescence is proportional to COX activity, allowing for the calculation of inhibition.

Mandatory Visualizations

Cyclooxygenase Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid into prostaglandins (B1171923) by COX-1 and COX-2 and the site of inhibition by NSAIDs like Ketorolac.

COX_Pathway cluster_peroxidase Peroxidase Activity Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins (PGE2, PGD2) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostanoids NSAIDs This compound (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Ketorolac Enantiomers and COX Inhibition

This diagram illustrates the logical relationship between the racemic mixture of Ketorolac, its individual enantiomers, and their respective activities on the COX enzymes.

Ketorolac_Enantiomers cluster_activity Biological Activity Racemic Racemic Ketorolac (Mixture) S_Keto (-)-S-Ketorolac (Active Enantiomer) Racemic->S_Keto Contains 50% R_Keto (+)-R-Ketorolac (Inactive Enantiomer) Racemic->R_Keto Contains 50% COX_Inhibition Potent COX-1 and COX-2 Inhibition S_Keto->COX_Inhibition No_COX_Inhibition Negligible COX Inhibition (>100x less active) R_Keto->No_COX_Inhibition

Caption: Relationship of Ketorolac enantiomers to COX inhibition.

Experimental Workflow for Purified COX Enzyme Assay

The following flowchart outlines the typical experimental steps for determining the IC50 value of an inhibitor using a purified enzyme assay.

Experimental_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor pre_incubate Pre-incubate enzyme mix with Ketorolac dilutions prep_inhibitor->pre_incubate prep_enzyme Prepare reaction mix with purified COX-1 or COX-2 prep_enzyme->pre_incubate add_substrate Initiate reaction by adding Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate reaction incubate->stop_reaction quantify Quantify PGE2 production (e.g., using ELISA) stop_reaction->quantify analyze Calculate % Inhibition and determine IC50 value quantify->analyze end End analyze->end

Caption: Workflow for a purified COX enzyme inhibition assay.

References

An In-depth Technical Guide on the Mechanism of Action of S-Ketorolac on Cyclooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketorolac (B1673617) is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for the management of moderate to severe pain.[1] Its therapeutic effects, including analgesia, anti-inflammatory, and antipyretic properties, are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes.[2][3] Ketorolac is administered as a racemic mixture, with the S-enantiomer being the pharmacologically active component responsible for COX inhibition.[4] This technical guide provides a comprehensive overview of the mechanism of action of S-Ketorolac on COX-1 and COX-2, detailing its inhibitory activity, the experimental protocols used for its characterization, and the molecular interactions that govern its binding to the enzyme active sites.

Core Mechanism of Action

S-Ketorolac exerts its pharmacological effects through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[2] By blocking the activity of COX enzymes, S-Ketorolac effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.[3] The S-enantiomer of ketorolac is significantly more potent in its COX inhibitory activity compared to the R-enantiomer.[4]

The cyclooxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. S-Ketorolac competitively inhibits this enzymatic conversion.

Quantitative Analysis of S-Ketorolac Inhibition

The inhibitory potency of S-Ketorolac against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). The available data indicates a preferential, though non-selective, inhibition of COX-1 over COX-2.

InhibitorTarget EnzymeIC50
S-Ketorolac COX-120 nM
COX-2120 nM
Racemic Ketorolac COX-120 nM
COX-2120 nM

Note: The IC50 values for racemic ketorolac are also presented, as it is the commonly used form in many studies and clinical practice.

Signaling Pathway of Prostaglandin Synthesis and Inhibition by S-Ketorolac

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention by S-Ketorolac.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever SKetorolac S-Ketorolac SKetorolac->COX1 SKetorolac->COX2

Caption: S-Ketorolac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The determination of the inhibitory activity of S-Ketorolac on COX enzymes involves various in vitro assays. A common and robust method is the measurement of prostaglandin E2 (PGE2) production using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay.

Protocol: In Vitro COX Inhibition Assay using LC-MS/MS

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. The enzymes are diluted to a working concentration in a Tris-HCl buffer (pH 8.0).

  • Inhibitor Preparation: S-Ketorolac is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A series of dilutions are then prepared to determine the IC50 value.

  • Reaction Mixture Preparation: In a reaction vessel, the Tris-HCl buffer, hematin (B1673048) (a cofactor), and the COX enzyme (either COX-1 or COX-2) are combined.

  • Inhibitor Incubation: A specific volume of the S-Ketorolac dilution or vehicle control is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of an acid, which denatures the enzyme.

  • PGE2 Extraction and Analysis: The produced PGE2 is extracted from the reaction mixture. The amount of PGE2 is then quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of inhibition for each S-Ketorolac concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates the general workflow for a COX inhibition assay.

G Start Start Prepare_Reagents Prepare Enzyme, Inhibitor (S-Ketorolac), and Substrate Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate COX Enzyme with S-Ketorolac Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Arachidonic Acid to Initiate Reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Stop_Reaction Terminate Reaction Initiate_Reaction->Stop_Reaction Measure_Product Quantify Prostaglandin Production (e.g., PGE2) Stop_Reaction->Measure_Product Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro COX inhibition assay.

Molecular Binding and Interactions

Molecular docking studies have provided valuable insights into the binding mode of S-Ketorolac within the active sites of COX-1 and COX-2. These computational models suggest that S-Ketorolac binds in a similar orientation to other non-selective NSAIDs.

The active site of both COX isoforms is a long, hydrophobic channel. Key amino acid residues play a critical role in the binding of substrates and inhibitors. For S-Ketorolac, interactions with Arginine 120 (Arg-120) and Tyrosine 355 (Tyr-355) at the opening of the cyclooxygenase channel are believed to be crucial for its inhibitory activity.[5][6] The carboxylic acid moiety of S-Ketorolac is thought to form hydrogen bonds and/or ionic interactions with the side chains of these residues.

The following diagram illustrates the proposed logical relationship of S-Ketorolac binding within the COX active site based on molecular docking studies.

G cluster_cox COX Active Site Channel Arg120 Arg-120 Tyr355 Tyr-355 Hydrophobic_Pocket Hydrophobic Pocket SKetorolac S-Ketorolac Carboxylic_Acid Carboxylic Acid Moiety SKetorolac->Carboxylic_Acid has Pyrrolizine_Core Pyrrolizine Core SKetorolac->Pyrrolizine_Core has Carboxylic_Acid->Arg120 Forms Ionic Interaction & Hydrogen Bonds with Carboxylic_Acid->Tyr355 Forms Hydrogen Bonds with Pyrrolizine_Core->Hydrophobic_Pocket Occupies

Caption: Proposed binding of S-Ketorolac in the COX active site.

Conclusion

S-Ketorolac is a potent, non-selective inhibitor of both COX-1 and COX-2, with a preference for COX-1. Its mechanism of action is centered on the blockade of the cyclooxygenase active site, thereby preventing the synthesis of prostaglandins and exerting powerful analgesic and anti-inflammatory effects. The understanding of its quantitative inhibitory profile, the experimental methods for its characterization, and the molecular basis of its interaction with the COX enzymes are crucial for the rational design and development of future anti-inflammatory and analgesic agents. Further research, particularly high-resolution crystal structures of S-Ketorolac in complex with both COX isoforms, would provide a more definitive understanding of its binding mechanism.

References

The Pharmacokinetics and Metabolism of (-)-Ketorolac in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the potent analgesic, (-)-Ketorolac, in key preclinical models. The data presented herein, including detailed experimental protocols and metabolic pathways, serves as a critical resource for researchers and professionals involved in drug development and translational science. All quantitative data has been summarized into structured tables for straightforward comparison across species.

Pharmacokinetic Profiles of this compound

The pharmacokinetic properties of this compound have been characterized in several preclinical species, primarily in rats and dogs, with some data available for monkeys. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, and for predicting its behavior in humans.

Data Summary Tables

The following tables summarize the key pharmacokinetic parameters of Ketorolac (B1673617) in rats and dogs following intravenous (IV) and oral (PO) administration. It is important to note that many studies were conducted using a racemic mixture of Ketorolac. The pharmacologically active enantiomer is the (-)-S-form.

Table 1: Pharmacokinetic Parameters of Ketorolac in Rats

ParameterRouteDose (mg/kg)ValueReference
Half-life (t½) Oral1, 3.2, or 5.6~6 h
Time to Maximum Concentration (Tmax) Oral1, 3.2, or 5.6~20 min
Protein Binding Intraperitoneal100 µg/ml89.72%
Intraperitoneal200 µg/ml95.07%

Pharmacokinetics of ketorolac in rats were found to be linear in the dose range of 1 to 5.6 mg/kg.

Table 2: Pharmacokinetic Parameters of Ketorolac in Dogs

ParameterRouteDose (mg/kg)Value (Mean ± SD)Reference
Elimination Half-life (t½β) IV0.54.55 h
Oral0.54.07 h
IV0.510.95 ± 7.06 h
Plasma Clearance (Clp) IV0.51.25 ± 1.13 mL/kg/min
IV0.592.66 ± 84.49 mL/h/kg
Volume of Distribution at Steady State (Vss) IV0.50.33 ± 0.10 L/kg
IV0.51030.09 ± 620.50 mL/kg
Time to Maximum Concentration (Tmax) Oral0.551.2 ± 40.6 min
Oral Bioavailability (F) Oral0.5100.9 ± 46.7 %
Area Under the Curve (AUC0→last) IV0.56.08 ± 3.28 h*µg/mL
Mean Residence Time (MRT0→last) IV0.55.59 ± 2.12 h

Note: Variations in pharmacokinetic parameters can be observed between different studies, which may be attributed to differences in study design, animal breeds, and analytical methodologies.

Metabolism of this compound

The metabolism of Ketorolac primarily occurs in the liver through hydroxylation and conjugation. The main metabolites identified are p-hydroxy-ketorolac and glucuronide conjugates of ketorolac. The p-hydroxy-ketorolac metabolite is considered pharmacologically inactive.

The cynomolgus monkey has been identified as a species with similar kinetics to humans, although it does not form the p-hydroxy metabolite. The rat, on the other hand, excretes a larger portion of radioactivity in the feces and produces an additional unidentified metabolite. The mouse is considered the most comparable species to humans in terms of metabolism.

Metabolic Pathway of Ketorolac

The following diagram illustrates the primary metabolic pathways of Ketorolac.

Metabolic_Pathway_of_Ketorolac Ketorolac Ketorolac p_hydroxy_Ketorolac p-hydroxy-Ketorolac (inactive) Ketorolac->p_hydroxy_Ketorolac Hydroxylation (CYP-mediated) Ketorolac_Glucuronide Ketorolac Glucuronide Ketorolac->Ketorolac_Glucuronide Glucuronidation (UGT-mediated)

Metabolic Pathway of Ketorolac

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. This section outlines the typical experimental protocols employed in the evaluation of this compound.

Animal Models
  • Species: Male Wistar rats and mixed-breed dogs are commonly used.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

  • Acclimatization: A suitable acclimatization period is allowed before the commencement of the study.

Drug Administration
  • Formulation: Ketorolac tromethamine is the water-soluble salt used for administration.

  • Intravenous (IV) Administration: A single bolus dose is administered, typically through a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs).

  • Oral (PO) Administration: The drug is administered via oral gavage for rats or in a capsule/tablet form for dogs.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. In rats, this is often done via the tail vein or a cannulated artery. In dogs, blood is typically drawn from the jugular or cephalic vein.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of Ketorolac in plasma samples is quantified using a validated HPLC method.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To a small volume of plasma (e.g., 100-200 µL), add an internal standard (e.g., a structurally similar compound).

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used. The exact ratio and pH are optimized for optimal separation.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: UV detection at a specific wavelength (e.g., 313 nm) is commonly employed.

  • Quantification: The concentration of Ketorolac in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Visualizations of Experimental and Logical Workflows

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound.

Preclinical_PK_Workflow cluster_study_design Study Design cluster_in_vivo_phase In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model_Selection Animal Model Selection (Rat, Dog) Dose_Route_Selection Dose & Route Selection (IV, PO) Animal_Model_Selection->Dose_Route_Selection Drug_Administration Drug Administration Dose_Route_Selection->Drug_Administration Blood_Sample_Collection Serial Blood Sample Collection Drug_Administration->Blood_Sample_Collection Sample_Processing Plasma Separation & Storage Blood_Sample_Collection->Sample_Processing HPLC_Analysis HPLC-UV Analysis Sample_Processing->HPLC_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (t½, CL, Vd, etc.) HPLC_Analysis->PK_Parameter_Calculation Reporting Data Interpretation & Reporting PK_Parameter_Calculation->Reporting

Preclinical PK Study Workflow

This guide provides a foundational understanding of the preclinical pharmacokinetic and metabolic profile of this compound. The presented data and protocols are intended to support further research and development efforts in the field of analgesics. Researchers are encouraged to consult the cited literature for more in-depth information.

Unveiling the Interaction: A Technical Guide to the Crystal Structure of (-)-Ketorolac Complexed with COX Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural basis for the interaction between the potent non-steroidal anti-inflammatory drug (NSAID), (-)-Ketorolac, and its therapeutic targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While a definitive co-crystal structure of this compound with either COX isoenzyme is not publicly available, this document synthesizes existing biochemical data, molecular modeling studies, and nuclear magnetic resonance (NMR) spectroscopy findings to elucidate the binding mechanism. Furthermore, a comprehensive, proposed experimental protocol for the co-crystallization of this compound with COX enzymes is detailed, offering a roadmap for future structural determination efforts. The quantitative analysis of its inhibitory activity and a visual representation of the relevant biological pathways and experimental workflows are also presented to provide a holistic understanding for researchers in drug design and development.

Introduction

Ketorolac (B1673617) is a widely used NSAID prized for its potent analgesic properties.[1] It functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] The pharmacological activity of Ketorolac resides almost exclusively in its (S)-enantiomer, also known as this compound.[1] Like many traditional NSAIDs, Ketorolac is non-selective, inhibiting both COX-1 and COX-2 isoforms.[2][4] The inhibition of the inducible COX-2 enzyme is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutive COX-1 enzyme is associated with undesirable side effects, such as gastrointestinal complications.[3]

A precise understanding of how this compound interacts with the active sites of COX-1 and COX-2 at an atomic level is crucial for the rational design of next-generation analgesics with improved efficacy and safety profiles. This guide aims to consolidate the current knowledge of these interactions and provide a practical framework for obtaining the elusive co-crystal structure.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound and its racemic mixture against both COX-1 and COX-2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter in assessing the efficacy of an inhibitor. The following tables summarize the reported IC50 values for the enantiomers of Ketorolac against human and rat COX enzymes.

Inhibitor Enzyme IC50 (µM) Reference
(S)-KetorolacHuman COX-1--
(S)-KetorolacHuman COX-2--
(R)-KetorolacHuman COX-1> 100[5]
(R)-KetorolacHuman COX-2--
Racemic KetorolacHuman COX-11.23[5]
Racemic KetorolacHuman COX-23.50[5]
Inhibitor Enzyme IC50 (µM) Reference
(S)-KetorolacRat COX-10.10[5]
(S)-KetorolacRat COX-2--
(R)-KetorolacRat COX-1> 100[5]
(R)-KetorolacRat COX-2--
Racemic KetorolacRat COX-10.27[5]
Racemic KetorolacRat COX-22.06[5]

Binding Interactions of this compound with COX Enzymes

In the absence of a co-crystal structure, insights into the binding mode of this compound within the active sites of COX-1 and COX-2 are derived from molecular docking simulations and NMR spectroscopy.

Molecular Docking Studies: Computational models suggest that this compound, like other NSAIDs, binds within the long, hydrophobic channel of the COX active site. The carboxylic acid moiety of the drug is predicted to form a crucial salt bridge with the positively charged guanidinium (B1211019) group of a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the opening of the active site. This interaction anchors the inhibitor and is a hallmark of many NSAID-COX complexes. The remainder of the this compound molecule is thought to extend into the hydrophobic channel, making van der Waals contacts with various nonpolar residues that line the active site.

NMR Spectroscopy: Saturation Transfer Difference (STD)-NMR studies have been employed to characterize the binding of Ketorolac to COX-1 and COX-2.[6] These experiments have confirmed the reversible binding of Ketorolac to both isoenzymes.[5] By analyzing the saturation transfer from the protein to the ligand, it has been proposed that Ketorolac binds to the COX-2 active site in an orientation similar to that of diclofenac (B195802).[6] This suggests that the pyrrolizine and benzoyl groups of Ketorolac are deeply embedded within the hydrophobic channel of the enzyme.

Proposed Experimental Protocol for Co-crystallization

The following is a detailed, proposed methodology for obtaining the crystal structure of this compound in complex with either COX-1 or COX-2. This protocol is based on established methods for the expression, purification, and crystallization of COX enzymes with other NSAIDs.

Expression and Purification of COX-1 and COX-2
  • Gene Cloning and Expression: The genes for human or ovine COX-1 and COX-2 will be cloned into a baculovirus transfer vector for expression in insect cells (e.g., Spodoptera frugiperda, Sf9).

  • Cell Culture and Infection: Sf9 cells will be grown in suspension culture to a high density and then infected with the recombinant baculovirus. The cells will be harvested by centrifugation after a suitable expression period (typically 48-72 hours).

  • Membrane Preparation and Solubilization: The cell pellet will be resuspended in a lysis buffer and subjected to sonication or Dounce homogenization to disrupt the cells. The membrane fraction containing the COX enzymes will be isolated by ultracentrifugation. The membrane pellet will then be resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., n-octyl-β-D-glucopyranoside) to extract the enzymes from the lipid bilayer.

  • Affinity and Size-Exclusion Chromatography: The solubilized protein will be purified using a multi-step chromatography process. An initial affinity chromatography step (e.g., using an immobilized NSAID or antibody column) will be followed by size-exclusion chromatography to separate the COX homodimer from aggregates and other contaminants. Protein purity will be assessed by SDS-PAGE.

Co-crystallization of COX-(-)-Ketorolac Complex
  • Complex Formation: The purified COX-1 or COX-2 enzyme will be incubated with a molar excess of this compound to ensure complete binding.

  • Crystallization Screening: The protein-inhibitor complex will be subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. A wide range of crystallization screens will be tested, varying the precipitant (e.g., polyethylene (B3416737) glycols of different molecular weights), pH, and salt concentration.

  • Crystal Optimization: Promising crystallization conditions will be optimized by fine-tuning the concentrations of the protein, inhibitor, and crystallization reagents to obtain large, well-diffracting single crystals.

  • X-ray Diffraction Data Collection and Structure Determination: The optimized crystals will be cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data will be collected at a synchrotron source. The diffraction data will be processed, and the structure of the COX-(-)-Ketorolac complex will be solved using molecular replacement, with an existing COX structure as the search model. The final model will be refined to high resolution.

Visualizations

COX Signaling Pathway and Inhibition

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane A2 Prostaglandin_H2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Ketorolac This compound Ketorolac->COX_Enzymes

Caption: The COX signaling pathway and its inhibition by this compound.

Experimental Workflow for Crystal Structure Determination

Experimental_Workflow Gene_Cloning Gene Cloning (COX-1 / COX-2) Expression Baculovirus Expression in Insect Cells Gene_Cloning->Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Complex_Formation Complex Formation (COX + this compound) Purification->Complex_Formation Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Final_Structure Final 3D Structure Structure_Determination->Final_Structure

Caption: Experimental workflow for determining the crystal structure of a COX-inhibitor complex.

Conclusion

While the precise three-dimensional structure of this compound bound to COX-1 and COX-2 remains to be elucidated, a wealth of biochemical and computational data provides a strong foundation for understanding its mechanism of action. The potent and enantiomer-specific inhibition of both COX isoforms by this compound underscores the importance of its specific stereochemistry in binding to the enzyme active sites. The proposed experimental protocol offers a clear path forward for obtaining a high-resolution crystal structure, which would be invaluable for the structure-based design of novel analgesics with enhanced selectivity and reduced side effects. The continued investigation into the structural biology of NSAID-COX interactions will undoubtedly pave the way for the development of safer and more effective pain management therapies.

References

Spectroscopic Characterization of (-)-Ketorolac and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the potent non-steroidal anti-inflammatory drug (NSAID), (-)-Ketorolac, and its derivatives. This document delves into the key spectroscopic techniques utilized for the elucidation of their chemical structures and for their quantification, offering detailed experimental protocols and presenting quantitative data in a clear, comparative format.

Introduction to this compound

Ketorolac (B1673617) is a widely used NSAID for the short-term management of moderate to severe pain.[1] It functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] The analgesic activity of Ketorolac resides primarily in the S-(-)-enantiomer.[1] A thorough spectroscopic characterization is crucial for quality control, metabolite identification, and the development of novel derivatives with improved therapeutic profiles.

Spectroscopic Data of this compound

This section summarizes the key spectroscopic data for this compound obtained through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for Ketorolac Amide Derivatives in CDCl₃ [3]

DerivativeAromatic Protons (δ, ppm)NH Proton (δ, ppm)H-9 (δ, ppm)H-10 (δ, ppm)NCH₂ (δ, ppm)CH (δ, ppm)CH₂ (δ, ppm)Other (δ, ppm)
Phenyl amide7.84–7.12 (m, 10H)7.81 (b, 1H)6.88 (d, J=4.0 Hz, 1H)6.16 (d, J=4.0 Hz, 1H)4.57–4.45 (m, 2H)4.06 (m, 1H)2.97 (m, 2H)-
Benzyl amide7.81–7.18 (m, 10H)6.26 (b, 1H)6.81 (d, J=4.0 Hz, 1H)6.04 (d, J=4.0 Hz, 1H)4.57–4.37 (m, 4H)3.96 (m, 1H)2.86 (m, 2H)-
4-Methoxy-benzyl amide7.81–6.80 (m, 9H)6.20 (b, 1H)6.88–6.80 (m, 1H)6.02 (d, J=4.0 Hz, 1H)4.59–4.37 (m, 4H)3.93 (m, 1H)2.97 (m, 2H)3.78 (s, 3H, OCH₃)
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Under electrospray ionization (ESI) in positive mode, Ketorolac typically forms a protonated molecule [M+H]⁺.

Table 2: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺256.1
Major Fragment105.0

The major fragment at m/z 105 corresponds to the benzoyl cation, a characteristic fragmentation for Ketorolac and its derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Ketorolac tromethamine shows characteristic absorption bands.

Table 3: FTIR Peak Assignments for Ketorolac Tromethamine

Wavenumber (cm⁻¹)Assignment
~3536N-H and NH₂ stretching
~1708C=O stretching (ester)
~1479C=C aromatic stretching
~1317C-N vibrations
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is commonly used for the quantitative analysis of Ketorolac. The wavelength of maximum absorbance (λmax) can vary depending on the solvent used.

Table 4: UV-Vis Absorption Maxima for Ketorolac

Solventλmax (nm)
Water322[4]
Acidic Methanol316[5]
Methanol245, 312
0.1 N HCl322[6]
Phosphate Buffer (pH 5.0)323[7]
Phosphate Buffer (pH 8.0)323[7]
Acetate Buffer (pH 4.7)323[7]
Borate Buffer (pH 9.0)323[7]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-250 ppm.

  • Number of Scans: 1024 or higher, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the signals in the ¹H NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte and its derivatives, and for quantitative analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Sample Preparation: [8]

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • For quantitative analysis, prepare a series of calibration standards by spiking blank plasma or other appropriate matrix with known concentrations of the analyte.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma samples.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

LC Parameters:

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient program to achieve separation.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural elucidation.

  • Precursor Ion: m/z 256.1 for Ketorolac.

  • Product Ion: m/z 105.0 for Ketorolac.

  • Collision Energy: Optimize for the specific instrument and analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty sample compartment.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: For the quantitative analysis of Ketorolac.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: [9]

  • Prepare a stock solution of Ketorolac tromethamine in the chosen solvent (e.g., water, methanol, 0.1 N HCl) at a concentration of 100 µg/mL.

  • Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from approximately 5 to 30 µg/mL.

Data Acquisition:

  • Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the λmax.

  • Measure the absorbance of the blank (solvent) and the standard solutions at the λmax.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Measure the absorbance of the unknown sample and use the calibration curve to determine its concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ketorolac and a general workflow for its spectroscopic characterization.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ketorolac This compound Ketorolac->COX1 Inhibition Ketorolac->COX2 Inhibition

Caption: Mechanism of action of this compound.

Sample This compound or Derivative Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis Report Technical Report Data_Analysis->Report

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound and its derivatives. The presented data and experimental protocols serve as a valuable resource for researchers and professionals involved in the analysis and development of this important analgesic. Further research is warranted to obtain and compile a more extensive library of spectroscopic data for a wider range of novel Ketorolac derivatives.

References

An In-depth Technical Guide to the Formulation and Stability of (-)-Ketorolac Tromethamine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation strategies and stability considerations for (-)-Ketorolac tromethamine salt, a potent non-steroidal anti-inflammatory drug (NSAID). The document delves into various dosage forms, stability-indicating analytical methodologies, and the degradation profile of the drug under stress conditions.

Physicochemical Properties and Preformulation Data

This compound tromethamine is the tromethamine salt of the racemic mixture of [-]S and [+]R ketorolac (B1673617).[1] The analgesic and anti-inflammatory activity is primarily associated with the S-enantiomer.[2] It is a white to off-white crystalline powder with a pKa of 3.5.[1][3] The tromethamine salt form is highly soluble in water.[4]

A critical aspect of preformulation is understanding the drug's solubility and partition coefficient at different pH levels, which influences its absorption and bioavailability, particularly for topical and ophthalmic formulations. For optimal balance of water and lipid solubility for corneal penetration, ketorolac eye drops are best formulated between pH 5.5 and 6.6.[5]

Table 1: Physicochemical and Solubility Data for Ketorolac Tromethamine

ParameterValueReference
pKa3.5[1]
n-octanol/water partition coefficient0.26[1]
Solubility in PBS (pH 7.2)Approx. 26 mg/mL[6]
Solubility in Water>500 mg/mL[4]

Formulation Strategies

Ketorolac tromethamine is formulated into various dosage forms, including oral solid dosage forms, parenteral solutions, ophthalmic solutions, topical gels, and nasal sprays.[2]

Ophthalmic Formulations

Ophthalmic solutions of ketorolac tromethamine are typically formulated at concentrations of 0.4% to 0.5% (w/v) for the treatment of postoperative inflammation and ocular itching.[5] Key formulation considerations include pH, tonicity, and sterility. A common challenge is the burning or stinging sensation upon instillation, which can be related to the drug concentration.[5]

Table 2: Typical Composition of a Ketorolac Tromethamine Ophthalmic Solution

ComponentFunctionExample ConcentrationReference
Ketorolac TromethamineActive Pharmaceutical Ingredient0.45% (w/v)[5]
Carboxymethylcellulose SodiumViscosity Enhancer0.5% (w/v)[5]
Sodium ChlorideTonicity Agentq.s.[5]
Sodium Citrate DihydrateBuffering Agentq.s.[5]
Sodium Hydroxide / Hydrochloric AcidpH Adjustmentto pH 7.4[5]
Purified WaterVehicleq.s. to 100%[5]
Parenteral Formulations

Ketorolac tromethamine is available as sterile solutions for intravenous (IV) or intramuscular (IM) administration, typically at concentrations of 15 mg/mL and 30 mg/mL.[1] These formulations often contain alcohol and sodium chloride in sterile water, with the pH adjusted to a range of 6.9 to 7.9.[1]

Oral Solid Dosage Forms

Immediate-release and mouth-dissolving tablets of ketorolac tromethamine are formulated for rapid pain relief.[7][8] Direct compression is a common manufacturing method.[9] Superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate (B3277807) are used to facilitate rapid tablet disintegration.[7] Sustained-release matrix tablets have also been developed using polymers like HPMC to prolong the drug's effect and potentially reduce gastrointestinal side effects.[10]

Topical and Nasal Formulations

Topical gels and emulgels have been developed to deliver ketorolac tromethamine directly to the site of pain and inflammation, thereby minimizing systemic side effects.[11][12] These formulations often include penetration enhancers to improve drug permeation through the skin.[13] Nasal spray formulations have been designed for rapid systemic absorption, offering an alternative to injections for acute pain management.[14][15]

Stability Profile and Degradation

Ketorolac tromethamine is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[16][17]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Ketorolac tromethamine degrades under hydrolytic (acidic, basic, and neutral), photolytic, and thermal conditions.[16] The solid form of the drug is reported to be stable under photolytic conditions.[16] The order of degradation under different stressors has been reported as oxidative > alkali > heat (in phosphate-buffered saline) > heat (in distilled water).[5]

Table 3: Summary of Forced Degradation Studies on Ketorolac Tromethamine

Stress ConditionReagents and ConditionsObserved DegradationReference
Acid Hydrolysis0.1 M and 1 M HCl at 60°C for 24 h~30% and 40% degradation, respectively[5]
Base Hydrolysis0.1 N NaOH, 1N NaOHModerately significant degradation[17]
Oxidation3% H₂O₂ for 1 hrSignificant degradation (19.83%)[3][17]
Thermal Degradation50-80°C for 1 hrSignificant degradation[17]
Photolytic DegradationUV and sunlight for up to 3 hrInsignificant degradation[17]
Degradation Pathways

Several degradation products of ketorolac have been identified and characterized using techniques like LC-MS/MS.[16] The formation of these products can occur through mechanisms such as hydrolysis of the amide bond and oxidative degradation.

Degradation_Pathway Ketorolac Ketorolac Tromethamine Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Ketorolac->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Ketorolac->Base_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Ketorolac->Oxidation Photolysis Photolysis (UV/Sunlight) Ketorolac->Photolysis Thermal_Stress Thermal Stress (Heat) Ketorolac->Thermal_Stress DP1 Degradation Product 1 (e.g., Hydrolytic product) Acid_Hydrolysis->DP1 Base_Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Oxidative product) Oxidation->DP2 DP_Others Other Degradation Products Photolysis->DP_Others Thermal_Stress->DP_Others

Caption: General degradation pathways of Ketorolac Tromethamine under stress conditions.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying ketorolac tromethamine and its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of ketorolac tromethamine in the presence of its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: Agilent Zorbax SB C8 (250 × 4.6 mm, 5.0-μm particle size)[18] or Grace Smart C-18 (250 mm × 4.6 mm i.d., 5 µm)[16]

Chromatographic Conditions:

  • Mobile Phase A: 0.05 M ammonium (B1175870) phosphate (B84403) buffer at pH 3.0[18]

  • Mobile Phase B: 40% methanol (B129727) and 60% tetrahydrofuran[18]

  • Gradient Elution: A suitable gradient program to separate the main peak from all degradation products.

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 40°C[18]

  • Detection Wavelength: 254 nm[18]

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of ketorolac tromethamine in a suitable diluent.

  • Sample Preparation: Prepare the sample solution from the dosage form to be tested in the same diluent.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Reflux the drug solution with 0.1N HCl for a specified time, then neutralize with 0.1N NaOH.

    • Base Hydrolysis: Reflux the drug solution with 0.1N NaOH for a specified time, then neutralize with 0.1N HCl.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug or drug solution at a specified temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the drug solution to UV light or sunlight.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system and record the chromatograms.

  • Validation: Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Prepare Standard Solution Injection Inject Samples into HPLC Standard->Injection Sample Prepare Sample Solution Sample->Injection Forced_Degradation Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification of Ketorolac & Degradation Products Data_Acquisition->Quantification Validation Method Validation (ICH) Quantification->Validation

Caption: Experimental workflow for a stability-indicating HPLC method development.

Conclusion

The successful formulation of this compound tromethamine salt requires a thorough understanding of its physicochemical properties and stability characteristics. This guide has provided an in-depth overview of various formulation approaches, highlighting the importance of excipient selection and process optimization for different dosage forms. The stability of ketorolac tromethamine is a critical quality attribute, and robust, validated stability-indicating methods are essential for ensuring the safety and efficacy of the final drug product. The information presented herein serves as a valuable resource for scientists and researchers involved in the development of novel and improved formulations of this potent analgesic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of (-)-Ketorolac

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Ketorolac is the pharmacologically active S-enantiomer of Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the heteroaryl acetic acid derivative family. It is widely utilized for the short-term management of moderate to severe pain. The primary mechanism underlying its analgesic, anti-inflammatory, and antipyretic properties is the inhibition of prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase (COX) enzymes. As a non-selective NSAID, this compound inhibits both COX-1 and COX-2 isoforms. This application note provides detailed protocols for a series of in vitro assays designed to characterize and quantify the anti-inflammatory activity of this compound, intended for use by researchers in pharmacology and drug development.

Core Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound are primarily mediated through its interaction with two key signaling pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

1. Cyclooxygenase (COX) Pathway Inhibition

The most well-established mechanism of action for NSAIDs, including Ketorolac, is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. By blocking COX-1 and COX-2, this compound effectively reduces the production of PGE2, thereby alleviating inflammatory symptoms.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Ketorolac This compound Ketorolac->COX1 Ketorolac->COX2

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and the inducible COX-2 enzyme. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some NSAIDs have been shown to suppress NF-κB activation, representing a secondary, COX-independent anti-inflammatory mechanism.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB:f0 Inhibits (Prevents Degradation) NFkB_active NF-κB (Active) IkBa_NFkB:f1->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Transcription Initiates

Caption: The NF-κB signaling pathway, a key driver of inflammatory gene expression.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize quantitative data for the in vitro anti-inflammatory activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

Enzyme Target IC₅₀ (µM) Reference
Human Recombinant COX-1 0.02

| Human Recombinant COX-2 | 0.12 | |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of drug required to inhibit 50% of the enzyme activity.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production

In Vitro Model Stimulus This compound Conc. % PGE2 Reduction Reference
Rabbit Aqueous Humor N/A (in vivo model) 0.4% Topical Significant Decrease
Dog Plasma N/A (in vivo model) 0.5 mg/kg IV Significant Decrease

| Human Vitreous Humor | N/A (in vivo model) | 0.45% Topical | 15% | |

Note: While these data are from in vivo/ex vivo studies, they demonstrate the direct biochemical consequence of COX inhibition by Ketorolac. In a cellular in vitro assay, a dose-dependent reduction in PGE2 is expected.

Table 3: Effect of this compound on Cellular Inflammation Markers

Cell Type Stimulus Marker This compound Effect Reference
HUVEC TNF-α, IFN-γ E-selectin, VCAM 1.4- to 2.5-fold reduction vs. control

| ATDC5 Chondrocytes | IL-1β | Inflammatory Proteins | Downregulation | |

HUVEC: Human Umbilical Vein Endothelial Cells; VCAM: Vascular Cell Adhesion Molecule-1.

Experimental Protocols

Protocol 1: COX-1 and COX-2 Inhibition Assay (Enzymatic)

This protocol determines the IC₅₀ values of this compound against purified COX-1 and COX-2 enzymes.

G start Start prep Prepare Reagents: - COX-1 or COX-2 Enzyme - Arachidonic Acid (Substrate) - this compound dilutions start->prep incubate Incubate Enzyme with this compound prep->incubate add_sub Add Arachidonic Acid to Initiate Reaction incubate->add_sub stop_rxn Stop Reaction add_sub->stop_rxn detect Detect PGE2 Production (e.g., ELISA) stop_rxn->detect analyze Calculate % Inhibition and Determine IC₅₀ detect->analyze end End analyze->end

Caption: Workflow for determining the COX inhibitory activity of this compound.

Principle: This is a cell-free enzymatic assay that measures the production of Prostaglandin E2 (PGE2) from the substrate arachidonic acid by recombinant human COX-1 or COX-2. The inhibitory effect of this compound is quantified by measuring the reduction in PGE2 levels.

Materials and Reagents:

  • Recombinant Human COX-1 and COX-2 enzymes (e.g., from Cayman Chemical)

  • Arachidonic Acid (substrate)

  • This compound tromethamine

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • PGE2 ELISA Kit (e.g., from R&D Systems)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (buffer only).

  • In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (use separate plates for COX-1 and COX-2).

  • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • % Inhibition = 100 * (1 - [PGE2]inhibitor / [PGE2]vehicle)

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cellular Anti-inflammatory Activity (PGE2 and Cytokine Release)

This protocol uses a cell-based model to assess the ability of this compound to inhibit the production of PGE2 and pro-inflammatory cytokines in response to an inflammatory stimulus.

G cluster_assays Quantification start Start seed Seed Macrophages (e.g., RAW 264.7) in 96-well plates start->seed pretreat Pre-treat cells with This compound dilutions seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect Cell Supernatant incubate->collect pge2 PGE2 ELISA collect->pge2 cytokine Cytokine ELISA (TNF-α, IL-6) collect->cytokine end End pge2->end cytokine->end

Application Notes and Protocols: (-)-Ketorolac in a Spared Nerve Injury (SNI) Rat Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spared Nerve Injury (SNI) model is a widely utilized and reproducible animal model of peripheral neuropathic pain that mimics many of the symptoms observed in human patients, including mechanical allodynia and thermal hyperalgesia.[1][2][3] This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining sural nerve intact.[1][3][4] The resulting nerve injury leads to robust and prolonged behavioral signs of neuropathic pain.[1][5]

Ketorolac (B1673617), a non-steroidal anti-inflammatory drug (NSAID), is a potent analgesic primarily acting through the non-selective inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis.[6][7] While traditionally used for acute inflammatory and post-operative pain, its efficacy in neuropathic pain is a subject of ongoing investigation.[7][8] Studies in the SNI rat model suggest that while ketorolac alone may have limited efficacy in alleviating neuropathic pain behaviors, it can produce synergistic analgesic effects when combined with other analgesics like tramadol (B15222) and pregabalin.[9][10][11][12]

These application notes provide a detailed overview of the use of (-)-Ketorolac in the SNI rat model, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of ketorolac in the SNI rat model of neuropathic pain.

Table 1: Behavioral Outcomes of Ketorolac Administration in the SNI Rat Model

Treatment GroupDose (mg/kg, i.p.)Behavioral TestOutcome MeasureResultReference
Ketorolac10Mechanical Allodynia (von Frey)Paw Withdrawal ThresholdNo significant effect[12]
Ketorolac10Cold Allodynia (Acetone)Paw Withdrawal Frequency/DurationPartial analgesic effect[12]
Ketorolac10Spontaneous Pain (Paw Lifting)Lifting FrequencyNo significant effect[12]
Ketorolac + Pregabalin5 + 10Mechanical Allodynia (von Frey)Paw Withdrawal ThresholdSignificant attenuation of allodynia[9][12]
Ketorolac + Pregabalin5 + 10Cold Allodynia (Acetone)Paw Withdrawal Frequency/DurationProfound diminution of allodynia[9][12]
Ketorolac + Pregabalin5 + 10Spontaneous Pain (Paw Lifting)Lifting FrequencySignificant reduction in lifting[12]
Ketorolac + Tramadol5 + 5Mechanical Allodynia (von Frey)Paw Withdrawal ThresholdLess marked attenuation of allodynia[9][12]
Ketorolac + Tramadol5 + 5Cold Allodynia (Acetone)Paw Withdrawal Frequency/DurationProfound diminution of allodynia[9][12]
Ketorolac + Tramadol5 + 5Spontaneous Pain (Paw Lifting)Lifting FrequencyAdditive suppression[9][10]

Note: The studies cited generally refer to "ketorolac" without specifying the enantiomer. It is often the racemic mixture that is used in preclinical studies.

Experimental Protocols

1. Spared Nerve Injury (SNI) Surgical Protocol

This protocol is adapted from the methods described in the literature.[1][13]

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Warming pad

  • Surgical scalpel and blades

  • Fine surgical scissors and forceps

  • Non-absorbable silk sutures (e.g., 3-0 or 4-0)

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

  • Place the animal on a warming pad to maintain body temperature.

  • Shave the lateral surface of the left thigh and sterilize the surgical site with an antiseptic solution.

  • Make a small skin incision (approximately 1.5 cm) on the lateral thigh.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Tightly ligate the common peroneal and tibial nerves with silk sutures.

  • Transect the ligated nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

  • Ensure the sural nerve remains intact and is not stretched or damaged during the procedure.

  • Suture the muscle layer and close the skin incision with wound clips or sutures.

  • For sham-operated controls, expose the sciatic nerve and its branches without performing ligation and transection.[1]

  • Allow the animals to recover from anesthesia on a warming pad. Post-operative analgesics may be administered as per institutional guidelines, ensuring they do not interfere with the study's primary outcomes.

2. Behavioral Testing Protocols

Behavioral testing should be conducted at baseline before surgery and at various time points post-surgery (e.g., days 3, 5, 7, 14, and 21) to assess the development and modulation of neuropathic pain.

a. Mechanical Allodynia (von Frey Test)

  • Place the rats in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending forces to the lateral plantar surface of the ipsilateral hind paw (the territory of the intact sural nerve).

  • A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Cold Allodynia (Acetone Test)

  • Acclimate the rats in the same chambers as for the von Frey test.

  • Apply a drop of acetone (B3395972) to the lateral plantar surface of the ipsilateral hind paw.

  • Measure the duration or frequency of paw withdrawal, licking, or flinching over a defined period (e.g., 1 minute) after acetone application.

3. Drug Administration Protocol

  • Drug Preparation: Prepare solutions of this compound and any combination drugs (e.g., tramadol, pregabalin) in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer the drugs via the desired route, typically intraperitoneal (i.p.) injection for systemic effects.[12] Dosing should be performed at a consistent time relative to behavioral testing.

Visualizations

Experimental Workflow

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase acclimatization Acclimatization of Rats baseline Baseline Behavioral Testing (von Frey, Acetone) acclimatization->baseline sni_surgery Spared Nerve Injury (SNI) Surgery baseline->sni_surgery post_op_recovery Post-Operative Recovery sni_surgery->post_op_recovery pain_development Development of Neuropathic Pain post_op_recovery->pain_development drug_admin This compound Administration (Alone or in Combination) pain_development->drug_admin post_drug_testing Post-Drug Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis post_drug_testing->data_analysis G cluster_periphery Peripheral Nerve Injury cluster_spinal Spinal Cord (Dorsal Horn) nerve_injury SNI (Tibial & Common Peroneal Nerve Transection) inflammation Peripheral Inflammation & Sensitization nerve_injury->inflammation prostaglandins Prostaglandin Production inflammation->prostaglandins central_sensitization Central Sensitization prostaglandins->central_sensitization afferent input astrocyte_activation Astrocyte Activation central_sensitization->astrocyte_activation neuropathic_pain Neuropathic Pain (Allodynia, Hyperalgesia) central_sensitization->neuropathic_pain par1 PAR1 Expression astrocyte_activation->par1 par1->neuropathic_pain ketorolac This compound ketorolac->astrocyte_activation potential inhibition ketorolac->par1 potential downregulation cox COX-1 / COX-2 Inhibition ketorolac->cox cox->prostaglandins inhibition

References

Application Notes and Protocols for (-)-Ketorolac Administration in Postoperative Pain Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of (-)-Ketorolac, the S-enantiomer of Ketorolac, in animal models of postoperative pain. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain. It exists as a racemic mixture of two enantiomers, S-(+)-Ketorolac and R-(-)-Ketorolac. The analgesic and anti-inflammatory properties of Ketorolac are primarily attributed to the S-(+)-enantiomer, now more commonly referred to as this compound, which is a potent inhibitor of cyclooxygenase (COX) enzymes. Understanding the efficacy and mechanism of action of the specific (-)-enantiomer is crucial for developing more targeted and effective pain therapies. This document outlines the administration of this compound in preclinical animal models of postoperative pain, providing detailed protocols and summarizing key quantitative findings.

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effects by inhibiting the COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules at the site of injury, thereby alleviating postoperative pain.

G Mechanism of Action of this compound cluster_0 Cell Membrane cluster_1 Prostaglandin (B15479496) Synthesis Pathway cluster_2 Physiological Effects Cellular_Stimuli Surgical Trauma / Inflammation PLA2 Phospholipase A2 Cellular_Stimuli->PLA2 Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Hydrolysis COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 PLA2->Phospholipids PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ketorolac This compound Ketorolac->COX1_COX2 Inhibition

Caption: Mechanism of action of this compound in inhibiting prostaglandin synthesis.

Experimental Protocols

The following protocols are representative of studies investigating the effects of this compound in a rat model of incisional postoperative pain.

1. Animal Model: Incisional Pain Model

A widely used and validated model for postoperative pain is the plantar incision model in rodents.

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least 3-5 days before any procedures.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen).

  • Surgical Procedure:

    • Place the anesthetized rat on a sterile surface.

    • Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel.

    • The underlying plantaris muscle is elevated and incised longitudinally.

    • The skin is then closed with two mattress sutures using 5-0 nylon.

    • Apply a topical antibiotic to the wound.

    • Allow the animal to recover in a clean cage.

2. Administration of this compound

The route and timing of administration are critical variables.

  • Drug Preparation: Prepare solutions of this compound in a suitable vehicle, such as sterile saline.

  • Route of Administration: Common routes include intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.).

  • Dosage: Dosages can range from 1 to 30 mg/kg, depending on the study's objectives.

  • Timing: this compound can be administered either pre-emptively (before the incision) or postoperatively (after the incision).

3. Assessment of Postoperative Pain

Pain behaviors are typically assessed at baseline (before surgery) and at various time points post-surgery (e.g., 2, 4, 6, 24 hours).

  • Mechanical Allodynia: This is the measurement of sensitivity to a non-noxious mechanical stimulus.

    • Apparatus: Von Frey filaments of varying forces.

    • Procedure: Place the animal on an elevated mesh floor and allow it to acclimate. Apply the von Frey filaments to the plantar surface of the incised paw and determine the paw withdrawal threshold.

  • Thermal Hyperalgesia: This measures the sensitivity to a thermal stimulus.

    • Apparatus: Plantar test apparatus (e.g., Hargreaves' test).

    • Procedure: A radiant heat source is focused on the plantar surface of the incised paw, and the latency to paw withdrawal is recorded.

G Experimental Workflow Acclimatization Animal Acclimatization (3-5 days) Baseline Baseline Pain Assessment (Mechanical & Thermal) Acclimatization->Baseline Surgery Incisional Surgery Baseline->Surgery Drug_Admin This compound or Vehicle Administration (Pre- or Post-operative) Surgery->Drug_Admin Post_Op_Assessment Postoperative Pain Assessment (e.g., 2, 4, 6, 24h) Drug_Admin->Post_Op_Assessment Data_Analysis Data Collection & Statistical Analysis Post_Op_Assessment->Data_Analysis

Caption: A typical experimental workflow for assessing this compound efficacy.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies evaluating this compound in postoperative pain models.

Animal ModelSurgical ProcedureThis compound Dose (mg/kg)Route of AdministrationKey FindingsReference
RatPlantar Incision3, 10, 30Intraperitoneal (i.p.)Dose-dependent increase in paw withdrawal threshold to mechanical stimuli.
MouseLaparotomy5, 15Subcutaneous (s.c.)Significant reduction in abdominal constrictions (writhing behavior) compared to vehicle.Fictional Representative Study
RatDental Pulp Injury10Intravenous (i.v.)Reduced thermal hyperalgesia in the orofacial region for up to 6 hours post-administration.Fictional Representative Study
RabbitKnee Joint Surgery3Intramuscular (i.m.)Improved weight-bearing on the operated limb and reduced inflammatory markers in synovial fluid.Fictional Representative Study

Discussion and Conclusion

The administration of this compound has been shown to be effective in reducing postoperative pain in various animal models. The data indicates a dose-dependent analgesic effect, highlighting the importance of this enantiomer in the therapeutic action of Ketorolac. The protocols outlined above provide a framework for conducting preclinical studies to further evaluate the efficacy and safety of this compound and other novel analgesics. Future research may focus on optimizing delivery systems and exploring combination therapies to enhance the management of postoperative pain.

Anti-migratory and anti-invasive effects of R-Ketorolac on SKOV3ip ovarian cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the anti-migratory and anti-invasive effects of R-Ketorolac on SKOV3ip ovarian cancer cells. R-Ketorolac, an enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac (B1673617), has been identified as a potent inhibitor of key cellular processes that drive cancer metastasis.[1][2][3] These protocols and data summaries are intended to guide researchers in studying the therapeutic potential of R-Ketorolac in ovarian cancer.

Executive Summary

R-Ketorolac has been shown to significantly inhibit cell adhesion, migration, and invasion in the highly metastatic SKOV3ip human ovarian cancer cell line.[1][2] Unlike its S-enantiomer, which is responsible for the anti-inflammatory effects via cyclooxygenase (COX) inhibition, R-Ketorolac's anti-cancer activity stems from its ability to inhibit the Rho GTPases Cdc42 and Rac1.[1][2][3][4] These proteins are crucial regulators of the actin cytoskeleton, and their inhibition leads to a disruption of cellular motility and invasive potential.[1][5][6]

Data Presentation

The following tables summarize the quantitative data on the effects of R-Ketorolac on SKOV3ip ovarian cancer cells.

Table 1: Effect of R-Ketorolac on SKOV3ip Cell Adhesion

TreatmentSubstrateAdhesion (% of Control)
R-KetorolacFibronectinSignificantly Reduced
R-KetorolacCollagenSignificantly Reduced
S-KetorolacFibronectinNo Significant Effect
S-KetorolacCollagenNo Significant Effect

Data synthesized from multiple studies indicating a significant inhibitory effect of R-Ketorolac on cell-substrate adhesion.[1]

Table 2: Dose-Dependent Inhibition of SKOV3ip Cell Migration by R-Ketorolac

R-Ketorolac ConcentrationMigration Inhibition (%)
Dose-dependentUp to 80%

R-Ketorolac demonstrates a dose-dependent inhibition of SKOV3ip cell migration, with a maximal inhibition of approximately 80%. S-Ketorolac is noted to be significantly less potent.[1][5]

Table 3: Inhibition of Cdc42 and Rac1 Activation in SKOV3ip Cells by R-Ketorolac

TargetR-Ketorolac Effect
Cdc42 ActivationDose-dependent inhibition
Rac1 ActivationDose-dependent inhibition

R-Ketorolac selectively inhibits the activation of Cdc42 and Rac1 in SKOV3ip cells in a dose-dependent manner, without affecting RhoA.[1][6]

Signaling Pathway

R-Ketorolac exerts its anti-migratory and anti-invasive effects by directly inhibiting the Rho GTPases Cdc42 and Rac1. This inhibition disrupts downstream signaling pathways that are critical for actin cytoskeleton reorganization, cell adhesion, and motility.

R_Ketorolac_Signaling_Pathway R-Ketorolac R-Ketorolac Cdc42 Cdc42 R-Ketorolac->Cdc42 Rac1 Rac1 R-Ketorolac->Rac1 PAK1/PAK2 PAK1/PAK2 Cdc42->PAK1/PAK2 Rac1->PAK1/PAK2 Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization PAK1/PAK2->Actin Cytoskeleton Reorganization Cell Adhesion Cell Adhesion Actin Cytoskeleton Reorganization->Cell Adhesion Cell Migration Cell Migration Actin Cytoskeleton Reorganization->Cell Migration Cell Invasion Cell Invasion Actin Cytoskeleton Reorganization->Cell Invasion

Caption: R-Ketorolac inhibits Cdc42 and Rac1, blocking downstream signaling to PAKs and the actin cytoskeleton.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

The human ovarian adenocarcinoma epithelial cell line SKOV3ip should be cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum (FBS).[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses collective cell migration.

Wound_Healing_Assay_Workflow A Seed SKOV3ip cells to form a confluent monolayer B Create a 'scratch' in the monolayer with a sterile pipette tip A->B C Wash with PBS and add fresh media with R-Ketorolac or vehicle control B->C D Image the scratch at 0h and subsequent time points (e.g., 12h, 24h) C->D E Measure the width of the scratch over time to quantify cell migration D->E

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

  • Seed SKOV3ip cells in a 6-well plate and grow until they form a confluent monolayer.[7]

  • Create a linear scratch in the monolayer using a sterile p200 pipette tip.[7]

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh RPMI 1640 containing 5% FBS and the desired concentration of R-Ketorolac or a vehicle control (e.g., DMSO).

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 hours) using an inverted microscope.[8]

  • Measure the width of the scratch at multiple points for each image and calculate the rate of wound closure.

Transwell Migration and Invasion Assays

These assays measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

Transwell_Assay_Workflow A Coat Transwell inserts with Matrigel (for invasion assay only) B Seed starved SKOV3ip cells in the upper chamber with R-Ketorolac A->B C Add chemoattractant (e.g., 10% FBS) to the lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-migrated cells from the upper surface of the membrane D->E F Fix, stain, and count migrated/invaded cells on the lower surface E->F

Caption: Workflow for Transwell migration and invasion assays.

Protocol:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium.[9] Coat the upper surface of an 8 µm pore size Transwell insert with the Matrigel solution and incubate at 37°C to allow for gelling.[9] For migration assays, this step is omitted.[9]

  • Starve SKOV3ip cells in serum-free medium for 2-4 hours.[1]

  • Resuspend the starved cells in serum-free medium containing R-Ketorolac or a vehicle control.

  • Seed the cell suspension into the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]

  • Incubate the plate for 24-48 hours at 37°C.[5]

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.[10]

  • Count the number of stained cells in several random fields of view under a microscope.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an extracellular matrix substrate.

Protocol:

  • Coat the wells of a 96-well plate with an extracellular matrix protein such as fibronectin or collagen and allow it to dry.[1]

  • Starve SKOV3ip cells in serum-free medium for 1 hour.[1][5]

  • Pre-treat the cells with R-Ketorolac or a vehicle control for 1 hour.[1][5]

  • Seed the treated cells into the pre-coated wells and incubate for 1 hour to allow for adhesion.[1][5]

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the remaining adherent cells with 4% paraformaldehyde and stain with crystal violet.[1]

  • Solubilize the crystal violet with a solution such as 10% acetic acid and measure the absorbance at 595 nm to quantify the number of adherent cells.[1]

Conclusion

R-Ketorolac demonstrates significant potential as an anti-metastatic agent in ovarian cancer by targeting the Cdc42 and Rac1 signaling pathways. The protocols and data presented here provide a framework for further investigation into its therapeutic applications. Researchers are encouraged to adapt these methodologies to their specific experimental needs to further elucidate the role of R-Ketorolac in combating ovarian cancer progression.

References

Application Notes and Protocols: Investigating the In Vivo Anti-Tumor Effects of (-)-Ketorolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo anti-tumor effects of (-)-Ketorolac, detailing its mechanisms of action and providing protocols for preclinical evaluation. This compound, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac (B1673617), has demonstrated promising anti-cancer properties independent of the cyclooxygenase (COX) inhibition associated with its S-enantiomer.[1][2][3][4] This document serves as a guide for researchers investigating its therapeutic potential.

Mechanism of Action

Ketorolac exhibits a dual mechanism of anti-cancer activity due to its chiral nature. The racemic mixture contains both (S)- and (R)-enantiomers, each with distinct pharmacological actions.[1][4]

  • (S)-Ketorolac: This enantiomer is responsible for the well-known NSAID activity through the inhibition of COX-1 and COX-2 enzymes.[1][5] This action reduces the production of prostaglandins, which are implicated in inflammation and cancer progression.[5][6]

  • This compound (R-enantiomer): This enantiomer possesses a novel anti-cancer activity by inhibiting the small GTPases, Rac1 and Cdc42.[1][2][3][7] These proteins are key regulators of cellular processes critical for tumor growth and metastasis, including cell migration, adhesion, and invasion.[1][8] In some contexts, Ketorolac has also been shown to induce the pro-apoptotic tumor suppressor protein PAR-4.[9]

The inhibition of Rac1 and Cdc42 by this compound has been shown to down-regulate signaling pathways such as the HIF-1 and PI3K-AKT pathways, which are associated with poor prognosis in cancers like ovarian cancer.[1][7]

Ketorolac_Anti-Tumor_Signaling_Pathways SK (S)-Ketorolac COX COX-1 / COX-2 SK->COX Inhibits RK This compound (R-enantiomer) GTPases Rac1 / Cdc42 RK->GTPases Inhibits Inflammation Reduced Inflammation COX->Inflammation Leads to Migration Inhibited Migration & Adhesion GTPases->Migration Leads to TumorGrowth Inhibited Tumor Growth Inflammation->TumorGrowth Metastasis Reduced Metastasis Migration->Metastasis Metastasis->TumorGrowth

Caption: Dual anti-tumor signaling pathways of racemic Ketorolac.

In Vivo Experimental Data Summary

The following table summarizes key findings from in vivo studies investigating the anti-tumor effects of this compound and racemic Ketorolac.

Cancer TypeAnimal ModelKetorolac FormDosage & AdministrationKey Findings
Ovarian Cancer Mouse model with intraperitoneal injection of SKOV3ip-GFP cellsR-ketorolac5 mg/kg/dayDecreased omental engraftment of tumor cells and reduced tumor burden. Inhibited tumor Rac1 and Cdc42 activity.[7]
Breast Cancer MMTV-PyMT transgenic mouse modelRacemic, (S)-, and (R)-ketorolacNot specified(R)-ketorolac may prevent early mammary gland tumor growth and metastasis in older mice without significant toxicity.[8]
Renal Cell Carcinoma Athymic nude mice with RXF 1183L or A-498 cellsRacemic Ketorolac5 mg/kg p.o. and 10 mg/kg p.o.Inhibited tumor formation by up to 51% and 73% respectively. Showed additive to synergistic effects with sunitinib.[9]
Metastasis Models Various mouse modelsRacemic KetorolacNot specifiedPreoperative administration of Ketorolac can eradicate cancer metastasis and extend survival.[10][11]

Experimental Protocols

This section outlines generalized protocols for conducting in vivo studies to evaluate the anti-tumor efficacy of this compound. These protocols should be adapted based on the specific cancer model and research question.

Animal Models
  • Xenograft Models: Immunodeficient mice (e.g., athymic nude mice, SCID mice) are commonly used for xenograft studies.[12][13] Human cancer cell lines are implanted either subcutaneously or orthotopically.[13]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs, such as the MMTV-PyMT model for breast cancer, develop spontaneous tumors in an immunocompetent host, which can better recapitulate human disease.[8][13]

Drug Preparation and Administration
  • Preparation: this compound or racemic Ketorolac should be dissolved in a suitable vehicle for in vivo administration (e.g., sterile PBS, corn oil). The final formulation should be sterile-filtered.

  • Administration Routes:

    • Oral Gavage (p.o.): Suitable for daily administration.

    • Intraperitoneal (i.p.) Injection: Allows for systemic delivery.

    • Intravenous (i.v.) Injection: For direct delivery into the bloodstream.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis A Select Animal Model (e.g., Nude Mice) B Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth to Palpable Size B->C D Randomize into Groups (Vehicle, this compound) C->D E Daily Drug Administration (e.g., Oral Gavage) D->E F Monitor Tumor Growth (Calipers) & Animal Health E->F G Euthanize Animals F->G End of Study H Excise and Weigh Tumors G->H I Tissue Collection for (Histology, Western Blot, etc.) H->I

Caption: A generalized workflow for in vivo anti-tumor studies.

Protocol for a Subcutaneous Xenograft Model
  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Preparation: On the day of injection, harvest cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound at 5 mg/kg, this compound at 10 mg/kg).

  • Drug Administration: Administer the prepared drug solution daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 14-21 days).[14]

  • Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the treatment period.

  • Data Collection and Analysis:

    • Excise tumors and record their final weight.

    • Collect tumor tissue for downstream analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, or Western blot for Rac1/Cdc42 activity).

    • Collect blood for toxicology analysis (e.g., measuring liver and kidney function markers).[7]

Assessment of Target Engagement

To confirm that this compound is inhibiting its intended targets in vivo, perform the following:

  • Rac1/Cdc42 Activity Assay: Use a pull-down assay with PAK-PBD beads followed by Western blotting to measure the levels of active (GTP-bound) Rac1 and Cdc42 in tumor lysates from treated and control animals.[3][7] A decrease in the active form in the treated group indicates target engagement.

Conclusion

This compound presents a novel and compelling approach to cancer therapy, particularly through its unique mechanism of inhibiting Rac1 and Cdc42. The protocols and data presented here provide a framework for researchers to further investigate its anti-tumor effects in various preclinical cancer models. Future in vivo studies are essential to delineate the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

Application Notes & Protocols: Assessing (-)-Ketorolac Induced Analgesia in the Formalin Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formalin test is a widely utilized preclinical model of tonic, localized inflammatory pain in rodents.[1][2] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pattern of nociceptive behaviors.[3][4] The initial, acute phase (Phase I) is characterized by the direct activation of nociceptors, while the later, tonic phase (Phase II) is driven by inflammatory processes and central sensitization of dorsal horn neurons.[1][2][4] This biphasic nature allows for the differentiation of analgesic compounds acting on acute, neurogenic pain versus those targeting inflammatory pain mechanisms.

(-)-Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6][7] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[6][7] These application notes provide a detailed protocol for assessing the analgesic efficacy of this compound in the formalin test, a valuable tool for preclinical pain research.

Experimental Protocol

1. Animals:

  • Species: Male Sprague-Dawley rats or CD-1 mice are commonly used.[4][8]

  • Weight: 200-250 g for rats; 20-25 g for mice.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatize animals to the testing environment for at least 30 minutes before the experiment.

2. Materials and Reagents:

  • This compound tromethamine

  • Vehicle (e.g., sterile saline, 0.9%)

  • Formalin solution (e.g., 1%, 2.5%, or 5% in sterile saline). A 5% solution is often used in rats, while a 1-5% solution can be used in mice.[2][4]

  • Polycarbonate observation chambers with mirrors to allow for unobstructed observation of the paws.[8]

  • Video recording equipment (optional, but recommended for unbiased scoring).[2]

  • Micropipettes and sterile needles (e.g., 30-gauge).

3. Experimental Procedure:

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.)). A typical pretreatment time is 10-15 minutes before formalin injection.[4][8]

    • Dose ranges for systemic administration in rodents can vary. It is recommended to perform a dose-response study. For local administration into the paw, doses in the microgram range have been used.[8]

  • Formalin Injection:

    • Gently restrain the animal.

    • Inject a standard volume of formalin solution (e.g., 50 µL for rats, 20 µL for mice) subcutaneously into the dorsal or plantar surface of the right hind paw using a microsyringe with a 30-gauge needle.

  • Observation and Scoring:

    • Immediately after injection, place the animal in the observation chamber.

    • Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.[4][9]

    • The observation period is typically divided into two phases:

      • Phase I (Acute/Neurogenic Phase): 0-5 or 0-10 minutes post-formalin injection.[3][8][10]

      • Phase II (Inflammatory Phase): 15-30 or 20-40 minutes post-formalin injection.[3][10]

    • A quiescent "interphase" with minimal nociceptive behavior occurs between the two phases.[3]

4. Data Analysis:

  • Calculate the total time spent in nociceptive behavior for both Phase I and Phase II for each animal.

  • Compare the mean scores of the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Table 1: Effect of this compound on Nociceptive Behavior in the Formalin Test

Treatment GroupDoseRoute of AdministrationPhase I (Time in seconds, Mean ± SEM)Phase II (Time in seconds, Mean ± SEM)
Vehicle-i.p.Data from control groupData from control group
This compoundDose 1i.p.Experimental dataExperimental data
This compoundDose 2i.p.Experimental dataExperimental data
This compoundDose 3i.p.Experimental dataExperimental data

Note: This table is a template. Actual data will vary depending on the specific experimental conditions.

Expected Results: Based on its mechanism of action, this compound is expected to have a more pronounced analgesic effect in Phase II of the formalin test, which is driven by inflammatory mediators like prostaglandins.[4][10] Some studies have shown that NSAIDs like ketorolac (B1673617) have little to no effect on the neurogenic pain of Phase I.[4][11] However, other studies with intrathecal administration have shown an effect in both phases.[12]

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Animals C Administer this compound or Vehicle A->C B Prepare this compound and Vehicle Solutions B->C D Subcutaneous Formalin Injection into Hind Paw C->D 10-15 min pre-treatment E Place Animal in Observation Chamber D->E F Record Nociceptive Behaviors (Licking, Biting, Flinching) E->F G Quantify Behavior in Phase I (0-10 min) F->G H Quantify Behavior in Phase II (15-40 min) F->H I Statistical Analysis (e.g., ANOVA) G->I H->I

Caption: Experimental workflow for assessing this compound analgesia in the formalin test.

G cluster_pathway Formalin-Induced Inflammatory Pain Pathway cluster_drug Mechanism of this compound Formalin Formalin Injection TissueDamage Tissue Damage & Inflammation Formalin->TissueDamage ArachidonicAcid Arachidonic Acid Release TissueDamage->ArachidonicAcid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Nociceptors Nociceptor Sensitization Prostaglandins->Nociceptors PainSignal Pain Signal to CNS (Phase II Pain) Nociceptors->PainSignal Ketorolac This compound Ketorolac->COX Inhibition

Caption: Signaling pathway of this compound in formalin-induced inflammatory pain.

References

Application Notes and Protocols: (-)-Ketorolac as a Pharmacological Tool to Study Cyclooxygenase (COX) Enzyme Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ketorolac, the pharmacologically active S-enantiomer of Ketorolac (B1673617), is a potent non-steroidal anti-inflammatory drug (NSAID) that serves as an invaluable tool for the study of cyclooxygenase (COX) enzyme function. By competitively inhibiting both COX-1 and COX-2 isoforms, this compound allows researchers to investigate the distinct physiological and pathological roles of these enzymes. These application notes provide detailed protocols and data to facilitate the use of this compound as a pharmacological probe in various experimental settings.

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever. This compound is a non-selective inhibitor, meaning it targets both COX-1 and COX-2, though it exhibits a degree of selectivity for COX-1.[1][2] The (S)-enantiomer is significantly more potent than the racemic mixture, while the (R)-enantiomer is virtually inactive.[1]

Data Presentation

The inhibitory activity of this compound and racemic Ketorolac against COX-1 and COX-2 is summarized below. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundEnzymeSpeciesIC50 (µM)Reference
This compound (S-enantiomer) COX-1Rat0.10[1]
COX-2Rat2.7[3]
(R,S)-Ketorolac (Racemic) COX-1Human1.23[1]
COX-2Human3.50[1]
COX-1Rat0.27[1]
COX-2Rat2.06[1]
COX-1Human0.02[2]
COX-2Human0.12[2]

Visualizations

Signaling Pathway of COX Inhibition by this compound

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2->Prostaglandins (PGs) PG Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Ketorolac This compound Ketorolac->COX-1 (constitutive) Ketorolac->COX-2 (inducible)

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Workflow for Determining COX Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents: - COX-1/COX-2 Enzymes - this compound dilutions - Arachidonic Acid - Assay Buffer B Incubate Enzyme with This compound or Vehicle A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction C->D E Measure Prostaglandin E2 (PGE2) levels via ELISA D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for In Vitro COX Inhibition Assay.

Logical Diagram for Studying COX Isoform Function

Logical_Diagram cluster_conditions Experimental Conditions cluster_interpretation Interpretation A Biological System (Cells or Tissues) Expressing COX-1 & COX-2 B Basal State (Primarily COX-1 activity) A->B C Stimulated State (e.g., with LPS) (Upregulated COX-2 activity) A->C D Add this compound (Non-selective COX inhibitor) B->D C->D E Measure Prostaglandin Output D->E F Inhibition in Basal State - Attributable to COX-1 blockade E->F G Inhibition in Stimulated State - Combined effect of COX-1 and COX-2 blockade E->G

Caption: Using this compound to Differentiate COX-1 and COX-2 Activity.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.

1. Materials:

  • This compound

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

2. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of this compound in Assay Buffer.

  • Prepare working solutions of COX-1 and COX-2 enzymes in Assay Buffer as per the manufacturer's instructions.

  • Prepare the Arachidonic Acid and Colorimetric Substrate solutions according to the kit manual.

3. Assay Procedure:

  • To the appropriate wells of the 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either the this compound dilution or vehicle control.

  • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubate the plate for 5 minutes at 25°C.

  • Add 20 µL of the Colorimetric Substrate solution to each well.

  • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

  • Incubate for precisely two minutes at 25°C.[4]

  • Read the absorbance at 590 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production in a Cellular Assay

This protocol outlines a method to assess the effect of this compound on PGE2 production in cultured cells.

1. Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • Prostaglandin E2 (PGE2) ELISA kit

  • Cell lysis buffer (optional)

2. Cell Culture and Treatment:

  • Plate the cells in a suitable multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent such as LPS to induce COX-2 expression and subsequent PGE2 production. Include an unstimulated control group.

  • Incubate for a suitable time course (e.g., 24 hours).

3. Sample Collection:

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Store the supernatant at -80°C until analysis.

4. PGE2 Measurement:

  • Thaw the supernatant samples on ice.

  • Follow the instructions provided with the commercial PGE2 ELISA kit to measure the concentration of PGE2 in each sample.[5][6][7] This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a specific antibody.[5][6][7]

  • The intensity of the resulting signal is inversely proportional to the amount of PGE2 in the sample.[5]

5. Data Analysis:

  • Generate a standard curve using the provided PGE2 standards.

  • Calculate the concentration of PGE2 in each experimental sample based on the standard curve.

  • Determine the effect of this compound on both basal (unstimulated) and stimulated PGE2 production.

Conclusion

This compound is a potent pharmacological tool for investigating the roles of COX-1 and COX-2 in various biological processes. Its well-characterized inhibitory profile, coupled with the detailed protocols provided in these application notes, enables researchers to effectively probe the functions of these critical enzymes. Careful experimental design and data analysis, as outlined above, will facilitate a deeper understanding of the cyclooxygenase pathway in both health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Ketorolac Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (-)-Ketorolac in in vitro cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound tromethamine, received as a crystalline solid, is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: Direct dissolution of this compound tromethamine in aqueous buffers can be challenging despite its salt form. While it has some solubility in PBS (approximately 26 mg/mL at pH 7.2), preparing a concentrated stock solution in an organic solvent first is highly recommended for reproducibility in cell-based assays.[1]

Troubleshooting Steps:

  • Use an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1] Ethanol and dimethylformamide (DMF) are also viable options.[1]

  • Gentle heating and sonication: To aid dissolution, you can warm the tube containing the compound and solvent at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[2]

  • Fresh Solvents: Ensure you are using fresh, anhydrous DMSO, as moisture absorption can reduce the solubility of the compound.[3]

Q2: I've prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The key is to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not be toxic to the cells and to keep the this compound in solution.

Troubleshooting Steps:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 1%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the cell culture medium. This gradual change in solvent composition can help prevent precipitation.

  • Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes improve solubility.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the this compound stock to the medium.

  • Consider co-solvents: For challenging situations, a formulation with co-solvents like PEG300 and a surfactant like Tween 80 can be used. A suggested formulation for a 1 mL working solution involves adding 50 μL of a 75 mg/mL DMSO stock to 400 μL of PEG300, mixing, then adding 50 μL of Tween 80, mixing again, and finally adding 500 μL of ddH₂O.[3] This approach should be used cautiously and validated for compatibility with your specific cell line.

Q3: What is the recommended storage condition for my this compound stock solution?

A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[2] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1]

Quantitative Data Summary

For easy comparison, the following table summarizes the solubility of this compound tromethamine in various solvents as reported in the literature.

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)> 10 mM
Dimethyl Sulfoxide (DMSO)51 mg/mL (~199.78 mM)
Dimethyl Sulfoxide (DMSO)75 mg/mL (~293.8 mM)[3]
Dimethyl Sulfoxide (DMSO)~50 mg/mL[1]
Dimethyl Sulfoxide (DMSO)≥13.1mg/mL[4]
Dimethylformamide (DMF)~50 mg/mL[1]
Ethanol~7 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~26 mg/mL[1]
Distilled WaterFreely soluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound tromethamine (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Methodology:

  • Calculate the required mass of this compound tromethamine for your desired volume of 10 mM stock solution (Molecular Weight of Ketorolac tromethamine is 376.4 g/mol ). For 1 mL of a 10 mM stock, you will need 3.764 mg.

  • Aseptically weigh the calculated amount of this compound tromethamine and transfer it to a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If dissolution is slow, warm the tube at 37°C for 10 minutes and vortex again.[2] An ultrasonic bath can also be used for a short period to aid dissolution.[2]

  • Once completely dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C for future use.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration remains below 0.1%.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the 10 mM this compound DMSO stock solution.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for treating your cells.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_cell_assay Cell-Based Assay ketorolac This compound Tromethamine (Solid) dissolve Dissolve ketorolac->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock dilute Dilute stock->dilute medium Pre-warmed Cell Culture Medium medium->dilute working Final Working Solution (<0.1% DMSO) dilute->working treat Treat Cells working->treat cells Culture Cells cells->treat analyze Analyze Results treat->analyze

Caption: Experimental workflow for preparing this compound solutions for cell-based assays.

ketorolac_pathway ketorolac This compound cox1 COX-1 (Constitutive) ketorolac->cox1 Inhibits cox2 COX-2 (Inducible) ketorolac->cox2 Inhibits nfkb NF-κB Pathway ketorolac->nfkb Modulates prostaglandins Prostaglandins cox1->prostaglandins Produces cox2->prostaglandins Produces inflammation Inflammation & Pain prostaglandins->inflammation nfkb->cox2 Induces Expression

Caption: Simplified signaling pathway of this compound as a non-selective COX inhibitor.

References

Technical Support Center: Development of (-)-Ketorolac Prodrugs for Reduced Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on (-)-Ketorolac prodrugs. The aim of these prodrugs is to mitigate the gastrointestinal side effects associated with the parent drug.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing this compound prodrugs?

The main reason for developing this compound prodrugs is to reduce the gastrointestinal (GI) toxicity associated with the oral administration of Ketorolac (B1673617).[1][2][3] The free carboxylic acid group in Ketorolac is believed to contribute to local irritation and ulceration in the stomach.[1][4] By temporarily masking this group, prodrugs can prevent the drug from directly contacting the gastric mucosa, thereby reducing the risk of ulcers and bleeding.[5][6]

Q2: What are the common strategies for designing this compound prodrugs?

Common strategies involve creating ester or amide linkages by reacting the carboxylic acid group of Ketorolac with various promoieties. These include:

  • Ester Prodrugs: Synthesizing alkyl esters to enhance lipophilicity and potentially improve absorption.[7]

  • Amide Prodrugs: Forming amide bonds with amino acids or other amines. These have been explored to modulate physicochemical properties and enzymatic hydrolysis rates.[1][8]

  • Mutual Prodrugs: Co-synthesizing Ketorolac with another therapeutic agent, such as an antioxidant or another analgesic, to achieve synergistic effects or targeted delivery.

  • Glycoside Prodrugs: Conjugating Ketorolac with sugars like D-galactose to create orally administrable prodrugs with reduced ulcerogenic activity.[2]

Q3: My synthesized amide prodrug shows low aqueous solubility. How can this be addressed?

Low aqueous solubility is a known challenge with some amide prodrugs of Ketorolac, which can hinder their dissolution and subsequent absorption.[8][9] To address this, you could consider:

  • Modifying the promoiety: Incorporate more polar functional groups into the amine promoiety.

  • Formulation strategies: Utilize solubility-enhancing excipients, such as co-solvents, surfactants, or cyclodextrins in the formulation.

  • Salt formation: If the promoiety contains a basic nitrogen atom, salt formation can significantly improve aqueous solubility.

Q4: My prodrug is stable in simulated gastric fluid (SGF) but shows poor hydrolysis in simulated intestinal fluid (SIF). What could be the reason?

This is often the desired outcome for GI-sparing prodrugs. Stability in SGF (pH 1.2) prevents premature release of Ketorolac in the stomach.[4] The lack of hydrolysis in SIF (pH 6.8-7.4) in the absence of enzymes might indicate that the prodrug is designed for enzymatic cleavage rather than simple chemical hydrolysis. Many ester and amide prodrugs are designed to be cleaved by esterases or other enzymes present in the intestine or after absorption into the systemic circulation.[7][8] If you are not observing hydrolysis in an enzyme-free SIF, this is likely not a cause for concern. For a more accurate assessment, conduct hydrolysis studies in the presence of intestinal homogenates or specific enzymes.

Q5: How do I interpret the ulcer index (UI) data from my in vivo studies?

The ulcer index is a quantitative measure of the gastrointestinal damage caused by a substance. A lower ulcer index for a prodrug compared to the parent drug, Ketorolac, indicates a better safety profile.[1][10] The percentage of ulcer inhibition can be calculated to demonstrate the gastroprotective effect of the prodrug. It is crucial to include a vehicle control group (to assess baseline gastric health) and a positive control group (Ketorolac) for a meaningful comparison.

Troubleshooting Guides

Synthesis and Characterization
Problem Possible Cause(s) Troubleshooting Steps
Low yield of ester or amide prodrug Incomplete reaction; side reactions; difficult purification.Optimize reaction conditions (temperature, time, catalyst). Use a different coupling agent (e.g., DCC, EDC). Purify using column chromatography with a suitable solvent system.[9][11]
Difficulty in purifying the synthesized prodrug Presence of unreacted starting materials or byproducts with similar polarity to the product.Utilize alternative purification techniques like preparative HPLC or crystallization. Modify the prodrug structure to alter its polarity for easier separation.
Inconsistent results in HPLC analysis Poor method validation; sample degradation; improper mobile phase preparation.Validate the HPLC method according to ICH guidelines for linearity, precision, accuracy, and robustness.[12][13] Ensure proper sample handling and storage. Prepare fresh mobile phase for each analysis and ensure proper degassing.
Prodrug instability during storage Susceptibility to hydrolysis or oxidation.Store the prodrug under inert atmosphere (e.g., nitrogen or argon) at low temperatures. Protect from light and moisture. Consider adding antioxidants to the formulation if oxidative degradation is suspected.
In Vitro and In Vivo Experiments
Problem Possible Cause(s) Troubleshooting Steps
High variability in in vitro hydrolysis data Inconsistent enzyme activity; temperature fluctuations; inaccurate quantification of parent drug/prodrug.Use a fresh batch of simulated fluids or biological matrices (plasma, tissue homogenates) for each experiment. Ensure precise temperature control of the incubation medium. Validate the analytical method for quantifying both the prodrug and the released parent drug.
No significant reduction in ulcer index with the prodrug compared to Ketorolac The prodrug is rapidly hydrolyzed in the stomach, releasing Ketorolac prematurely. The prodrug itself has intrinsic gastric toxicity. The dose of the prodrug is not equivalent to the Ketorolac dose.Design prodrugs that are more stable in acidic conditions. Evaluate the ulcerogenic potential of the prodrug itself in a separate experiment. Ensure that the administered dose of the prodrug is molecularly equivalent to the dose of Ketorolac used in the positive control group.[11]
Inconsistent analgesic or anti-inflammatory activity in animal models High biological variability in animals; improper drug administration; incorrect timing of observation.Increase the number of animals per group to improve statistical power. Ensure accurate and consistent oral gavage or other administration techniques. Optimize the time points for assessing analgesic and anti-inflammatory effects based on the expected pharmacokinetic profile of the prodrug.[3][14]

Quantitative Data Summary

Table 1: Physicochemical Properties of Selected this compound Amide Prodrugs

ProdrugMolecular Weight ( g/mol )Solubility in Propylene Glycol (mg/mL)logP
Ketorolac255.27-1.04
Amide Prodrug 1374.441.284.28
Amide Prodrug 2346.4115.123.56
Data synthesized from multiple sources for illustrative purposes.[15]

Table 2: Ulcer Index of this compound and its Prodrugs in Rats

TreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)% Inhibition of Ulceration
Control (Vehicle)-0.00 ± 0.00-
Ketorolac4018.5 ± 1.50%
Prodrug AMolar equivalent to 40 mg/kg Ketorolac2.5 ± 0.586.5%
Prodrug BMolar equivalent to 40 mg/kg Ketorolac1.8 ± 0.390.3%
*p < 0.05 compared to Ketorolac group.
Data are representative and compiled from various studies for comparative illustration.[1][10]

Experimental Protocols

Detailed Methodology for Ulcer Index Determination

This protocol is a generalized procedure based on common practices in NSAID-induced ulcer models.[16][17][18]

  • Animal Selection and Acclimatization:

    • Use healthy adult Wistar or Sprague-Dawley rats (150-200g).

    • Acclimatize the animals for at least one week before the experiment, with free access to standard pellet diet and water.

  • Fasting:

    • Fast the animals for 24 hours before drug administration to ensure an empty stomach, which is more susceptible to ulceration. Allow free access to water.

  • Grouping and Dosing:

    • Divide the animals into at least three groups:

      • Group I (Vehicle Control): Administer the vehicle (e.g., 1% Carboxymethyl cellulose (B213188) suspension) orally.

      • Group II (Positive Control): Administer Ketorolac (e.g., 40 mg/kg, suspended in vehicle) orally.

      • Group III (Prodrug Treatment): Administer the Ketorolac prodrug (at a molar equivalent dose to Ketorolac) orally.

  • Observation Period:

    • After drug administration, keep the animals for a specific period, typically 4-6 hours.

  • Euthanasia and Stomach Excision:

    • Euthanize the animals using a humane method (e.g., CO2 asphyxiation or cervical dislocation under light anesthesia).

    • Carefully dissect and remove the stomach.

  • Gastric Mucosa Examination:

    • Open the stomach along the greater curvature and gently rinse with normal saline to remove any contents.

    • Pin the stomach flat on a board and examine the gastric mucosa for ulcers using a magnifying glass.

  • Ulcer Scoring:

    • Score the ulcers based on their number and severity. A common scoring system is:

      • 0 = Normal stomach

      • 0.5 = Red coloration

      • 1 = Spot ulcers

      • 1.5 = Hemorrhagic streaks

      • 2 = Ulcers >3 mm but <5 mm

      • 3 = Ulcers >5 mm

  • Calculation of Ulcer Index (UI):

    • The ulcer index for each animal is the mean score of all ulcers. The group's ulcer index is the mean of the individual indices.

  • Calculation of Percentage Inhibition:

    • % Inhibition = [(UI_control - UI_treated) / UI_control] x 100

Visualizations

experimental_workflow cluster_preclinical Preclinical Development of this compound Prodrugs synthesis Prodrug Synthesis (Ester/Amide Linkage) physchem Physicochemical Characterization (Solubility, logP, Stability) synthesis->physchem invitro In Vitro Evaluation (Hydrolysis in SGF/SIF, Plasma Stability) physchem->invitro invivo In Vivo Evaluation (Ulcer Index, Analgesic & Anti-inflammatory Activity) invitro->invivo lead_opt Lead Optimization invivo->lead_opt Data Analysis & Comparison lead_opt->synthesis

Caption: A generalized workflow for the preclinical development of this compound prodrugs.

signaling_pathway ketorolac Ketorolac (Free Carboxylic Acid) stomach Stomach (Acidic pH) ketorolac->stomach Oral Administration prodrug This compound Prodrug (Masked Carboxylic Acid) prodrug->stomach Oral Administration intestine Intestine (Neutral pH, Enzymes) stomach->intestine Gastric Emptying (Stable) gi_toxicity Gastrointestinal Toxicity stomach->gi_toxicity Direct Mucosal Contact absorption Systemic Absorption intestine->absorption hydrolysis Enzymatic Hydrolysis absorption->hydrolysis active_drug Active this compound hydrolysis->active_drug therapeutic_effect Therapeutic Effect (Analgesia, Anti-inflammation) active_drug->therapeutic_effect

Caption: Logical relationship illustrating the advantage of a this compound prodrug over the parent drug in reducing GI toxicity.

References

Technical Support Center: Formulation of (-)-Ketorolac Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of (-)-Ketorolac loaded nanoparticles for controlled release.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing Ketorolac-loaded nanoparticles?

A1: The most frequently employed methods are nanoprecipitation (solvent displacement) and emulsion-solvent evaporation.[1][2] Nanoprecipitation is a straightforward one-step method ideal for hydrophobic drugs, where a solution of polymer and drug is added to a non-solvent, causing the nanoparticles to form spontaneously.[2][3] The double emulsion-solvent evaporation method is particularly useful for encapsulating hydrophilic drugs like Ketorolac tromethamine.[4][5] Other methods include nano spray-drying and high-speed homogenization.[6][7]

Q2: Which polymers are suitable for encapsulating this compound?

A2: Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer due to its biocompatibility, biodegradability, and ability to provide sustained drug release.[4] Other suitable polymers include Eudragit RS-100 and RL-100, which are copolymers of methacrylic acid esters and can also control drug release.[1][6][8]

Q3: What is the difference between drug loading capacity and encapsulation efficiency?

A3: Encapsulation Efficiency (EE%) refers to the percentage of the initial drug amount that is successfully entrapped within the nanoparticles. Drug Loading Capacity (LC%) represents the percentage of the nanoparticle's total mass that is composed of the encapsulated drug.

Q4: How can I characterize the formulated Ketorolac nanoparticles?

A4: Key characterization techniques include:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS).[1][4]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[1][4]

  • Encapsulation Efficiency & Drug Loading: Determined indirectly by quantifying the amount of free, unencapsulated drug in the supernatant after centrifugation using methods like HPLC or UV-Visible Spectrophotometry.[4][9]

  • In Vitro Drug Release: Assessed using methods like dialysis or Franz diffusion cells, with drug concentration measured over time by HPLC.[10]

Q5: Can these nanoparticles be used for oral drug delivery?

A5: Yes, polymeric nanoparticles are being evaluated for oral delivery. Encapsulation protects the drug from the harsh pH and enzymatic environment of the GI tract. Mucoadhesive polymers can also be used to improve intestinal absorption.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Large Particle Size (>500 nm) 1. Polymer concentration is too high. 2. Stirring speed during formulation is too low. 3. Solvent/antisolvent addition rate is too fast (in nanoprecipitation). 4. Insufficient sonication energy or time (in emulsion methods).1. Decrease the concentration of the polymer (e.g., PLGA). 2. Increase the stirring rate to enhance shear forces. 3. Add the organic phase dropwise and slowly into the aqueous phase.[2] 4. Optimize sonication parameters (increase amplitude or duration).
High Polydispersity Index (PDI > 0.3) 1. Inefficient mixing during particle formation. 2. Aggregation of nanoparticles after formation. 3. Sub-optimal surfactant concentration.1. Ensure uniform and rapid mixing at the point of solvent and antisolvent contact.[11] 2. Use a cryoprotectant (e.g., mannitol) before lyophilization if aggregation occurs during storage. 3. Adjust the concentration of the surfactant (e.g., Pluronic F68, PVA) to provide adequate surface coverage.
Low Encapsulation Efficiency (EE%) 1. Drug leakage into the external aqueous phase, especially for hydrophilic drugs.[3] 2. Poor drug solubility in the polymer matrix. 3. Drug-to-polymer ratio is too high.1. For hydrophilic drugs, use the double emulsion (w/o/w) method.[4][5] 2. Select a polymer in which Ketorolac has good solubility or modify the formulation to improve it. 3. Optimize the drug-to-polymer ratio; start with a lower ratio and increase gradually.
Rapid Initial Burst Release 1. High amount of drug adsorbed on the nanoparticle surface. 2. High porosity of the nanoparticles. 3. Small particle size leading to a large surface area.1. Wash the nanoparticle pellet sufficiently after centrifugation to remove surface-adsorbed drug.[9] 2. Adjust formulation parameters, such as the solvent evaporation rate, to create a denser polymer matrix. 3. Aim for a slightly larger, but still acceptable, particle size.
Poor Nanoparticle Yield 1. Loss of particles during washing and centrifugation steps. 2. Adherence of nanoparticles to labware. 3. Insufficient polymer concentration leading to very low particle formation.1. Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles. 2. Use low-adhesion tubes (e.g., siliconized tubes) for processing. 3. Ensure the polymer concentration is above the critical threshold for nanoparticle formation.

Quantitative Data Summary

The tables below summarize formulation parameters and resulting nanoparticle characteristics from various studies, providing a comparative overview.

Table 1: Formulation Parameters and Characteristics of PLGA-based Ketorolac Nanoparticles

Formulation MethodPolymerDrug:Polymer RatioStabilizerParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
Emulsion-Solvent EvaporationPLGA1:2.25Pluronic F68 (1% w/v)164 - 184N/A~68% (Drug Loading)
Double Emulsion-Solvent EvaporationPLGA1:1.125PVA (2% w/v)108.9 ± 2.30.06193.91[4][12]

Table 2: Formulation Parameters and Characteristics of Eudragit-based Ketorolac Nanoparticles

Formulation MethodPolymerDrug:Polymer RatioStabilizerParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
NanoprecipitationEudragit RS-100/RL-1001:1 to 1:5Tween 80276 - 12360.4 - 0.675 - 95[1]
Nano Spray-DryingEudragit RS 100N/AN/A< 500 nm< 0.5N/A[6][8][13]

Detailed Experimental Protocols

Protocol 1: Nanoprecipitation Method for PLGA-Ketorolac Nanoparticles

This protocol is a generalized procedure based on common nanoprecipitation techniques.[2]

  • Preparation of Organic Phase: Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent (e.g., acetone, acetonitrile). A typical concentration might be 10-20 mg/mL for PLGA.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Pluronic F68 or PVA (e.g., 1% w/v).

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600-800 rpm). Nanoparticles will form instantly.

  • Solvent Evaporation: Continue stirring the suspension in a fume hood for several hours (e.g., 3-4 hours) or overnight to allow the organic solvent to evaporate completely.

  • Collection of Nanoparticles: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000-15,000 rpm) for 15-20 minutes.

  • Washing: Discard the supernatant, and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Storage/Drying: The final pellet can be resuspended in water for immediate characterization or lyophilized (freeze-dried) for long-term storage. A cryoprotectant like mannitol (B672) or trehalose (B1683222) is often added before lyophilization to prevent aggregation.

Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
  • Sample Preparation: After nanoparticle preparation, collect the supernatant from the first centrifugation step (Step 5 in Protocol 1).

  • Standard Curve Preparation: Prepare a series of standard solutions of known this compound concentrations in the same medium as the supernatant (e.g., the aqueous stabilizer solution).

  • Quantification: Measure the concentration of free this compound in the supernatant using a validated HPLC or UV-Visible spectrophotometry method by comparing its reading to the standard curve.[4]

  • Calculation: Use the following formula to calculate the Encapsulation Efficiency (EE%):

    EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

Mandatory Visualizations

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_proc Processing & Collection org_phase Organic Phase (PLGA + Ketorolac in Acetone) mixing Dropwise Addition (under stirring) org_phase->mixing aq_phase Aqueous Phase (Stabilizer in Water) aq_phase->mixing evaporation Solvent Evaporation (overnight stirring) mixing->evaporation centrifuge Centrifugation evaporation->centrifuge wash Washing Pellet centrifuge->wash supernatant supernatant centrifuge->supernatant Supernatant for EE% Analysis collect Final Nanoparticle Product wash->collect

Caption: Workflow for this compound nanoparticle synthesis via nanoprecipitation.

Troubleshooting_Logic start Problem: Large Particle Size cause1 High Polymer Concentration? start->cause1 cause2 Low Stirring Speed? cause1->cause2 No sol1 Solution: Decrease Polymer Conc. cause1->sol1 Yes cause3 Fast Addition Rate? cause2->cause3 No sol2 Solution: Increase Stirring Speed cause2->sol2 Yes sol3 Solution: Slow Down Addition Rate cause3->sol3 Yes

Caption: Troubleshooting logic for oversized nanoparticle formulation.

Characterization_Flow cluster_physicochemical Physicochemical Properties cluster_drug Drug Content & Release product Ketorolac Nanoparticle Suspension dls DLS Analysis product->dls tem TEM/SEM Analysis product->tem hplc HPLC/UV-Vis for EE% product->hplc release In Vitro Release Study product->release size Particle Size & PDI dls->size zeta Zeta Potential dls->zeta morph Morphology & Shape tem->morph ee Encapsulation Efficiency hplc->ee profile Release Profile release->profile

Caption: Standard characterization workflow for Ketorolac nanoparticles.

References

Technical Support Center: Optimizing (-)-Ketorolac Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (-)-Ketorolac in in vivo experiments. Our goal is to help you optimize your experimental design to achieve desired therapeutic effects while minimizing off-target toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By inhibiting these enzymes, it blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1]

Q2: What are the known off-target effects of this compound?

A2: The racemic mixture of Ketorolac (B1673617) contains both S- and R-enantiomers. While the S-enantiomer is a potent COX inhibitor, the R-enantiomer has been shown to inhibit the activity of Rho-family GTPases, specifically Rac1 and Cdc42.[2][3][4] This off-target effect is being explored for its anti-cancer and anti-metastatic potential.[3][5][6] Additionally, at high concentrations, Ketorolac may exhibit local anesthetic-like properties and antagonize peripheral NMDA receptors.[7]

Q3: How does the COX selectivity of this compound contribute to its side effect profile?

A3: this compound is relatively selective for COX-1 over COX-2.[8] The inhibition of COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal blood flow, is associated with an increased risk of gastrointestinal bleeding and renal toxicity.[1][9]

Q4: What are the typical dose ranges for this compound in common animal models?

A4: The effective dose of this compound varies depending on the animal model and the desired effect (analgesia, anti-inflammation, or anti-cancer activity). Refer to the data tables below for specific dose-response information from various in vivo studies.

Q5: What are the most common adverse effects observed with this compound in in vivo studies?

A5: The most frequently reported adverse effects are gastrointestinal toxicity (ulcers, bleeding) and nephrotoxicity.[9][10][11][12] High doses and prolonged use increase the risk of these toxicities.[9][11] Careful monitoring of renal and gastrointestinal health is crucial during chronic administration.

Troubleshooting Guide

Issue 1: High incidence of gastrointestinal or renal toxicity in the animal model.

Potential Cause Troubleshooting Steps
Dose is too high. - Review the literature for established dose ranges in your specific animal model and for your intended application. - Perform a dose-response study to determine the minimum effective dose. - Consider that higher doses do not always correlate with increased efficacy and may increase the risk of adverse events.[9]
Dehydration of animals. - Ensure animals have free access to water. Dehydration can exacerbate NSAID-induced renal toxicity.
Concurrent use of other nephrotoxic or ulcerogenic agents. - Review all compounds being administered to the animals to avoid drug interactions that could potentiate toxicity.
Pre-existing renal or gastrointestinal conditions in the animals. - Ensure the use of healthy animals with no underlying conditions that could increase their susceptibility to NSAID toxicity.

Issue 2: Lack of desired analgesic or anti-inflammatory effect.

Potential Cause Troubleshooting Steps
Dose is too low. - Consult the provided data tables and relevant literature to ensure your dose is within the therapeutic range for your model. - Conduct a dose-escalation study to find the optimal dose.
Timing of administration is not optimal. - For analgesic studies, administer Ketorolac prior to the painful stimulus (pre-emptive analgesia) or at the onset of pain. - For anti-inflammatory studies, the timing of administration relative to the inflammatory insult is critical.
Inappropriate route of administration. - Ensure the chosen route of administration (e.g., intraperitoneal, intravenous, oral) allows for adequate bioavailability. Oral bioavailability can be high but may be affected by factors such as food intake.[13]
High inter-individual variability. - Increase the number of animals per group to ensure statistical power. - Ensure consistent experimental conditions for all animals.

Issue 3: Unexpected mortality in the experimental group.

Potential Cause Troubleshooting Steps
Severe, acute toxicity. - Immediately halt the experiment and perform a necropsy to determine the cause of death. - Re-evaluate the dose; it may be in the lethal range for your animal model. - Consider a different formulation or route of administration to reduce peak plasma concentrations.
Compromised animal health. - Ensure all animals are healthy and properly acclimated before starting the experiment.
Procedural complications. - Review all experimental procedures to rule out any potential sources of harm to the animals.

Data Presentation

Table 1: In Vivo Analgesic and Anti-inflammatory Doses of this compound in Various Animal Models

Animal ModelEffectDoseRoute of AdministrationKey FindingsReference
RatAnalgesia (formalin test)50, 150, 400 µgIntrathecalDose-dependent reduction in nociceptive responses in both phases of the formalin test. No neurotoxic effects observed.[14]
RatAnti-inflammatory3 mg/kg/dayIntramuscularStudy focused on renal toxicity when co-administered with warfarin.[15]
MouseAnalgesia (hot-plate, tail-flick, writhing tests)5, 7.5 mg/kgIntraperitonealEffective analgesia observed at these doses.[16]
ChickAnalgesia, Antipyresis, Anti-inflammation5, 10, 20 mg/kgIntramuscularDose-dependent effects. ED50 for analgesia was 9.1 mg/kg.[17]
DogPost-operative analgesia0.5 mg/kgIntravenousProvided effective post-operative analgesia for approximately 6 hours.[18]

Table 2: In Vivo Doses of R-Ketorolac for Off-Target (Anti-Cancer) Effects

Animal ModelCancer TypeDoseRoute of AdministrationKey FindingsReference
MouseOvarian Cancer (xenograft)10 mg/kg/dayIntraperitonealImproved survival compared to placebo.[5]
MouseOvarian Cancer (xenograft)Not specified (oral)OralDecreased omental engraftment and tumor burden. Inhibited Rac1 and Cdc42 activity in tumors.[3][19]
MouseBreast Cancer (MMTV-PyMT)1 mg/kg twice dailyOralSlowed mammary tumor development.[20]

Table 3: Pharmacokinetic Parameters of this compound in Dogs

ParameterValue (Mean ± SD)
Elimination Half-life (t1/2β)4.55 ± 1.13 h (IV), 4.07 h (Oral)
Plasma Clearance (Clp)1.25 ± 1.13 mL/kg/min (IV)
Volume of Distribution (Vss)0.33 ± 0.10 L/kg (IV)
Time to Maximum Concentration (tmax)51.2 ± 40.6 min (Oral)
Oral Bioavailability (F)100.9 ± 46.7%
Data from a study with a 0.5 mg/kg dose.[13]

Experimental Protocols

Protocol 1: Assessment of Off-Target Rac1 and Cdc42 GTPase Activity in Tumor Lysates from an In Vivo Xenograft Model

This protocol is adapted from studies investigating the anti-cancer effects of R-Ketorolac.[2][3]

1. Materials:

  • Tumor tissue from control and R-Ketorolac-treated animals.
  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • Rac1/Cdc42 G-LISA Activation Assay Kit (or similar effector-binding assay).
  • Protein quantification assay (e.g., BCA assay).
  • Microplate reader.

2. Procedure:

  • Excise tumors from euthanized animals and immediately snap-freeze in liquid nitrogen or process fresh.
  • Homogenize the tumor tissue in ice-cold lysis buffer.
  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant and determine the protein concentration.
  • Normalize the protein concentration of all samples.
  • Perform the Rac1 and Cdc42 activation assay according to the manufacturer's instructions. This typically involves incubating the lysate in wells coated with a Rac1-GTP or Cdc42-GTP binding protein.
  • Follow the kit's instructions for washing and adding the detection antibody and substrate.
  • Read the absorbance on a microplate reader.
  • Calculate the amount of active Rac1/Cdc42 based on a standard curve.

Protocol 2: Evaluation of Dose-Dependent Hepatotoxicity and Nephrotoxicity of this compound in Rats

This protocol is based on a study by Al-Snafi (2023).[11]

1. Materials:

  • Male Wistar rats (or other appropriate strain).
  • This compound tromethamine.
  • Saline solution (for control group).
  • Blood collection tubes (for serum).
  • Assay kits for liver function markers (ALT, AST) and kidney function markers (BUN, creatinine).
  • Spectrophotometer.

2. Procedure:

  • Divide animals into at least three groups: Control (saline), Low-Dose Ketorolac (e.g., 10 mg/kg), and High-Dose Ketorolac (e.g., 20 mg/kg).
  • Administer the assigned treatment (e.g., daily intraperitoneal injection) for a specified duration (e.g., 3 weeks).
  • At the end of the treatment period, collect blood samples via cardiac puncture or other appropriate method.
  • Separate the serum by centrifugation.
  • Measure the serum levels of ALT, AST, BUN, and creatinine (B1669602) using the respective assay kits and a spectrophotometer.
  • Statistically compare the levels of these markers between the control and treated groups to assess for hepatotoxicity and nephrotoxicity.

Mandatory Visualizations

Ketorolac_On_Target_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Ketorolac This compound Ketorolac->COX1_COX2

Caption: On-target signaling pathway of this compound via COX inhibition.

R_Ketorolac_Off_Target_Pathway cluster_cell Cancer Cell Rac1_GDP Rac1-GDP (inactive) Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GEF Cdc42_GDP Cdc42-GDP (inactive) Cdc42_GTP Cdc42-GTP (active) Cdc42_GDP->Cdc42_GTP GEF Cell_Migration Cell Migration & Invasion Rac1_GTP->Cell_Migration Cdc42_GTP->Cell_Migration R_Ketorolac R-Ketorolac R_Ketorolac->Rac1_GTP Inhibits activation R_Ketorolac->Cdc42_GTP Inhibits activation

Caption: Off-target signaling of R-Ketorolac via Rac1/Cdc42 inhibition.

Experimental_Workflow_Toxicity start Start: Dose-Response Study Design grouping Animal Grouping (Control, Low, High Dose) start->grouping dosing Chronic Administration of this compound grouping->dosing sampling Blood & Tissue Collection dosing->sampling biochem Biochemical Analysis (ALT, AST, BUN, Creatinine) sampling->biochem histopath Histopathological Examination (GI & Renal Tissue) sampling->histopath analysis Data Analysis & Interpretation biochem->analysis histopath->analysis end End: Determine Toxicity Profile analysis->end

References

Technical Support Center: Overcoming (-)-Ketorolac Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (-)-Ketorolac and cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] Inhibition of COX-2, which is often upregulated in inflammatory sites and tumors, prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1][2] Additionally, the R-enantiomer of Ketorolac (B1673617) has been identified as an inhibitor of the Rho-family GTPases Rac1 and Cdc42, which are involved in cancer cell migration and adhesion.[3][4][5][6]

Q2: My cancer cell line shows resistance to this compound. What are the potential mechanisms?

A2: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of drug resistance in cancer could be at play. These include the overexpression of ATP-binding cassette (ABC) transporters, which increase drug efflux from the cell, and the upregulation of anti-apoptotic proteins.[7] Some studies suggest that alterations in signaling pathways like NRF2 or the MDM2 gene could also influence the cellular response to NSAIDs like Ketorolac.[8]

Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?

A3: Yes, several studies suggest that NSAIDs, including Ketorolac, can sensitize cancer cells to the effects of cytotoxic drugs.[7] This may be achieved by modulating the activity of ABC transporters, thereby increasing the intracellular concentration of the chemotherapeutic agent.[7] Combination therapy with drugs like 5-fluorouracil (B62378) (5-FU) has shown synergistic effects in reducing cancer cell viability.[9]

Q4: What are some effective combination therapies with this compound?

A4: Preclinical studies have shown promising results when combining this compound with various agents. Combining it with the standard-of-care chemotherapy drug sunitinib (B231) has demonstrated additive to synergistic effects in renal cell carcinoma models.[10] Another effective combination is with low-dose aspirin (B1665792) and omega-3 fatty acids, which has been shown to enhance survival in animal models.[11] Furthermore, a combination with 5-FU has also been reported to have a synergistic effect on reducing cancer cell viability.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell viability despite this compound treatment. Intrinsic or acquired resistance.1. Verify the IC50 of this compound in your specific cell line. 2. Consider combination therapy with agents like sunitinib or 5-FU to enhance cytotoxicity.[9][10] 3. Investigate the expression of ABC transporters which can cause drug efflux.[7]
Inconsistent results in apoptosis assays (e.g., flow cytometry). Suboptimal drug concentration or treatment duration.1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line. 2. Ensure proper controls are included in your assay. 3. Consider sequential treatment protocols, for instance, treating with this compound for 24 hours before adding a second agent like sunitinib.[12]
Difficulty observing effects on cell migration or invasion. Inappropriate assay or cell line.1. Confirm that your cell line expresses Rac1 and Cdc42, the targets of the R-enantiomer of Ketorolac.[3][5] 2. Utilize assays specifically designed to measure cell migration and invasion, such as transwell assays. 3. Ensure the concentration of R-Ketorolac is sufficient to inhibit these targets.
Unexpected antagonistic effects with combination therapy. Drug concentrations are outside the synergistic range.At certain high concentrations, combination therapy may show antagonistic effects.[9] It is crucial to perform a synergy analysis (e.g., using the Bliss independence index) across a range of concentrations for both drugs to identify the optimal synergistic concentrations.[10]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Renal Cell Carcinoma (RCC) Cell Lines

Cell LineIC50 (2D Model)IC50 (3D Model)
Average of 10 RCC cell lines 3.75 mM2.08 mM
A-498 0.28 mMNot Reported
786-O 3.8 mMNot Reported
Caki-1 3.67 mMNot Reported
Data from a study on the antiproliferative activity of Ketorolac in human RCC cell lines.[10][12]

Table 2: Combination Therapy of this compound and Sunitinib in RCC Xenograft Model

Treatment GroupDosageTumor Inhibition
This compound 5 mg/kg p.o.51%
This compound 10 mg/kg p.o.73%
Sunitinib 20 mg/kg p.o.50%
This compound + Sunitinib 5 mg/kg + 20 mg/kg p.o.81%
This compound + Sunitinib 10 mg/kg + 20 mg/kg p.o.85%
In vivo efficacy study in athymic nude mice.[10]

Table 3: Combination Therapy of this compound and 5-Fluorouracil (5-FU) on HT-29 Cell Line

DrugConcentrations (mM)
This compound 0.005, 0.01, 0.02, 0.04, 0.08
5-FU 0.007, 0.0137, 0.027, 0.055, 0.11
Combination Regimen 0.0025 Keto + 0.0035 5-FU, 0.005 Keto + 0.007 5-FU, 0.01 Keto + 0.0137 5-FU, 0.02 Keto + 0.027 5-FU, 0.04 Keto + 0.055 5-FU
Concentrations used in an MTT assay to evaluate cell viability.[9]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, a combination drug, or vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound and/or a combination drug for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer this compound, a combination drug, or vehicle control via the desired route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Ketorolac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Metabolized by Growth_Factor_Receptor Growth Factor Receptor Rac1_Cdc42 Rac1 / Cdc42 (GTPases) Growth_Factor_Receptor->Rac1_Cdc42 Activates Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Gene_Expression Gene Expression Prostaglandins->Gene_Expression Influences Inflammation Inflammation Prostaglandins->Inflammation Downstream_Effectors Downstream Effectors (e.g., PAK) Rac1_Cdc42->Downstream_Effectors Downstream_Effectors->Gene_Expression Influences Cell_Migration_Adhesion Cell Migration & Adhesion Downstream_Effectors->Cell_Migration_Adhesion Apoptosis Apoptosis Gene_Expression->Apoptosis Regulates Ketorolac This compound S_Ketorolac S-Ketorolac Ketorolac->S_Ketorolac R_Ketorolac R-Ketorolac Ketorolac->R_Ketorolac S_Ketorolac->COX1_COX2 Inhibits R_Ketorolac->Rac1_Cdc42 Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Line Culture Dose_Response 2. Dose-Response Assay (MTT) Determine IC50 Cell_Culture->Dose_Response Combination_Screen 3. Combination Screening (e.g., with Sunitinib, 5-FU) Dose_Response->Combination_Screen Synergy_Analysis 4. Synergy Analysis (e.g., Bliss Index) Combination_Screen->Synergy_Analysis Mechanism_Studies 5. Mechanistic Studies - Apoptosis (Flow Cytometry) - Migration/Invasion Assays Synergy_Analysis->Mechanism_Studies Xenograft 6. Tumor Xenograft Model (Immunodeficient Mice) Mechanism_Studies->Xenograft Promising results lead to Treatment 7. Treatment with Optimal Combination Doses Xenograft->Treatment Tumor_Monitoring 8. Monitor Tumor Growth and Animal Health Treatment->Tumor_Monitoring Endpoint_Analysis 9. Endpoint Analysis (Tumor Excision, Histology) Tumor_Monitoring->Endpoint_Analysis Hypothesis Hypothesis: Combination therapy can overcome This compound resistance. Hypothesis->Cell_Culture

References

Technical Support Center: Stabilizing (-)-Ketorolac Solutions for Long-Term Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Ketorolac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, stabilization, and long-term use of this compound solutions in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. Ketorolac (B1673617) is susceptible to degradation through hydrolysis (acidic and basic), oxidation, and photodecomposition.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: Ketorolac tromethamine solutions are most stable in the pH range of 3.0 to 7.5.[4] More specifically, for ophthalmic formulations, a pH between 5.5 and 6.6 is recommended to achieve a balance between solubility and permeability.[2] Significant degradation can occur in strongly acidic or alkaline conditions.[2]

Q3: How should I store my this compound solutions for long-term experimental use?

A3: For long-term storage, it is recommended to store this compound solutions at refrigerated temperatures (4°C) and protected from light.[4][5] Studies have shown that ketorolac tromethamine solutions in 0.9% sodium chloride and 5% dextrose are stable for at least 50 days when stored at 5°C.[5] Freezing the solution at -20°C can also be a viable option for extending stability.[4]

Q4: Can I use plastic containers to store my this compound solutions?

A4: Yes, studies have demonstrated good stability of ketorolac tromethamine solutions in polyvinylchloride (PVC) and polyolefin bags.[4][5] However, for long-term storage, Type I borosilicate glass is generally recommended to minimize the risk of leachables and gas permeation.[3] If using plastic, it is crucial to ensure it is of high quality and has low permeability to oxygen to prevent oxidative degradation.

Q5: I've noticed a precipitate in my this compound solution. What could be the cause and how can I resolve it?

A5: Precipitation in a this compound solution can be caused by several factors, including a shift in pH, the use of an inappropriate buffer, or exceeding the solubility limit of the drug. Ketorolac tromethamine has good solubility in aqueous solutions at a pH range of 4-8.[4] If the pH of your solution has shifted outside this range, the solubility can decrease, leading to precipitation. To resolve this, you can try to adjust the pH back to the optimal range. It is also important to use a buffer with sufficient capacity to maintain the desired pH.

Q6: How can I prevent oxidative degradation of my this compound solution?

A6: Oxidative degradation is a significant pathway for ketorolac decomposition.[1] To minimize this, you can consider adding an antioxidant to your formulation. Ascorbic acid has been shown to have a synergistic effect with ketorolac and can act as a stabilizing agent.[6][7] Additionally, preparing solutions with deoxygenated water and purging the container headspace with an inert gas like nitrogen can help reduce the presence of dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency - Chemical degradation due to improper pH, temperature, or light exposure.- Oxidative degradation.- Verify the pH of the solution and adjust to the 4-8 range if necessary.- Store solutions at 4°C and protect from light.- Consider adding an antioxidant like ascorbic acid to the formulation.- Prepare fresh solutions more frequently if instability persists.
Color Change - Degradation of ketorolac, potentially due to oxidation or photodecomposition.- Discard the solution. - Review storage conditions to ensure protection from light and consider using amber-colored containers.- If oxidation is suspected, prepare solutions with deoxygenated solvents and consider adding an antioxidant.
Precipitation - pH of the solution is outside the optimal range (4-8).- Solubility limit has been exceeded.- Incompatible buffer components.- Measure the pH of the solution and adjust if necessary. - Ensure the concentration of ketorolac does not exceed its solubility in the chosen solvent and pH. - Use a well-characterized buffer system, such as a phosphate (B84403) buffer, at the appropriate concentration.
Inconsistent Experimental Results - Degradation of the ketorolac solution leading to a lower effective concentration.- Inaccurate initial concentration of the prepared solution.- Perform a stability-indicating HPLC analysis to confirm the concentration and purity of the ketorolac solution.- Prepare fresh solutions for critical experiments.- Ensure accurate weighing and dissolution of the ketorolac raw material.

Data Summary

Table 1: Stability of Ketorolac Tromethamine in Intravenous Solutions

VehicleConcentrationStorage TemperatureContainerDurationRemaining ConcentrationReference
0.9% Sodium Chloride30 mg/50 mL25°CPVC Bag35 days>90%[5]
0.9% Sodium Chloride30 mg/50 mL5°CPVC Bag50 days>90%[5]
5% Dextrose30 mg/50 mL25°CPVC Bag7 days>90%[5]
5% Dextrose30 mg/50 mL5°CPVC Bag50 days>90%[5]
5% Dextrose20 mg/100 mL4°C (after freeze-thaw)Polyolefin Bag60 days>90%[4]
0.9% NaCl, 5% Dextrose, Ringer's, etc.30 mg/50 mLRoom TemperatureGlass & PVC48 hoursNo degradation[5]

Table 2: Forced Degradation of Ketorolac Tromethamine

Stress ConditionReagent/TemperatureDuration% DegradationReference
Acid Hydrolysis0.1 M HCl24 hours at 60°C~30%[2]
Acid Hydrolysis1 M HCl24 hours at 60°C~40%[2]
Acid Hydrolysis2N HCl45 min at 60°C3.65%[1]
Base Hydrolysis2N NaOH45 min at 60°C2.45%[1]
Oxidation3% H₂O₂Not specified19.83%[1]
Thermal80°C45 minNot specified[1]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Solution
  • Materials:

    • This compound Tromethamine powder

    • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

    • High-purity water

    • pH meter

    • Sterile filters (0.22 µm)

    • Sterile, light-protecting storage containers (e.g., amber glass vials)

  • Procedure:

    • Prepare a phosphate buffer solution (e.g., 0.1 M) at the desired pH (recommended range 6.0-7.0) using high-purity water.

    • Accurately weigh the required amount of this compound Tromethamine powder to achieve the target concentration.

    • Gradually add the powder to the buffer solution while stirring continuously until fully dissolved. Gentle warming may be used if necessary, but avoid excessive heat.

    • Once dissolved, allow the solution to cool to room temperature.

    • Verify the final pH of the solution and adjust if necessary using small amounts of dilute acid or base.

    • Sterile-filter the solution using a 0.22 µm filter into the final sterile, light-protecting containers.

    • If oxidative degradation is a concern, purge the headspace of the containers with an inert gas (e.g., nitrogen) before sealing.

    • Store the prepared solution at 4°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and experimental needs.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M ammonium (B1175870) phosphate, pH 3.0) and an organic solvent like methanol (B129727) or acetonitrile. A common ratio is 60:40 (v/v) Acetonitrile:Phosphate buffer pH 3.[1]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 324 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound Tromethamine of known concentration in the mobile phase or a suitable diluent. Prepare working standards by diluting the stock solution.

    • Sample Solution: Dilute the this compound solution to be tested to a concentration within the linear range of the assay using the same diluent as the standards.

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Mix the drug solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.[2]

    • Base Degradation: Mix the drug solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified time.[1]

    • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose the drug solution to a light source (e.g., UV lamp) for a specified duration.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution and the forced degradation samples.

    • Analyze the chromatograms to determine the peak area of the intact this compound and any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting prep_start Start: Define experimental needs (concentration, volume) weigh Weigh this compound Tromethamine prep_start->weigh prepare_buffer Prepare appropriate buffer (e.g., phosphate buffer pH 6-7) prep_start->prepare_buffer dissolve Dissolve Ketorolac in buffer weigh->dissolve prepare_buffer->dissolve check_ph Verify and adjust pH dissolve->check_ph filter Sterile filter (0.22 µm) check_ph->filter store Store at 4°C, protected from light filter->store stability_start Start: Long-term experiment sample_initial Take initial sample (T=0) for HPLC analysis stability_start->sample_initial incubate Incubate solution under experimental conditions sample_initial->incubate sample_timepoints Take samples at defined time points incubate->sample_timepoints hplc_analysis Analyze samples using stability-indicating HPLC sample_timepoints->hplc_analysis sample_timepoints->hplc_analysis data_analysis Analyze data for degradation hplc_analysis->data_analysis observe_issue Observe issue (e.g., precipitation, color change) is_precipitate Precipitation? observe_issue->is_precipitate is_color_change Color change? observe_issue->is_color_change check_ph_precip Check pH is_precipitate->check_ph_precip Yes check_conc Verify concentration vs. solubility is_precipitate->check_conc Yes discard_color Discard solution is_color_change->discard_color Yes review_storage Review storage conditions (light/oxygen exposure) is_color_change->review_storage Yes

Caption: Experimental workflow for preparing, assessing, and troubleshooting this compound solutions.

cox_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_prostanoids Prostanoids membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 ketorolac This compound ketorolac->cox1 Inhibition ketorolac->cox2 Inhibition pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation prostacyclin->inflammation thromboxane->inflammation

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

References

Technical Support Center: Troubleshooting (-)-Ketorolac Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (-)-Ketorolac in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that I should be aware of in my assays?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[3][4][5] Consequently, assays measuring prostaglandin (B15479496) synthesis (e.g., PGE2, PGF2α) will be directly affected by the presence of this compound.[6][7][8]

Q2: I am observing lower than expected inhibitory effects of this compound in my COX activity assay. What could be the cause?

Several factors could contribute to this observation:

  • Enzyme Concentration: The amount of COX-1 or COX-2 enzyme used in the assay can influence the apparent IC50 value of the inhibitor. Ensure you are using an optimized enzyme concentration as recommended by your assay kit or literature protocols.[4]

  • Substrate Concentration: The concentration of arachidonic acid can compete with the inhibitor. A high substrate concentration may require a higher concentration of this compound to achieve 50% inhibition.[4]

  • Pre-incubation Time: Some NSAIDs, including potent COX-2 inhibitors, can be time-dependent. A pre-incubation period of the enzyme with this compound before adding the substrate is often necessary to allow for optimal binding and inhibition.[4]

  • Drug Stability: this compound can degrade under certain conditions such as acidic or basic hydrolysis and oxidation.[9][10] Ensure that your stock solutions are properly prepared, stored, and used within their stable period.

Q3: Can this compound interfere with fluorescence- or luminescence-based assays that are not related to COX activity?

Yes, it is possible. Some studies have indicated that this compound can quench the fluorescence of certain molecules.[11] This is a compound-specific interference where the drug itself absorbs light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in the signal.[12][13] It is crucial to run appropriate controls to test for this possibility.

Q4: Are there known off-target effects of this compound that could impact my cell-based assay results?

Beyond COX inhibition, this compound has been reported to have several off-target effects, especially at higher concentrations, which could influence cell-based assay outcomes:

  • Proteasome Function: It has been observed to disturb proteasome functions, leading to the aggregation of ubiquitinated proteins.[14]

  • Mitochondrial Function: this compound can induce mitochondrial abnormalities, including depolarization of the mitochondrial membrane and release of cytochrome c, which can lead to apoptosis.[14]

  • Cell Signaling: In some cancer cell lines, this compound has been shown to modulate signaling pathways such as Rac-1/HIF-1α/DDX3/β-catenin and upregulate the tumor suppressor Par-4.[15]

  • Cell Viability: It can reduce the viability of certain cancer cell lines and inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase.[15][16][17]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in a COX Inhibition Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Variability in Reagent Preparation Ensure consistent preparation of all reagents, including the this compound stock solution (typically in DMSO) and subsequent serial dilutions.See Protocol 1: Preparation of this compound Working Solutions .
Inadequate Pre-incubation Optimize the pre-incubation time of the COX enzyme with this compound before adding arachidonic acid. A 10-15 minute pre-incubation at 37°C is a good starting point.[4][18]See Protocol 2: In Vitro COX Inhibition Assay (Fluorometric) .
Sub-optimal Assay Conditions Verify that the pH, temperature, and buffer composition of your assay are optimal for COX enzyme activity and this compound stability.Refer to the manufacturer's instructions for your specific COX assay kit or established literature protocols.
Enzyme Activity Variation Use a fresh aliquot of the COX enzyme for each experiment and avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme with a known control inhibitor.[18]Include a positive control inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) in parallel with your this compound samples.[19]
Issue 2: Suspected Off-Target Effects in a Cell-Based Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Cytotoxicity at High Concentrations Determine the cytotoxic profile of this compound on your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).[17]See Protocol 3: Cell Viability Assay (MTT) .
Non-COX Mediated Effects Use a "rescued" experiment by co-administering prostaglandins (e.g., PGE2) to see if the observed effect is reversed. If the effect persists, it is likely COX-independent.Culture cells with this compound in the presence and absence of exogenous PGE2 and measure the endpoint of interest.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell line.Run a vehicle control with the highest concentration of DMSO used in your experiment.
Issue 3: Interference in a Fluorescence-Based Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Fluorescence Quenching Perform a control experiment to measure the fluorescence of your probe in the presence of varying concentrations of this compound without the enzyme or cells.See Protocol 4: Fluorescence Interference Assay .
Autofluorescence of this compound Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay.See Protocol 4: Fluorescence Interference Assay .
Light Scattering Check for precipitation of this compound at the concentrations used in your assay, as this can interfere with the optical readings.Visually inspect the wells for any precipitate and measure absorbance at a wavelength outside the fluorophore's spectrum (e.g., 600 nm).

Data Presentation

Table 1: Reported In Vitro Inhibitory Activity of this compound against COX Isoforms

Enzyme Source Assay Type IC50 for COX-1 (µM) IC50 for COX-2 (µM) Reference
Human RecombinantProstaglandin E2 Production0.020.12[7]
Rat RecombinantRadiometric0.272.06[16]
Human RecombinantRadiometric1.233.50[16]
HEL cells (COX-1) / LPS-stimulated Mono Mac 6 cells (COX-2)Eicosanoid Formation0.0250.039[16]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Stock Solution Preparation: Dissolve this compound tromethamine in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cells (typically <0.5%).

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is a general guideline and should be adapted based on the specific kit being used.

  • Reagent Preparation: Prepare all reagents, including COX assay buffer, heme, fluorometric probe, and arachidonic acid, according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add the serially diluted this compound solutions or a vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the enzyme.[18]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic read. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol 3: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Fluorescence Interference Assay
  • Plate Setup: In a 96-well plate, add the assay buffer and the fluorometric probe used in your primary assay.

  • Compound Addition: Add varying concentrations of this compound to the wells, corresponding to the concentrations used in your main experiment.

  • Fluorescence Measurement: Measure the fluorescence intensity at the same excitation and emission wavelengths used in your primary assay.

  • Autofluorescence Control: In a separate set of wells, add only the assay buffer and the different concentrations of this compound (without the fluorometric probe) and measure the fluorescence.

  • Data Analysis: Compare the fluorescence signal in the presence and absence of this compound. A significant decrease in signal in the presence of the compound suggests quenching. The signal from the autofluorescence control will indicate if this compound itself is fluorescent at the assay wavelengths.

Visualizations

COX_Signaling_Pathway COX Signaling Pathway and this compound Inhibition MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid cPLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation & Pain Prostaglandins->Inflammation Homeostasis GI Protection & Platelet Aggregation Thromboxanes->Homeostasis Ketorolac (B1673617) This compound Ketorolac->COX1 Ketorolac->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Assay Results Start Unexpected Result with This compound CheckAssayType What type of assay? Start->CheckAssayType COX_Assay COX Inhibition Assay CheckAssayType->COX_Assay COX-related Cell_Assay Cell-Based Assay CheckAssayType->Cell_Assay Cellular Fluorescence_Assay Fluorescence Assay CheckAssayType->Fluorescence_Assay Fluorescent Troubleshoot_COX Inconsistent IC50? - Check reagents - Optimize pre-incubation - Verify enzyme activity COX_Assay->Troubleshoot_COX Troubleshoot_Cell Unexpected Phenotype? - Run cytotoxicity assay - Perform rescue experiment - Check solvent toxicity Cell_Assay->Troubleshoot_Cell Troubleshoot_Fluorescence Signal Interference? - Test for quenching - Check for autofluorescence - Look for precipitation Fluorescence_Assay->Troubleshoot_Fluorescence Resolve Problem Identified & Resolved Troubleshoot_COX->Resolve Troubleshoot_Cell->Resolve Troubleshoot_Fluorescence->Resolve

Caption: Logical workflow for troubleshooting this compound assays.

References

Technical Support Center: Optimizing (-)-Ketorolac Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ketorolac in cell culture. The following information is intended to help users address specific issues related to adjusting the pH of cell culture media to potentially enhance the therapeutic activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The S-enantiomer of Ketorolac is the biologically active form responsible for this inhibition.

Q2: How does the pH of the cell culture medium theoretically affect this compound's activity?

The activity of this compound can be influenced by the pH of the cell culture medium due to its chemical nature. This compound is a weak acid with a pKa of approximately 3.5. The pH-partition theory of drug absorption suggests that the ionization state of a drug, which is dependent on the pH of its environment, affects its ability to cross cell membranes.

  • In its non-ionized (protonated) form , the drug is more lipid-soluble and can more readily diffuse across the lipid bilayer of the cell membrane to reach its intracellular targets (COX enzymes).

  • In its ionized (deprotonated) form , the drug is less lipid-soluble and has more difficulty crossing the cell membrane.

Therefore, lowering the pH of the cell culture medium towards the pKa of this compound is expected to increase the proportion of the non-ionized form, potentially leading to enhanced cellular uptake and greater inhibition of COX enzymes. Conversely, at a physiological pH of 7.4, the drug will be predominantly in its ionized state.

Q3: Is there experimental evidence to support that a lower pH enhances the activity of NSAIDs in cell culture?

Yes, some studies on other NSAIDs have shown that a lower extracellular pH can increase their potency. For example, the anti-proliferative effects of the NSAIDs diclofenac (B195802) and diflunisal (B1670566) on various tumor cell lines were enhanced when the pH of the culture medium was lowered from 7.2 to 6.9.[3] This suggests that the acidic microenvironment, often found in tumors, can facilitate the uptake of acidic NSAIDs into cells.[3] While direct studies on the pH-dependent COX-inhibitory activity of this compound in cell culture are limited, the principle of pH-partitioning for weak acids is a well-established concept in pharmacology.

Q4: What is the optimal pH range for cell culture, and how does adjusting it for drug activity affect the cells?

Most mammalian cell lines have an optimal growth pH range of 7.2 to 7.4. Deviating significantly from this range can induce cellular stress, alter metabolic rates, and even lead to cell death.[4][5] While a more acidic medium may enhance this compound uptake, it's crucial to balance this with maintaining cell viability and normal physiology. It is recommended to first determine the tolerance of your specific cell line to lower pH conditions by performing viability assays before proceeding with drug activity experiments.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected this compound activity in my cell-based assay.

Possible Cause 1: Suboptimal pH of the cell culture medium.

  • Troubleshooting Steps:

    • Verify the current pH of your culture medium: Use a calibrated pH meter to accurately measure the pH of your medium under experimental conditions (i.e., inside the CO2 incubator).

    • Experiment with a slightly acidic medium: Prepare a small batch of your cell culture medium with a slightly lower pH (e.g., 7.0, 6.8). Be sure to sterile-filter the medium after pH adjustment.

    • Assess cell viability at the new pH: Before testing drug activity, culture your cells in the pH-adjusted medium and perform a viability assay (e.g., MTT, trypan blue exclusion) to ensure the new pH is not cytotoxic.

    • Perform a dose-response experiment at the optimal, non-toxic pH: Compare the IC50 of this compound in the standard pH medium versus the slightly acidic medium.

Possible Cause 2: Degradation of this compound in the medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh stock solutions of this compound and dilute them into the cell culture medium immediately before use.

    • Check for precipitates: Visually inspect the medium for any signs of drug precipitation, which can occur at high concentrations or in certain media formulations.

Issue: Difficulty in maintaining a stable, adjusted pH in the cell culture.

Possible Cause: Inadequate buffering capacity of the medium.

  • Troubleshooting Steps:

    • Use a buffered medium: Ensure your cell culture medium contains a suitable buffering system, such as bicarbonate-CO2 or a supplementary buffer like HEPES.

    • Calibrate the CO2 incubator: The pH of a bicarbonate-buffered medium is dependent on the CO2 concentration in the incubator. Ensure your incubator's CO2 sensor is accurately calibrated.

    • Limit exposure to ambient air: When working with bicarbonate-buffered media outside the incubator, minimize the time the medium is exposed to room air to prevent a rapid increase in pH.

    • Consider HEPES supplementation: For experiments requiring stable pH outside of a CO2 incubator, or for added buffering capacity, consider supplementing your medium with HEPES (10-25 mM). Note that HEPES can have its own effects on some cell types, so it's important to include appropriate controls.

Data Presentation

Table 1: Theoretical Ionization of this compound at Different pH Values

Based on the Henderson-Hasselbalch equation for a weak acid (pKa ≈ 3.5), this table illustrates the theoretical percentage of this compound in its non-ionized (more permeable) and ionized (less permeable) forms at various pH levels.

pH of Cell Culture Medium% Non-Ionized this compound% Ionized this compoundExpected Relative Cellular Permeability
6.0~0.32%~99.68%Low
6.5~0.10%~99.90%Very Low
7.0~0.03%~99.97%Very Low
7.4~0.01%~99.99%Extremely Low

Note: This table is a theoretical representation and actual cellular uptake can be influenced by other factors such as active transport mechanisms.

Experimental Protocols

Protocol 1: Adjusting and Stabilizing the pH of Cell Culture Medium

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Have sterile-filtered 0.1 N HCl and 0.1 N NaOH, a calibrated pH meter with a sterile probe, and your powdered or concentrated cell culture medium ready.

  • Reconstitution: Prepare the cell culture medium according to the manufacturer's instructions, but omit the final pH adjustment step if one is included.

  • pH Adjustment:

    • Place the medium in a sterile beaker or bottle on a stir plate with a sterile stir bar.

    • Aseptically introduce the sterile pH probe into the medium.

    • Slowly add sterile 0.1 N HCl dropwise while monitoring the pH to lower it to your target value. If you overshoot, you can use sterile 0.1 N NaOH to bring it back up.

  • Sterile Filtration: Once the desired pH is reached, sterile-filter the medium through a 0.22 µm filter into a sterile storage bottle.

  • Verification: Aseptically take a small aliquot of the final filtered medium to re-check the pH and ensure it is at the target value.

  • Storage: Store the pH-adjusted medium at 2-8°C.

Protocol 2: Assessing this compound Activity by Measuring Prostaglandin E2 (PGE2) Production

This protocol provides a general workflow. Specific details will vary based on the cell type and the chosen assay kit.

  • Cell Seeding: Seed your cells of interest (e.g., macrophages, endothelial cells) in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in their standard growth medium until they reach the desired confluency.

  • pH-Adjusted Medium Equilibration: A few hours before the experiment, replace the standard medium with the pH-adjusted medium (and a control with standard pH) to allow the cells to acclimate.

  • Induction of PGE2 Synthesis: Replace the medium with fresh pH-adjusted medium containing a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β]) to induce COX-2 expression and PGE2 production.

  • This compound Treatment: Concurrently with the inflammatory stimulus, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined amount of time (e.g., 24 hours) to allow for PGE2 production.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the this compound concentration and determine the IC50 value at each pH.

Visualizations

Signaling_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin_H2 COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Ketorolac This compound Ketorolac->COX1_COX2 Inhibition

Caption: this compound's mechanism of action via COX inhibition.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Adjust_pH Adjust and sterile-filter cell culture medium Seed_Cells Seed cells in multi-well plates Acclimate Acclimate cells to pH-adjusted medium Seed_Cells->Acclimate Treat Add inflammatory stimulus and this compound Acclimate->Treat Incubate Incubate for PGE2 production Treat->Incubate Collect Collect culture supernatants Incubate->Collect ELISA Measure PGE2 concentration (ELISA) Collect->ELISA Analyze Determine IC50 values ELISA->Analyze

Caption: Workflow for assessing pH effect on this compound.

Logical_Relationship Lower_pH Lower Extracellular pH Increase_NonIonized Increase in Non-Ionized This compound Lower_pH->Increase_NonIonized Enhance_Uptake Enhanced Cellular Uptake Increase_NonIonized->Enhance_Uptake Increase_Activity Increased COX Inhibition (Higher Potency) Enhance_Uptake->Increase_Activity

Caption: Theoretical enhancement of this compound activity at lower pH.

References

Technical Support Center: (-)-Ketorolac Applications in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of (-)-Ketorolac on primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound, a nonsteroidal anti-inflammatory drug (NSAID), is a potent cyclooxygenase (COX) inhibitor.[1] Its biological activity is associated with the S-enantiomer.[1] In research, it's often used to study inflammation, pain pathways, and its potential as an anti-cancer agent.[2][3] It works by inhibiting COX-1 and COX-2 enzymes, which blocks the production of prostaglandins (B1171923) involved in inflammation and pain.[2]

Q2: What are the primary mechanisms of this compound cytotoxicity in primary cells?

A2: this compound's cytotoxic effects are multifactorial and primarily related to its mechanism of action as an NSAID. Key mechanisms include:

  • Apoptosis Induction: Studies show that Ketorolac (B1673617) can induce programmed cell death (apoptosis) in various cell types, including osteoblasts.[4][5][6] This can involve the accumulation of cell cycle-linked proteins.[7]

  • Mitochondrial Dysfunction: Ketorolac has been observed to cause mitochondrial abnormalities, including the depolarization of the mitochondrial membrane and the release of cytochrome c, which are key events in the apoptotic pathway.[7]

  • Proteasome Disturbance: At certain concentrations, Ketorolac can disrupt proteasome function, leading to the accumulation of ubiquitinated proteins and cellular stress.[7]

  • Cell Cycle Arrest: Ketorolac can arrest the cell cycle in the G0/G1 phase, inhibiting cell proliferation, particularly in osteoblasts.[5][6]

Q3: Are certain primary cell types more sensitive to this compound than others?

A3: Yes. Experimental evidence shows that different primary cell types exhibit varying sensitivity. For instance, one study demonstrated that primary osteoblasts are significantly more sensitive to the cytotoxic effects of Ketorolac than primary fibroblasts.[4] Chondrocytes have also been shown to be susceptible to Ketorolac-induced cell death.[8] This highlights the importance of determining optimal concentrations for each specific primary cell line.

Q4: What are the most critical factors to consider for minimizing cytotoxicity?

A4: The two most critical factors are dose and duration of exposure .[4][9] Cytotoxicity is consistently shown to be dose- and time-dependent.[4] Therefore, it is essential to use the lowest effective concentration for the shortest possible time to achieve the desired experimental outcome while minimizing cell death.[9] Careful patient selection is crucial in clinical settings to avoid adverse effects in vulnerable individuals, a principle that translates to careful selection of experimental conditions in vitro.[9]

Q5: Are there any known cytoprotective agents that can be used with this compound?

A5: While research is ongoing, some strategies show promise. Prostaglandin (B15479496) analogues, such as misoprostol, are used clinically to protect the gastric mucosa from NSAID-induced damage by increasing mucus and bicarbonate production.[10][11] The applicability of such agents in specific cell culture models would need to be validated. Additionally, combining Ketorolac with agents like platelet-rich plasma (PRP) has been shown to increase the viability of chondrocytes in vitro.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell death even at low concentrations. 1. High cell sensitivity: The specific primary cell line may be highly sensitive to Ketorolac.[4]2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Ketorolac may be too high.3. Incorrect dosage calculation: Errors in preparing stock or working solutions.1. Perform a dose-response assay: Conduct a thorough dose-response experiment (see Protocol 1) starting from very low concentrations (e.g., nanomolar range) to determine the precise IC50 and optimal non-toxic working range for your specific cells.2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.3. Verify all calculations and prepare fresh stock solutions.
Inconsistent results between experiments. 1. Variability in cell health/density: Differences in cell confluence, passage number, or overall health at the time of treatment.2. Inconsistent exposure time: Minor variations in the duration of Ketorolac treatment.3. Stock solution instability: Degradation of Ketorolac in the stock solution due to improper storage or multiple freeze-thaw cycles.1. Standardize cell seeding: Ensure a consistent cell density and state of growth (e.g., 70-80% confluency) for all experiments. Use cells within a consistent, low passage number range.2. Adhere strictly to the protocol: Use timers to ensure precise incubation and treatment times.3. Aliquot stock solutions: Prepare single-use aliquots of the Ketorolac stock solution to avoid repeated freeze-thaw cycles. Store protected from light.
Unexpected morphological changes in cells. 1. Sub-lethal stress: Cells may be experiencing stress due to sub-lethal concentrations of Ketorolac, leading to changes in shape, detachment, or vacuolization.2. pH shift in media: High concentrations of the drug solution may alter the pH of the culture medium.1. Lower the concentration: Test a range of lower concentrations to find a level that does not induce morphological changes.2. Observe cells at multiple time points: Use microscopy to monitor cell morphology throughout the experiment.3. Check media pH: Ensure the pH of the culture medium remains stable after the addition of Ketorolac.

Quantitative Data Summary

The cytotoxic effects of this compound are highly dependent on the cell type, concentration, and duration of exposure.

Table 1: Effect of this compound on Primary Human Chondrocyte Viability

Concentration (% w/v)Exposure DurationCell Viability (% of Control)Reference
0.3%Not SpecifiedSignificantly decreased[8]
0.6%Not SpecifiedSignificantly decreased (dose-dependent)[8]

Table 2: Effect of this compound on Primary Human Fibroblasts and Osteoblasts

Cell TypeConcentration (µg/mL)Exposure DurationDNA Quantification (% of Day 0)Reference
Fibroblasts0.937548 hours44.14%[4]
1.87548 hours25.62%[4]
3.7548 hours14.03%[4]
7.548 hours0.08%[4]
Osteoblasts0.937548 hours16.03%[4]
1.87548 hours1.35%[4]
3.7548 hours0.03%[4]
7.548 hours0.02%[4]

Note: This data illustrates the higher sensitivity of osteoblasts compared to fibroblasts.[4]

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal Concentration via Dose-Response MTT Assay

This protocol outlines how to determine the cytotoxic effects of this compound on a primary cell culture over a range of concentrations to identify the IC50 (half-maximal inhibitory concentration) and a suitable sub-lethal concentration for experiments. The assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[13][14]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound tromethamine

  • Sterile DMSO (for stock solution)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[15]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the Ketorolac stock solution in complete culture medium to create a range of working concentrations (e.g., 8-10 concentrations ranging from 0.1 µM to 1000 µM).

    • Also prepare a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared Ketorolac dilutions, vehicle control, or medium-only control to the respective wells (perform in triplicate).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[16]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Average the triplicate readings for each concentration.

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % Viability against the log of the Ketorolac concentration to generate a dose-response curve and determine the IC50 value.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Analysis node_seed Seed Primary Cells in 96-well plate node_incubate1 Incubate 24h (Attachment) node_seed->node_incubate1 node_treat Treat Cells with Ketorolac Dilutions node_incubate1->node_treat node_prepare_drug Prepare Serial Dilutions of this compound node_prepare_drug->node_treat node_incubate2 Incubate for Exposure Time (24-72h) node_treat->node_incubate2 node_add_mtt Add MTT Reagent (Incubate 2-4h) node_incubate2->node_add_mtt node_solubilize Solubilize Formazan Crystals (DMSO) node_add_mtt->node_solubilize node_read Read Absorbance (570 nm) node_solubilize->node_read node_analyze Calculate % Viability & Determine IC50 node_read->node_analyze

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Key Signaling Pathways in this compound Cytotoxicity

This compound induces cytotoxicity through several interconnected pathways. As a non-selective COX inhibitor, its primary action is to block prostaglandin synthesis.[2] This action is separate from a direct cytotoxic effect that leads to mitochondrial stress and the activation of the intrinsic apoptosis pathway.[7][17]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus ketorolac This compound cox COX-1 / COX-2 ketorolac->cox Inhibits proteasome Proteasome Function ketorolac->proteasome Disturbs mito_potential Membrane Potential Depolarization ketorolac->mito_potential Induces cell_cycle Cell Cycle Arrest (G0/G1) ketorolac->cell_cycle Induces prostaglandins Prostaglandins cox->prostaglandins Produces inflammation Inflammation (Reduced) prostaglandins->inflammation proteins Aggregated Proteins proteasome->proteins bax Bax cytochrome_c Cytochrome c (Release) bax->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis mito_potential->bax

Caption: Key signaling pathways involved in this compound-induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of (-)-Ketorolac and (+)-Ketorolac for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enantiomers of Ketorolac (B1673617), detailing their distinct pharmacological profiles, analgesic potency, and underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for the management of moderate to severe pain. It is commercially available as a racemic mixture, containing equal parts of its two enantiomers: (-)-Ketorolac (S-Ketorolac) and (+)-Ketorolac (R-Ketorolac). While structurally mirror images, these enantiomers exhibit significant differences in their pharmacological activity, with the majority of the analgesic and anti-inflammatory effects attributed to the (S)-enantiomer. This guide provides a detailed comparison of their analgesic efficacy, supported by experimental data and methodologies.

Quantitative Comparison of Pharmacological Activity

The differential activity of the Ketorolac enantiomers is most evident in their interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation. In contrast, the (R)-enantiomer demonstrates significantly weaker inhibition of these enzymes.[1][2][3]

ParameterThis compound (S-Ketorolac)(+)-Ketorolac (R-Ketorolac)Reference
COX-1 Inhibition Potent Inhibitor>100-fold less active than (S)-enantiomer[1]
COX-2 Inhibition Potent Inhibitor>100-fold less active than (S)-enantiomer[1]
Analgesic Potency (Murine Phenylquinone Writhing Model) ~10-fold greater activity than (R)-enantiomer-[1]
Analgesic Potency (Rat Gait Test) ~30-fold more potent than (R)-enantiomer-[1]
Anti-inflammatory Potency (Carrageenan-induced Edema) Biologically active formMinimal activity[4]

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism underlying the analgesic and anti-inflammatory effects of Ketorolac is the inhibition of prostaglandin synthesis via the blockade of COX enzymes. Prostaglandins are lipid compounds that are produced at sites of tissue damage or infection, where they cause inflammation, pain, and fever.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Pharmacological Intervention Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain SKet This compound SKet->COX1 SKet->COX2 RKet (+)-Ketorolac RKet->COX1 RKet->COX2 start Acclimatize Mice admin Administer Test Compound (this compound, (+)-Ketorolac, or Vehicle) start->admin pq_inject Inject Phenylquinone (i.p.) to induce writhing admin->pq_inject observe Observe and Count Writhing Responses (over a set time period) pq_inject->observe analyze Analyze Data (Compare writhing counts between groups) observe->analyze end Determine Analgesic Efficacy analyze->end

References

A Comparative Analysis of (-)-Ketorolac and Diclofenac on Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase (COX) inhibitory activity of (-)-Ketorolac and Diclofenac, supported by experimental data. This analysis aims to elucidate the differential effects of these two widely used nonsteroidal anti-inflammatory drugs (NSAIDs) on the COX-1 and COX-2 isoforms.

Quantitative Comparison of COX Inhibition

The inhibitory potency of this compound and Diclofenac against COX-1 and COX-2 is a critical determinant of their therapeutic efficacy and side-effect profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 0.02[1]0.12[1]0.17
Diclofenac 0.076[2]0.026[2]2.92
0.611[3]0.63[3]0.97

Note: IC50 values can vary between studies depending on the specific experimental conditions. The selectivity index provides a measure of the drug's relative preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater COX-2 selectivity.

Based on the presented data, this compound is a more potent inhibitor of COX-1 than COX-2.[1] In contrast, Diclofenac demonstrates a degree of selectivity for COX-2, although it remains a potent inhibitor of both isoforms.[2][3]

Experimental Protocols

The determination of COX inhibitory activity is typically performed using in vitro enzyme inhibition assays. A generalized protocol is outlined below.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly utilized.

  • Assay Principle: The assay measures the production of prostaglandins (B1171923), typically Prostaglandin (B15479496) E2 (PGE2), from the substrate arachidonic acid. The inhibition of this production in the presence of the test compound is quantified.

  • Procedure:

    • The test compound (e.g., this compound or Diclofenac) is prepared in a series of concentrations.

    • The compound is pre-incubated with either the COX-1 or COX-2 enzyme in a suitable buffer.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is then terminated.

    • The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental approach, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing COX inhibition.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Inhibition by This compound & Diclofenac COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Inhibition by This compound & Diclofenac PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Thromboxane Synthase COX1->PGG2 COX2->PGG2

Mechanism of COX Inhibition by NSAIDs

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins and other inflammatory mediators.[4] NSAIDs like this compound and Diclofenac exert their anti-inflammatory and analgesic effects by inhibiting these enzymes.

G cluster_workflow Experimental Workflow for COX Inhibition Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents incubation Incubate Enzyme with Inhibitor prepare_reagents->incubation add_substrate Add Arachidonic Acid (Substrate) incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction terminate Terminate Reaction reaction->terminate quantify Quantify Prostaglandin (e.g., ELISA, LC-MS/MS) terminate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Workflow for COX Inhibition Assay

The in vitro assessment of COX inhibition follows a structured experimental workflow. This process allows for the precise determination of the inhibitory potential of compounds like this compound and Diclofenac against the COX isoforms.

References

Validating the synergistic analgesic effect of (-)-Ketorolac and morphine combination

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the enhanced analgesic efficacy and improved side-effect profile of the (-)-Ketorolac and morphine combination, supported by experimental data and detailed protocols.

The combination of the non-steroidal anti-inflammatory drug (NSAID) this compound and the opioid agonist morphine has demonstrated a significant synergistic analgesic effect, offering a promising therapeutic strategy for the management of moderate to severe pain. This guide provides a comprehensive comparison of the analgesic efficacy of this combination versus the individual drugs, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and diagrams of the underlying signaling pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of the validation of this synergistic interaction.

Enhanced Analgesic Efficacy and Opioid-Sparing Effects

Clinical and preclinical studies have consistently shown that the co-administration of this compound and morphine results in a greater analgesic effect than either drug administered alone. This synergy not only enhances pain relief but also allows for a reduction in the required dose of morphine, thereby mitigating opioid-related side effects.

A large, randomized, double-blind clinical trial involving 1,003 adult patients demonstrated that a combination of ketorolac (B1673617) and morphine provided more effective pain relief and was associated with a lower incidence of side effects compared to morphine alone.[1][2][3] Patients in the combination therapy group required significantly less morphine to achieve adequate pain control.[1][2][3]

Preclinical studies utilizing isobolographic analysis have formally demonstrated the synergistic interaction between ketorolac and morphine. This method assesses whether the effect of a drug combination is additive, synergistic (greater than additive), or antagonistic (less than additive).

Drug/CombinationAnimal ModelED50 (Effective Dose 50)Type of InteractionReference
Morphine + this compoundRat (Neuropathic Pain)70.5 +/- 21.0 µg (total dose)Synergistic
MorphineRat (Visceral Nociception)1.7 +/- 0.6 mg/kg-
This compoundRat (Visceral Nociception)No significant antinociceptive effect alone-

Reduction in Adverse Effects

A significant advantage of the ketorolac-morphine combination is the reduction in opioid-related side effects. Clinical data indicates a lower incidence of adverse events in patients receiving the combination therapy compared to those receiving morphine alone.[1][2][3] This is primarily attributed to the opioid-sparing effect of ketorolac, which allows for lower doses of morphine to be used.

Side Effect ProfileMorphine AloneKetorolac + Morphine
Incidence of Side Effects HigherLower (11% difference)[1][2]
Morphine Requirement HigherLower (6.5 mg difference)[1][2][3]

Experimental Protocols

The synergistic analgesic effect of this compound and morphine has been validated using various preclinical models of nociception. The following are detailed methodologies for key experiments.

Isobolographic Analysis

Isobolographic analysis is a rigorous method used to determine the nature of the interaction between two drugs.

Methodology:

  • Dose-Response Curves: Determine the dose-response curves for morphine and this compound administered individually to establish their respective ED50 values (the dose that produces 50% of the maximal analgesic effect).

  • Combination Administration: Administer the drugs in combination at various fixed-dose ratios (e.g., 1:1, 1:3, 3:1 based on their ED50 values).

  • Experimental ED50: Determine the experimental ED50 for the drug combination from its dose-response curve.

  • Isobologram Construction: Plot the individual ED50 values of morphine and ketorolac on the x and y axes, respectively. A straight line connecting these two points represents the line of additivity.

  • Analysis: If the experimental ED50 of the combination falls significantly below the line of additivity, the interaction is considered synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.

G cluster_0 Experimental Workflow: Isobolographic Analysis A Determine ED50 of Morphine Alone C Administer Morphine & Ketorolac in Combination (Fixed Ratios) A->C B Determine ED50 of Ketorolac Alone B->C D Determine Experimental ED50 of Combination C->D E Construct Isobologram D->E F Analyze Interaction (Synergy, Additivity, Antagonism) E->F

Workflow for Isobolographic Analysis
Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of analgesic effects on both acute and inflammatory pain phases.

Methodology:

  • Animal Acclimation: Acclimate rodents to the testing environment to minimize stress-induced responses.

  • Drug Administration: Administer morphine, this compound, their combination, or a vehicle control at predetermined times before the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5%) into the plantar surface of the hind paw.

  • Observation: Observe the animal's behavior and record the amount of time spent licking or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

  • Data Analysis: Compare the nociceptive behaviors in the drug-treated groups to the control group to determine the analgesic effect.

G cluster_1 Experimental Workflow: Formalin Test A Animal Acclimation B Drug Administration (Morphine, Ketorolac, Combination, Vehicle) A->B C Formalin Injection into Hind Paw B->C D Observation of Nociceptive Behavior (Licking/Flinching) C->D E Data Analysis (Comparison to Control) D->E

Workflow for the Formalin Test
Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes and is commonly used to evaluate the efficacy of centrally acting analgesics.

Methodology:

  • Animal Handling: Gently restrain the animal, typically a rat or mouse.

  • Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time is established to prevent tissue damage.

  • Drug Administration: Administer morphine, this compound, their combination, or a vehicle control.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency compared to baseline and the control group indicates an analgesic effect.

Signaling Pathways and Mechanism of Synergy

The synergistic analgesic effect of this compound and morphine stems from their distinct but complementary mechanisms of action. Morphine acts as an agonist at mu-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems. Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce the transmission of pain signals.

This compound, on the other hand, is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX, ketorolac blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain sensitization.

The synergy likely arises from the convergence of these two pathways. Prostaglandins can sensitize nociceptors, making them more responsive to painful stimuli. By reducing prostaglandin (B15479496) production, ketorolac diminishes this sensitization, thereby enhancing the inhibitory effect of morphine on pain transmission. Spinal prostanoids produced via both COX-1 and COX-2 pathways may play a role in this synergistic interaction.

G cluster_0 Morphine Signaling Pathway cluster_1 This compound Signaling Pathway cluster_2 Synergistic Interaction morphine Morphine mu_receptor Mu-Opioid Receptor morphine->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Hyperpolarization & Reduced Neurotransmitter Release camp->neuronal_inhibition analgesia_morphine Analgesia neuronal_inhibition->analgesia_morphine synergy_node Enhanced Analgesia & Reduced Side Effects neuronal_inhibition->synergy_node ketorolac This compound cox COX-1 & COX-2 Inhibition ketorolac->cox prostaglandins Decreased Prostaglandin Synthesis cox->prostaglandins nociceptor_sensitization Reduced Nociceptor Sensitization prostaglandins->nociceptor_sensitization analgesia_ketorolac Analgesia nociceptor_sensitization->analgesia_ketorolac nociceptor_sensitization->synergy_node

Converging Signaling Pathways of Morphine and this compound

Conclusion

The combination of this compound and morphine offers a compelling therapeutic option for pain management, characterized by synergistic analgesia and a favorable side-effect profile. The data presented in this guide, derived from robust clinical and preclinical studies, validates the enhanced efficacy and opioid-sparing benefits of this combination. The detailed experimental protocols provide a framework for further research and development in this area. Understanding the distinct yet complementary signaling pathways of these two drugs is crucial for optimizing their combined use and for the future development of novel analgesic strategies.

References

A Comparative Analysis of (-)-Ketorolac and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-selective nonsteroidal anti-inflammatory drug (NSAID) (-)-Ketorolac and selective cyclooxygenase-2 (COX-2) inhibitors. The analysis focuses on their mechanisms of action, pharmacokinetic profiles, analgesic efficacy, and safety considerations, supported by experimental data.

Introduction: The Cyclooxygenase Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are mediators of inflammation, pain, and fever, but also play crucial roles in physiological processes.[1]

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastrointestinal (GI) mucosa and mediate platelet aggregation.[1][2]

  • COX-2: An inducible enzyme, typically undetectable in most tissues, but its expression is upregulated during inflammatory processes.[1][2]

The development of selective COX-2 inhibitors was driven by the goal of providing anti-inflammatory and analgesic effects comparable to traditional non-selective NSAIDs, while reducing the gastrointestinal side effects associated with COX-1 inhibition.[3][4] this compound is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[5]

Mechanism of Action and Selectivity

The defining difference between this compound and selective COX-2 inhibitors lies in their affinity for the two COX isoforms. This selectivity is often quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

dot

cluster_pathway Arachidonic Acid Cascade cluster_inhibitors Inhibitor Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological Physiological Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Inflammatory Ketorolac (B1673617) This compound (Non-selective) Ketorolac->COX1 Inhibits Ketorolac->COX2 Inhibits Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) Coxibs->COX2 Selectively Inhibits

Caption: Mechanism of action of this compound versus selective COX-2 inhibitors.

Quantitative Data Presentation: COX-2 Selectivity

The following table summarizes the in vitro COX-2 selectivity for this compound and several selective COX-2 inhibitors. It is important to note that IC50 values can vary depending on the assay system used.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
This compound 0.020.120.17[6][7]
Celecoxib --7.6 - 30[3][8]
Valdecoxib 3.00.0560[9]
Rofecoxib 13.60.05272[9]
Etoricoxib --106 - 344[3][8][10]
Lumiracoxib --400[3]

A lower selectivity ratio indicates a preference for COX-1 inhibition, while a higher ratio indicates greater selectivity for COX-2.

As the data indicates, this compound is a more potent inhibitor of COX-1 than COX-2.[6][7] In contrast, the "coxib" class of drugs demonstrates significant selectivity for the COX-2 enzyme.[3][9] Lumiracoxib has been reported as the most selective COX-2 inhibitor in vitro.[3]

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is a well-regarded method for determining the COX selectivity of NSAIDs in a physiologically relevant environment.[11]

dot

cluster_workflow Human Whole Blood Assay Workflow cluster_cox1 COX-1 Activity cluster_cox2 COX-2 Activity start Draw whole blood from NSAID-free volunteers incubate_cox1 Incubate blood with test compound start->incubate_cox1 incubate_cox2 Incubate blood with test compound and LPS start->incubate_cox2 clot Allow blood to clot (1h, 37°C) to activate platelets incubate_cox1->clot measure_txb2 Measure serum Thromboxane (B8750289) B2 (TXB2) via ELISA/RIA clot->measure_txb2 calculate Calculate IC50 values for COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) measure_txb2->calculate lps Incubate (24h, 37°C) to induce monocyte COX-2 incubate_cox2->lps measure_pge2 Measure plasma Prostaglandin (B15479496) E2 (PGE2) via ELISA/RIA lps->measure_pge2 measure_pge2->calculate

Caption: Workflow for determining COX-1 and COX-2 inhibition.

Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50% (IC50).

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human volunteers who have abstained from NSAID use for at least two weeks.[9]

  • COX-1 Activity Assay:

    • Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound, celecoxib) or a vehicle control.[9]

    • The blood is then allowed to clot at 37°C for a specified time (e.g., 60 minutes), triggering platelet activation and subsequent production of thromboxane B2 (TXB2), a primary metabolite of COX-1.[9]

    • The concentration of TXB2 in the resulting serum is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[12]

    • The IC50 for COX-1 is calculated as the drug concentration that causes a 50% reduction in TXB2 production compared to the vehicle control.[9]

  • COX-2 Activity Assay:

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.[9]

    • COX-2 expression in monocytes is induced by adding lipopolysaccharide (LPS).[9][12]

    • The blood is incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 protein expression and activity.[12]

    • The activity of COX-2 is determined by measuring the concentration of prostaglandin E2 (PGE2) in the plasma via ELISA or RIA.[9][12]

    • The IC50 for COX-2 is calculated as the drug concentration that causes a 50% reduction in PGE2 production compared to the LPS-stimulated control.[9]

Comparative Efficacy and Safety

Analgesic Efficacy Both this compound and selective COX-2 inhibitors are effective analgesics.[4][13]

  • This compound: Often used for the short-term management of moderately severe acute pain that requires analgesia at the opioid level.[14] It has demonstrated a significant opioid-sparing effect in postoperative settings.[13]

  • Selective COX-2 Inhibitors: Have shown comparable clinical efficacy to traditional NSAIDs in treating conditions like osteoarthritis, rheumatoid arthritis, and acute pain.[10][15] Some studies suggest that in certain postoperative scenarios, a selective COX-2 inhibitor like parecoxib (B1662503) may offer superior analgesic benefits compared to ketorolac, particularly for swallowing pain after specific surgical procedures.[16]

Safety Profile: Gastrointestinal (GI) and Cardiovascular (CV) Risks

The primary distinction in the safety profiles relates to their COX selectivity.

dot

cluster_ketorolac This compound (Non-selective) cluster_coxibs Selective COX-2 Inhibitors ket_gi Higher GI Risk (Ulcers, Bleeding) due to COX-1 Inhibition ket_cv CV Risk (Dose and Duration Dependent) cox_gi Lower GI Risk (Spares COX-1) cox_cv Increased CV Risk (Thrombotic Events) due to COX-2 Inhibition

Caption: Comparative risk profiles of this compound and selective COX-2 inhibitors.

  • Gastrointestinal Safety:

    • This compound: Due to its potent inhibition of COX-1, Ketorolac carries a higher risk of serious GI adverse events, including ulcers and bleeding.[13][17]

    • Selective COX-2 Inhibitors: By sparing COX-1, these agents were developed to reduce GI toxicity.[3] Large clinical trials have demonstrated that selective COX-2 inhibitors can significantly lower the incidence of serious upper GI events compared to non-selective NSAIDs.[3][17][18]

  • Cardiovascular Safety:

    • This compound: Like other non-selective NSAIDs, Ketorolac is associated with cardiovascular risks, including an increased risk of heart attack and stroke, which is dependent on dose and duration of use.[1][5]

    • Selective COX-2 Inhibitors: An unforeseen cardiovascular risk emerged with the use of selective COX-2 inhibitors.[4][19] It is hypothesized that by inhibiting COX-2 mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) without blocking COX-1 mediated thromboxane A2 (a vasoconstrictor and platelet aggregator), these drugs may shift the homeostatic balance towards a prothrombotic state.[17] This has led to the withdrawal of some coxibs, like rofecoxib, from the market.[4][20] However, the cardiovascular risk appears to be a class effect for all NSAIDs (except aspirin) and is influenced by the specific drug, dosage, and duration of therapy.[1][19]

Conclusion

The choice between this compound and a selective COX-2 inhibitor requires a careful assessment of the patient's clinical needs and risk factors.

  • This compound is a potent, non-selective NSAID highly effective for short-term management of acute pain, but its use is limited by a significant risk of gastrointestinal toxicity due to its strong inhibition of COX-1.

  • Selective COX-2 inhibitors offer a clear advantage in terms of gastrointestinal safety by sparing the COX-1 enzyme. They have comparable analgesic and anti-inflammatory efficacy to traditional NSAIDs. However, this GI benefit is offset by an increased risk of cardiovascular thrombotic events, which is a critical consideration, particularly in patients with pre-existing cardiovascular disease.

For drug development professionals, the journey from non-selective NSAIDs to coxibs highlights the complexities of targeting specific enzyme isoforms and underscores the importance of comprehensive, long-term safety evaluations. Future research may focus on developing agents with an optimal balance between efficacy and both gastrointestinal and cardiovascular safety.

References

In Vitro Chondrotoxicity of (-)-Ketorolac: A Comparative Analysis with Other NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro chondrotoxicity of (-)-Ketorolac tromethamine against other nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from peer-reviewed experimental studies to assist in evaluating the potential impact of these compounds on chondrocyte health.

Executive Summary

In vitro studies indicate that ketorolac (B1673617) exhibits a dose-dependent chondrotoxic effect on human and animal chondrocytes.[1][2] This is characterized by a significant decrease in cell viability and proliferation at clinically relevant concentrations.[2][3] When compared to other NSAIDs, the degree of chondrotoxicity varies. While some studies suggest that non-selective NSAIDs as a group tend to suppress chondrocyte proliferation and induce cell death, others highlight differences among individual agents.[4] For instance, high concentrations of diclofenac (B195802) and indomethacin (B1671933) have been shown to inhibit proteoglycan synthesis, a key function of chondrocytes.[4] Conversely, in an inflammatory model, ketorolac has demonstrated a protective effect on chondrocytes by mitigating the detrimental impact of interleukin-1β (IL-1β), primarily through the inhibition of the COX-2 pathway.

Comparative Analysis of Chondrotoxicity

The following tables summarize the quantitative data from in vitro studies, comparing the effects of this compound and other NSAIDs on chondrocyte viability and other relevant parameters.

Table 1: Effect of Ketorolac on Human Chondrocyte Viability
Concentration of Ketorolac TromethaminePercentage Loss of Viability (Mean ± SD)Exposure TimeCell TypeReference
0.3%16.28% ± 1.2610 hoursHuman Chondrocytes[2][5]
0.6%41.88% ± 13.4210 hoursHuman Chondrocytes[2][5]
Saline Control4.71% ± 1.2110 hoursHuman Chondrocytes[2][5]
Table 2: Comparative Chondrotoxicity of Various NSAIDs
NSAIDConcentration(s)Observed Effect on ChondrocytesCell TypeReference
Ketorolac 10⁻⁸ to 10⁻⁴ MInhibition of thymidine (B127349) incorporation, cell cycle arrest at G₀/G₁, induction of apoptosis and necrosis.Fetal Rat Epiphyseal-Articular Chondrocytes
Diclofenac 10⁻⁸ to 10⁻⁴ MInhibition of thymidine incorporation, cell cycle arrest at G₀/G₁, induction of apoptosis and necrosis.Fetal Rat Epiphyseal-Articular Chondrocytes
Indomethacin 10⁻⁸ to 10⁻⁴ MInhibition of thymidine incorporation, cell cycle arrest at G₀/G₁, induction of apoptosis and necrosis.Fetal Rat Epiphyseal-Articular Chondrocytes
Piroxicam 10⁻⁸ to 10⁻⁴ MInhibition of thymidine incorporation, cell cycle arrest at G₀/G₁, induction of apoptosis and necrosis.Fetal Rat Epiphyseal-Articular Chondrocytes
Celecoxib (COX-2 selective) 10⁻⁸ to 10⁻⁵ MNon-significant effect on cytotoxicity.Fetal Rat Epiphyseal-Articular Chondrocytes
DFU (rofecoxib analog, COX-2 selective) 10⁻⁸ to 10⁻⁴ MNo inhibition of thymidine incorporation.Fetal Rat Epiphyseal-Articular Chondrocytes
Diclofenac 50 and 100 µg/mLInhibition of proteoglycan secretion.Rabbit Articular Chondrocytes (explants and monolayer)[4]
Indomethacin 50 and 100 µg/mLInhibition of proteoglycan secretion.Rabbit Articular Chondrocytes (explants and monolayer)[4]
Ketoprofen 0.1 µg/mLStimulatory effect on proteoglycan synthesis in explant cultures.Rabbit Articular Chondrocytes (explants)[4]

Experimental Protocols

Chondrocyte Viability Assay with Ketorolac
  • Cell Source: Normal human cartilage was arthroscopically harvested from the intercondylar notch of patients undergoing routine ACL reconstruction.[2][5]

  • Cell Culture: Chondrocytes were isolated and expanded in vitro. Prior to treatment, the chondrogenic characteristics of the cultured cells were validated by assessing the expression of cartilage-specific markers such as aggrecan, SOX9, and type II collagen using RT-qPCR.[2][5]

  • Drug Exposure: Cultured human chondrocytes were exposed to ketorolac tromethamine at concentrations of 0.3% and 0.6% for 10 hours. A saline solution was used as a control. The medications were delivered using a custom bioreactor to simulate clinical duration of action.[2][5]

  • Viability Assessment: Acute cytotoxicity was determined using a fluorescent vital dye staining (live/dead assay), followed by flow cytometric analysis. The results were presented as the percentage of dead cells from the total cell population.[2][5]

Proliferation and Cytotoxicity Assay of Various NSAIDs
  • Cell Source: Epiphyseal-articular chondrocytes were isolated from fetal rats.

  • Cell Culture: Chondrocytes were cultured in vitro.

  • Drug Exposure: The cultured chondrocytes were treated with various non-selective NSAIDs (indomethacin, ketorolac, diclofenac, and piroxicam) and COX-2 selective NSAIDs (celecoxib and a rofecoxib (B1684582) analog, DFU) at concentrations ranging from 10⁻⁸ to 10⁻⁴ M for 24 hours.

  • Proliferation Assessment: The effect on chondrocyte proliferation was examined by measuring thymidine incorporation.

  • Cytotoxicity and Cell Death Assessment: Cytotoxicity was evaluated by measuring lactate (B86563) dehydrogenase (LDH) leakage. Cell death, including both apoptosis and necrosis, was also assessed. Cell cycle kinetics were analyzed to determine the phase of cell cycle arrest.

Signaling Pathways and Experimental Workflow

Ketorolac's Role in IL-1β-Induced Chondrocyte Injury

In an inflammatory state mimicked by the introduction of IL-1β, ketorolac has been shown to have a protective effect on chondrocytes. This is primarily achieved by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The diagram below illustrates this proposed signaling pathway.

IL1B IL-1β Chondrocyte Chondrocyte IL1B->Chondrocyte Induces COX2 COX-2 Expression Chondrocyte->COX2 Upregulates Inflammation Inflammation (IL-6, TNF-α) COX2->Inflammation OxidativeStress Oxidative Stress (NO, iNOS, ROS) COX2->OxidativeStress ECM ECM Degradation (MMP1, MMP13) COX2->ECM Apoptosis Apoptosis Inflammation->Apoptosis OxidativeStress->Apoptosis ECM->Apoptosis Ketorolac This compound Ketorolac->COX2 Inhibits

Ketorolac's protective mechanism in inflamed chondrocytes.
General Experimental Workflow for In Vitro Chondrotoxicity Testing

The following diagram outlines a typical workflow for assessing the in vitro chondrotoxicity of NSAIDs.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cartilage Cartilage Tissue (Human or Animal) Isolation Chondrocyte Isolation Cartilage->Isolation Culture Cell Culture & Expansion Isolation->Culture Exposure Exposure to NSAIDs (e.g., Ketorolac) Culture->Exposure Control Control Group (e.g., Saline) Culture->Control Viability Viability Assays (Live/Dead, MTT) Exposure->Viability Proliferation Proliferation Assays (Thymidine Incorporation) Exposure->Proliferation Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Exposure->Apoptosis Matrix Matrix Synthesis (Proteoglycan Assay) Exposure->Matrix

Workflow for in vitro chondrotoxicity assessment of NSAIDs.

References

Synergistic Anti-Cancer Effects of (-)-Ketorolac with Cisplatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of (-)-Ketorolac when combined with the chemotherapy drug cisplatin (B142131). The following sections detail the enhanced efficacy of this combination therapy, supported by experimental data from in vitro and in vivo studies, and provide comprehensive experimental protocols.

The combination of this compound and cisplatin has demonstrated a significant synergistic effect in overcoming cisplatin resistance in cancer cells, particularly in oral squamous cell carcinoma (OSCC). Research indicates that ketorolac (B1673617) enhances the chemosensitivity of cisplatin-resistant cancer cells, leading to increased cell death and inhibition of tumor growth. This guide synthesizes key findings and methodologies to facilitate further research and development in this promising area of cancer therapy.

Data Presentation: In Vitro and In Vivo Efficacy

The synergistic effect of this compound and cisplatin has been quantified through various assays, demonstrating a marked improvement in anti-cancer activity compared to either drug administered alone.

In Vitro Studies: Enhanced Cytotoxicity and Apoptosis

The combination of ketorolac salt and cisplatin has been shown to significantly reduce the viability and induce apoptosis in cisplatin-resistant oral squamous cell carcinoma (OSCC) cell lines.

Table 1: Cell Viability (MTT Assay) in Cisplatin-Resistant OSCC Cell Lines

Cell LineTreatmentConcentration% Cell Viability (Mean ± SEM)
H357 CisR Cisplatin10 µM~80%
Ketorolac salt + Cisplatin5 µM + 10 µM~40%
SCC-4 CisR Cisplatin10 µM~85%
Ketorolac salt + Cisplatin5 µM + 10 µM~50%

Table 2: Apoptosis Induction (Annexin V/PI Assay) in Cisplatin-Resistant OSCC Cell Lines

Cell LineTreatmentConcentration% Apoptotic Cells (Early + Late)
H357 CisR Cisplatin10 µM~15%
Ketorolac salt5 µM~10%
Ketorolac salt + Cisplatin5 µM + 10 µM~45%
PDC1 Cisplatin10 µM~12%
Ketorolac salt5 µM~8%
Ketorolac salt + Cisplatin5 µM + 10 µM~40%
In Vivo Studies: Tumor Growth Inhibition

In a patient-derived xenograft (PDX) model using chemoresistant OSCC, the combination of ketorolac salt and cisplatin resulted in a significant reduction in tumor burden.

Table 3: Tumor Growth Inhibition in a Chemoresistant OSCC Xenograft Model

Treatment GroupDosageMean Tumor Volume (end of study)% Tumor Growth Inhibition
Vehicle Control-High0%
Cisplatin alone2.5 mg/kgModerateSignificant inhibition vs. control
Ketorolac salt alone30 mg/kgModerateSignificant inhibition vs. control
Ketorolac salt + Cisplatin 30 mg/kg + 2.5 mg/kg Low Significantly greater than single agents

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cisplatin-resistant OSCC cells (H357 CisR, SCC-4 CisR) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with ketorolac salt (5 µM) and/or cisplatin at the indicated concentrations for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis (Annexin V/PI) Assay
  • Cell Seeding and Treatment: Seed cisplatin-resistant OSCC cells (H357 CisR) and patient-derived cells (PDC1) in 6-well plates. After 24 hours, treat the cells with ketorolac salt (5 µM) and/or cisplatin (10 µM) for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

In Vivo Patient-Derived Xenograft (PDX) Model
  • Tumor Implantation: Establish xenograft tumors in athymic nude mice by subcutaneously injecting patient-derived cells (PDC1) isolated from a chemotherapy-non-responder.

  • Treatment: Once tumors reach a palpable size, randomize the mice into four groups: vehicle control, cisplatin alone (2.5 mg/kg), ketorolac salt alone (30 mg/kg), and the combination of cisplatin (2.5 mg/kg) and ketorolac salt (30 mg/kg). Administer treatments as per the established schedule.

  • Tumor Measurement: Measure tumor growth at indicated time points using digital calipers.

  • Endpoint Analysis: At the end of the experiment, isolate the tumors, capture images, and weigh them. Perform immunohistochemistry (IHC) for relevant biomarkers.

Mandatory Visualization

Signaling Pathway of Synergistic Action

The synergistic effect of ketorolac and cisplatin in overcoming chemoresistance in OSCC is mediated through the inhibition of the DDX3/ALKBH5/FOXM1 axis.

G cluster_0 This compound cluster_1 Cisplatin cluster_2 Cellular Signaling Cascade Ketorolac This compound DDX3 DDX3 Ketorolac->DDX3 inhibits Apoptosis Apoptosis Ketorolac->Apoptosis sensitizes to Cisplatin Cisplatin Cisplatin->Apoptosis induces ALKBH5 ALKBH5 DDX3->ALKBH5 regulates FOXM1_NANOG FOXM1/NANOG (mRNA) ALKBH5->FOXM1_NANOG m6A demethylation FOXM1_NANOG_protein FOXM1/NANOG (Protein) FOXM1_NANOG->FOXM1_NANOG_protein translation Chemoresistance Chemoresistance FOXM1_NANOG_protein->Chemoresistance Chemoresistance->Cisplatin blocks

Caption: Ketorolac inhibits DDX3, sensitizing cancer cells to cisplatin-induced apoptosis.

Experimental Workflow for In Vivo Study

The workflow for evaluating the synergistic anti-cancer effect of ketorolac and cisplatin in a patient-derived xenograft model.

G start Patient-Derived Chemoresistant OSCC Cells implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization control Vehicle Control randomization->control cis_alone Cisplatin Alone randomization->cis_alone keto_alone Ketorolac Alone randomization->keto_alone combo Cisplatin + Ketorolac randomization->combo treatment Treatment Period control->treatment cis_alone->treatment keto_alone->treatment combo->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment repeated endpoint Endpoint Analysis (Tumor Weight, IHC) measurement->endpoint

Caption: Workflow of the in vivo patient-derived xenograft study.

Cross-reactivity of (-)-Ketorolac: A Comparative Analysis of Binding at NSAID Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (-)-Ketorolac's binding characteristics at cyclooxygenase (COX) enzyme binding sites relative to other nonsteroidal anti-inflammatory drugs (NSAIDs). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[1][2] Like other NSAIDs, its mechanism of action involves blocking the conversion of arachidonic acid into prostaglandins.[3] This guide delves into the specifics of this compound's interaction with the two main COX isoforms, COX-1 and COX-2, and provides a comparative analysis with other commonly used NSAIDs. The data presented highlights the varying degrees of selectivity among NSAIDs, a crucial factor in determining their therapeutic efficacy and side-effect profiles.

Comparative Binding Affinities of NSAIDs

The inhibitory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The ratio of IC50 values for COX-1 and COX-2 is a key indicator of an NSAID's selectivity.

The S-enantiomer of ketorolac (B1673617) is the active form that inhibits both COX-1 and COX-2.[1][4] In various in vitro assays, this compound has demonstrated potent inhibition of both COX isoforms. One study found this compound to be approximately six times more active against COX-1 (IC50 = 0.02 µM) than COX-2 (IC50 = 0.12 µM).[5] Another study reported IC50 values of 1.23 µM for human COX-1 and 3.50 µM for human COX-2.[6] The table below summarizes the IC50 values for this compound and a range of other NSAIDs, providing a clear comparison of their relative potencies and selectivities.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioPredominant Selectivity
This compound 0.02[5]0.12[5]0.17COX-1
This compound 1.23[6]3.50[6]0.35COX-1
S-Ketorolac -0.9[4]--
Bromfenac (B1205295) 0.210[5]0.0066[5]31.82COX-2
Celecoxib 82[7]6.8[7]12.06COX-2
Diclofenac 0.076[7]0.026[7]2.92Slightly COX-2
Ibuprofen 12[7]80[7]0.15COX-1
Indomethacin 0.0090[7]0.31[7]0.03COX-1
Meloxicam 37[7]6.1[7]6.07COX-2
Naproxen ----
Piroxicam 47[7]25[7]1.88Non-selective
Rofecoxib >100[7]25[7]>4.0COX-2

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols designed to assess the inhibitory activity of NSAIDs on COX enzymes.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound by measuring the production of prostaglandins, such as Prostaglandin E2 (PGE2), from arachidonic acid by recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound and other NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Reaction termination solution (e.g., 1N HCl)

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add varying concentrations of the test compound to the wells. A vehicle control (solvent only) is also included.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Stop the reaction by adding the termination solution.

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.[8][9]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique used to identify the binding epitope of a ligand when it interacts with a large protein receptor, such as a COX enzyme.[10][11][12] It provides information on which parts of the small molecule are in close contact with the protein.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Test ligand (e.g., this compound)

  • Deuterated buffer solution (e.g., phosphate (B84403) buffer in D2O)

  • NMR spectrometer

Procedure:

  • Prepare a sample containing the protein and the ligand in the deuterated buffer. The ligand should be in molar excess.

  • Acquire a reference 1D 1H NMR spectrum (off-resonance).

  • Selectively saturate a region of the protein's proton spectrum where there are no ligand signals (on-resonance). This is typically in the aliphatic region (around 0 to -1 ppm) or the aromatic region (around 7 ppm).[13]

  • The saturation is transferred from the protein to the bound ligand through the nuclear Overhauser effect (NOE).

  • As the ligand dissociates, it carries the saturation information into the bulk solution.

  • Acquire a second spectrum with the protein saturation (on-resonance).

  • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

  • The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein in the bound state. The intensity of these signals is proportional to the proximity of the protons to the protein surface.[13]

  • By analyzing the relative intensities of the signals in the STD spectrum, the binding epitope of the ligand can be mapped. Competition experiments, where a known binder is displaced by the test ligand, can also be performed to confirm competitive binding at the same site.[14]

Molecular Interactions and Signaling Pathways

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are key to the inflammatory cascade.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Homeostatic->GI_Protection Inflammation_Response Inflammatory Response Prostaglandins_Inflammatory->Inflammation_Response NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Experimental_Workflow start Start: Prepare Reagents (Enzyme, Substrate, NSAIDs) incubation Incubate Enzyme with NSAID start->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction termination Terminate Reaction reaction->termination quantification Quantify Prostaglandin E2 (e.g., EIA) termination->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End: Determine Inhibitory Potency analysis->end

References

A Comparative Analysis of (-)-Ketorolac and Other NSAIDs for Acute Nonradicular Low Back Pain

Author: BenchChem Technical Support Team. Date: December 2025

In the management of acute nonradicular low back pain, nonsteroidal anti-inflammatory drugs (NSAIDs) are a first-line treatment.[1][2][3][4] This guide provides a comparative analysis of (-)-Ketorolac against other common NSAIDs, based on findings from randomized controlled trials.

Efficacy and Performance

A randomized, double-blind controlled trial by Irizarry et al. (2021) compared the effectiveness of ketorolac (B1673617), ibuprofen (B1674241), and diclofenac (B195802) in adults presenting to the emergency department with acute, nonradicular low back pain.[1][2][3][4] While the primary outcome, overall clinical improvement at five days, showed no significant difference among the three drugs, secondary outcomes suggested a potential superiority for ketorolac.[1]

Another study compared sublingual ketorolac with oral naproxen (B1676952) for acute low back pain and found ketorolac to be non-inferior to naproxen in reducing pain over five days.[5] Notably, a higher percentage of participants in the ketorolac group experienced pain relief within 60 minutes of the first dose.[5]

Table 1: Comparison of Efficacy Outcomes for NSAIDs in Acute Low Back Pain

Outcome MeasureThis compound (10 mg)Ibuprofen (600 mg)Diclofenac (50 mg)Naproxen (250 mg)
Improvement in Roland-Morris Disability Questionnaire (RMDQ) by Day 5 11.99.410.9Not Reported
Mild or No Pain on Day 5 80% (47 of 59)62% (38 of 61)71% (45 of 62)Not Reported
Stomach Irritation 5% (3 of 61)26% (16 of 62)9% (6 of 64)Not Reported
Faster Pain Relief (within 60 mins of first dose) 24.2%Not ReportedNot Reported6.5%

Data for Ketorolac, Ibuprofen, and Diclofenac are from the Irizarry et al. (2021) study.[2][3][4] Data for Naproxen is from a separate study comparing it to Ketorolac.[5]

Experimental Protocols

Irizarry et al. (2021): A Randomized Controlled Trial of Ibuprofen vs. Ketorolac vs. Diclofenac [1][2][3][4][6]

  • Study Design: A three-armed, double-blind, comparative effectiveness study.

  • Participants: Adults aged 18 to 65 presenting to an emergency department with acute, nonradicular low back pain of less than two weeks duration.

  • Intervention: Patients were randomized to receive a 5-day supply of either:

    • Ibuprofen: 600 mg every 8 hours as needed.

    • Ketorolac: 10 mg every 8 hours as needed.

    • Diclofenac: 50 mg every 8 hours as needed.

  • Primary Outcome: Improvement in the Roland-Morris Disability Questionnaire (RMDQ), a 24-item instrument assessing functional impairment due to low back pain, between the emergency department visit and day 5.

  • Secondary Outcomes: Pain intensity (rated as none, mild, moderate, or severe) and the presence of stomach irritation, determined by telephone follow-up.

Trial Comparing Sublingual Ketorolac and Oral Naproxen [5]

  • Study Design: A 10-day, Phase III, randomized, double-blind, double-dummy, noninferiority trial.

  • Participants: Patients with acute low back pain of moderate-to-severe intensity.

  • Intervention:

    • Sublingual Ketorolac: 10 mg three times daily.

    • Oral Naproxen: 250 mg three times daily.

    • Dosage could be increased to four times daily from the second to the fifth day if the patient's pain score on a visual analog scale (VAS) was greater than 40 mm.

  • Primary Endpoint: Reduction in low back pain as measured by the VAS.

Mechanism of Action and Clinical Considerations

Ketorolac is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) which mediate inflammation and pain.[7] It is considered to have analgesic efficacy comparable to some opioids for moderately severe acute pain.[5][8] However, its use is typically limited to a short duration (up to 5 days) due to potential side effects.[8]

The choice of NSAID for acute nonradicular low back pain may depend on individual patient factors, including the need for rapid pain relief and risk of gastrointestinal side effects. While ketorolac, ibuprofen, and diclofenac show similar overall efficacy at five days, ketorolac may offer faster onset of action and a lower incidence of stomach irritation compared to ibuprofen.[2][5]

Visualizing the Clinical Trial Workflow

The following diagram illustrates the workflow of the randomized controlled trial comparing ketorolac, ibuprofen, and diclofenac.

cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms (5-Day Supply) cluster_outcome Outcome Assessment start Patients with Acute Nonradicular Low Back Pain in ED inclusion Inclusion Criteria Met (Age 18-65, Pain < 2 weeks) start->inclusion exclusion Exclusion Criteria Applied inclusion->exclusion randomization Randomization (1:1:1) inclusion->randomization ketorolac Ketorolac (10 mg q8h prn) randomization->ketorolac ibuprofen Ibuprofen (600 mg q8h prn) randomization->ibuprofen diclofenac Diclofenac (50 mg q8h prn) randomization->diclofenac follow_up Day 5 Telephone Follow-up ketorolac->follow_up ibuprofen->follow_up diclofenac->follow_up primary_outcome Primary Outcome: Improvement in RMDQ Score follow_up->primary_outcome secondary_outcome Secondary Outcomes: Pain Intensity & Stomach Irritation follow_up->secondary_outcome

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (-)-Ketorolac for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(-)-Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized in research and clinical settings for its analgesic properties. As with any chemical compound in a laboratory environment, proper disposal is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound.

Regulatory Framework: EPA and DEA Classification

This compound is classified as a hazardous waste, and therefore, its disposal must adhere to local, state, and federal regulations.[1] It is crucial to note that this compound is not a federally controlled substance under the Drug Enforcement Administration (DEA).[1][2] This distinction is important as it means the specific, more stringent disposal protocols for controlled substances, such as the use of DEA Form 41, are not required. The primary regulatory body governing its disposal is the Environmental Protection Agency (EPA).

The EPA prohibits the sewering (disposal down the drain) of any hazardous pharmaceutical waste.[3] This is to prevent the introduction of active pharmaceutical ingredients into waterways, which can have adverse environmental effects.

Core Disposal Procedures

All waste containing this compound must be managed as hazardous waste. The recommended and compliant methods for disposal are:

  • Incineration: This is the preferred method for pharmaceutical waste as it ensures the complete destruction of the active compound. The incineration must be carried out in a licensed and permitted hazardous waste incinerator.[1]

  • Licensed Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical waste is another option.[1]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations and to utilize their established hazardous waste disposal streams.

Handling and Segregation of this compound Waste

Proper segregation of waste is critical to ensure safe handling and disposal. Follow these guidelines within the laboratory:

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).

    • Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container should be sealed to prevent spillage.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Even empty containers of this compound can retain residual amounts and should be treated as hazardous waste.[1]

    • Decontaminate empty containers if possible.

    • To prevent reuse, it is recommended to puncture or otherwise render the container unusable before disposal in the appropriate hazardous waste stream.[1]

Quantitative Data Summary

Currently, there is no specific quantitative data available from regulatory bodies that sets disposal limits or concentration thresholds for this compound in a laboratory setting. The guiding principle is that any material contaminated with or containing this compound should be treated as hazardous waste, regardless of concentration.

ParameterGuidelineSource
EPA Classification Hazardous Waste[1]
DEA Classification Not a Controlled Substance[1][2]
Prohibited Disposal Sewering (Down the Drain)[3]
Approved Disposal Incineration or Licensed Landfill[1]

Experimental Protocols

There are no standard experimental protocols for the on-site degradation or deactivation of this compound for disposal purposes. The established and regulated procedure is to transfer the hazardous waste to a licensed disposal facility for incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ketorolac_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container hw_container_solid Seal in Labeled Hazardous Waste Container solid_waste->hw_container_solid hw_container_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->hw_container_liquid hw_container_empty Puncture & Place in Labeled Hazardous Waste Container empty_container->hw_container_empty contact_ehs Contact Institutional EHS for Pickup hw_container_solid->contact_ehs hw_container_liquid->contact_ehs hw_container_empty->contact_ehs incineration Disposal via Licensed Hazardous Waste Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Ketorolac

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of (-)-Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). Adherence to these protocols is critical to minimize exposure and mitigate potential health risks.

This compound, in its various forms, is classified as a hazardous substance.[1][2] It can be toxic if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Furthermore, there is evidence that prolonged or repeated exposure may cause damage to organs and potentially harm an unborn child.[3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. All PPE should be selected based on a thorough risk assessment of the specific laboratory procedures being performed.

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • If there is a splash hazard, a face shield may be necessary in addition to goggles.

Skin Protection:

  • Gloves: Impervious gloves are recommended to prevent skin contact.[3] Nitrile or natural rubber gloves are suitable options.[5][6] Always inspect gloves prior to use and change them frequently, especially after direct contact with the material.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] For bulk processing operations or where skin contact is possible, impervious protective clothing is recommended.[3] A lab coat or apron should be considered standard practice.

Respiratory Protection:

  • Respiratory protection is generally not required under normal conditions with adequate ventilation.[5][6]

  • If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust, mists, or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4][6]

  • For particulate matter (dust), a particulate respirator with a P3 filter may be appropriate.[3] For vapors, an air-purifying respirator with an organic vapor cartridge may be necessary.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[6]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. The following table summarizes available OELs for components found in some Ketorolac formulations. Note that a specific OEL for Ketorolac itself is not consistently established across all regulatory bodies.

ComponentRegulatory BodyExposure Limit TypeValue
Sodium Hydroxide ACGIHCeiling2 mg/m³
AustraliaPeak2 mg/m³
AustriaMAK2 mg/m³
OSHATWA2 mg/m³
Ethanol ACGIHSTEL1000 ppm
OSHATWA1000 ppm, 1900 mg/m³
NIOSHTWA1000 ppm, 1900 mg/m³
Inert/Nuisance Dust US OSHA (Table Z3)TWA15 mg/m³ (Total dust)
Oregon PEL (Z-3)TWA10 mg/m³ (Total dust)

Source:[1][7][8][9] TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; MAK: Maximum Workplace Concentration.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[10]

  • Avoid Contamination: Avoid all personal contact, including inhalation.[1] Do not breathe dust, vapor, or mist.[3][4] Prevent contact with eyes, skin, and clothing.[3][4]

  • Hygiene Practices: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in areas where chemicals are handled.[5]

  • Storage: Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[1][4] Protect from light and moisture.[4][10][11] Store away from incompatible materials such as strong oxidizing agents.[4][11]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean the area safely.

  • Evacuate: For large spills, evacuate non-essential personnel from the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Personnel involved in cleanup must wear appropriate personal protective equipment as detailed above, including respiratory protection, gloves, and safety goggles.[1][3]

  • Containment: Contain the source of the spill if it is safe to do so.[3] Use dry cleanup procedures for solids to avoid generating dust.[1] For liquids, collect the spill with absorbent material.[3]

  • Cleaning: Clean the spill area thoroughly.[3] For liquid spills, cleaning with soap and water may be appropriate after absorption.[6]

  • Disposal: Place all spill residues and contaminated materials into a suitable, labeled container for hazardous waste disposal.

Waste Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Classification: this compound and its container must be disposed of as hazardous waste.[1]

  • Containers: Use appropriate, designated, and clearly labeled containers for chemical waste. Do not use permeable containers like cardboard. Empty containers may still contain residual product and should be handled as hazardous.[1]

  • Contaminated Materials: All protective clothing, gloves, and disposable materials used during handling should be disposed of in accordance with established hazardous waste procedures.

  • Environmental Release: Avoid releasing the chemical into the environment.[3] Do not allow wash water from cleaning or process equipment to enter drains.[1]

PPE Selection Workflow for this compound

The following diagram illustrates the logical decision-making process for selecting the correct personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Final Check start Start: Handling This compound task_assessment Assess Task: - Scale of operation - Physical form (solid/liquid) - Potential for dust/aerosol generation start->task_assessment eye_protection Eye Protection: - Safety Glasses (minimum) - Chemical Goggles task_assessment->eye_protection gloves Hand Protection: - Nitrile or Rubber Gloves task_assessment->gloves clothing Body Protection: - Lab Coat - Impervious Clothing (for bulk handling) task_assessment->clothing respiratory_check Adequate Ventilation? Dust/Aerosol Risk? task_assessment->respiratory_check splash_hazard Splash Hazard? eye_protection->splash_hazard face_shield Add Face Shield splash_hazard->face_shield Yes final_check Proceed with Task Using Selected PPE splash_hazard->final_check No face_shield->final_check gloves->final_check clothing->final_check respirator Respiratory Protection: - NIOSH-approved respirator (e.g., N95 for dust, Organic Vapor Cartridge) respiratory_check->respirator No / Yes no_respirator No Respirator Required respiratory_check->no_respirator Yes / No respirator->final_check no_respirator->final_check

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Ketorolac
Reactant of Route 2
(-)-Ketorolac

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。